Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid
Description
BenchChem offers high-quality Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-phenylhex-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4/c29-26(30)17-20(12-8-11-19-9-2-1-3-10-19)28-27(31)32-18-25-23-15-6-4-13-21(23)22-14-5-7-16-24(22)25/h1-11,13-16,20,25H,12,17-18H2,(H,28,31)(H,29,30)/b11-8+/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWHGLZHUJARIA-OJLWIZQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic Acid: A Keystone for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of a Unique Building Block
In the landscape of modern drug discovery and peptide science, the design of novel therapeutics often hinges on the ability to move beyond the canonical twenty amino acids. The incorporation of non-proteinogenic amino acids offers a powerful strategy to modulate the pharmacological properties of peptides, enhancing their stability, potency, and bioavailability. Among these specialized building blocks, Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid (CAS Number: 332064-75-2) has emerged as a compound of significant interest.
This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing in-depth insights into the chemical properties, synthesis, and applications of this unique β-amino acid derivative. As a Senior Application Scientist, the aim is to not only present protocols but to elucidate the scientific rationale behind its use, empowering researchers to leverage its full potential in their synthetic endeavors.
Core Chemical Identity and Properties
Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid, also known by its synonym Fmoc-styryl-D-β-homoalanine, is a chiral building block designed for use in Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). Its structure is characterized by three key features: the (R)-configured β-amino acid backbone, the N-terminal Fmoc protecting group, and the C-terminal styryl moiety.
| Property | Value | Source |
| CAS Number | 332064-75-2 | [Various Chemical Suppliers] |
| Molecular Formula | C27H25NO4 | [Various Chemical Suppliers] |
| Molecular Weight | 427.49 g/mol | [Various Chemical Suppliers] |
| Appearance | White to off-white powder | [General Knowledge] |
| Melting Point | 168-173 °C | [LabSolutions] |
| Solubility | Soluble in common organic solvents for peptide synthesis (e.g., DMF, NMP) | [General Knowledge] |
The presence of the β-amino acid structure is fundamental to its utility in creating peptidomimetics with enhanced resistance to enzymatic degradation. The styryl group, a phenyl-substituted vinyl moiety, imparts increased lipophilicity to the molecule. This can be strategically employed to enhance the membrane permeability of the resulting peptide, a critical factor in the development of orally bioavailable drugs. Furthermore, the aromatic nature of the styryl group can facilitate π-π stacking interactions, which can influence and stabilize the secondary structure of the peptide.
Synthesis of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic Acid: A Conceptual Overview
While a specific, detailed, and publicly available synthesis protocol for this exact molecule is not readily found in the general literature, a plausible synthetic route can be conceptualized based on established enantioselective methods for β-amino acid synthesis. A common approach involves the asymmetric conjugate addition of an amine equivalent to an α,β-unsaturated ester, followed by Fmoc protection.
A generalized workflow for the synthesis is depicted below:
Caption: Conceptual synthesis workflow for Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid.
Experimental Protocol: Fmoc Protection of a β-Amino Acid (General Procedure)
This protocol describes a standard procedure for the N-terminal protection of a β-amino acid with the Fmoc group.
Materials:
-
β-Amino acid
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO3) or another suitable base
-
Dioxane or a similar organic solvent
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolution: Dissolve the β-amino acid in a 10% aqueous solution of sodium bicarbonate.
-
Addition of Fmoc Reagent: To the stirred solution, add a solution of Fmoc-OSu or Fmoc-Cl in dioxane dropwise at room temperature.
-
Reaction: Allow the reaction mixture to stir at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove any unreacted Fmoc reagent and byproducts.
-
Acidify the aqueous layer to a pH of approximately 2-3 with a suitable acid (e.g., 1M HCl). This will precipitate the Fmoc-protected amino acid.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude Fmoc-protected β-amino acid.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the final, high-purity Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid is as a building block in Fmoc-based SPPS. The Fmoc group provides temporary protection of the amino group, which can be selectively removed under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).
Workflow for Incorporation into a Peptide Chain:
Solubility of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid in Dimethylformamide (DMF): A Theoretical and Practical Analysis
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The successful synthesis of complex peptides via Solid-Phase Peptide Synthesis (SPPS) is fundamentally reliant on the complete solubilization of reagents, particularly the Fmoc-protected amino acid building blocks, in the reaction solvent. Dimethylformamide (DMF) remains the solvent of choice for the majority of Fmoc-based SPPS protocols due to its excellent solvating properties and polarity.[1][2] This technical guide provides a comprehensive analysis of the solubility of a specialized, non-standard amino acid, Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid, in DMF. While direct quantitative solubility data for this specific compound is not prevalent in public literature, this document synthesizes foundational chemical principles, analyzes its structural components to predict solubility behavior, and provides detailed, field-proven methodologies for its empirical determination. This guide is intended to equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical tools necessary to confidently utilize this and other novel building blocks in their synthetic workflows.
Introduction: The Critical Role of Solubility in SPPS
In Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the stepwise addition of amino acids to a growing peptide chain anchored to a solid support is a meticulously controlled process.[3] The efficiency of the crucial coupling step, where a new Fmoc-amino acid is activated and forms a peptide bond with the N-terminal amine of the resin-bound peptide, is directly dependent on the concentration of the reactants in the liquid phase.[4] Poor solubility of an Fmoc-amino acid in the primary solvent, typically DMF, can lead to several critical failures:
-
Reduced Reaction Kinetics: Incomplete dissolution lowers the effective concentration of the amino acid, slowing down the coupling reaction and potentially leading to incomplete acylation.
-
Peptide Aggregation: Undissolved particles can act as nucleation sites, promoting the aggregation of the growing peptide chain, a common issue with hydrophobic sequences.[4]
-
Inaccurate Stoichiometry: It becomes impossible to ensure the required excess of amino acid is present in the solution phase to drive the reaction to completion.
-
Synthetic Failure: In automated synthesizers, clogged lines and inaccurate liquid handling can result from precipitated material, leading to catastrophic failure of the entire synthesis.
Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid is a unique building block used to introduce specific structural motifs into synthetic peptides.[5] Its relatively complex and hydrophobic structure necessitates a careful consideration of its solubility profile in DMF to ensure its successful incorporation.
Theoretical Framework: Predicting Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[6] We can predict the solubility of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid by dissecting its molecular structure in the context of DMF as a solvent.
Table 1: Physicochemical Properties of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid
| Property | Value | Source |
| CAS Number | 332064-75-2 | [7][8] |
| Molecular Formula | C₂₇H₂₅NO₄ | [7] |
| Molecular Weight | 427.49 g/mol | [7] |
| Structure | A β-amino acid derivative with a phenyl group and a vinyl group in the side chain, protected with an N-terminal Fmoc group. | [5] |
Solvent Profile: Dimethylformamide (DMF) DMF is a polar aprotic solvent. Its high dielectric constant allows it to solvate charged species, while its methyl groups provide a non-polar character that can interact with hydrophobic moieties. It is an excellent hydrogen bond acceptor but not a donor.
Solute Profile: Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid The solubility of this molecule is a balance of its different components:
-
The Fmoc Group: This large, aromatic, and hydrophobic fluorenyl system significantly decreases polarity and is the primary contributor to potentially poor solubility in highly polar solvents. However, its aromaticity allows for favorable π-π stacking interactions with the solvent's amide resonance structure.
-
The Phenyl and Hexenoic Side Chain: The C6 side chain, including a phenyl ring and a double bond, is predominantly non-polar and hydrophobic. This large hydrocarbon portion reduces overall polarity.[4]
-
The Carboxylic Acid Group: This is the most polar and hydrophilic part of the molecule. It is capable of hydrogen bonding with DMF (as an acceptor). The presence of this group is crucial for enhancing solubility.
Prediction: The molecule possesses significant hydrophobic character from the Fmoc and phenyl groups. However, Fmoc-amino acids are generally designed for use in organic solvents like DMF.[9] It is reasonable to predict that Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid will be soluble in DMF to concentrations typically used in SPPS (0.1 M to 0.5 M), although it may not be as freely soluble as simpler Fmoc-amino acids like Fmoc-Gly-OH.[1]
Workflow for Empirical Solubility Determination
Given the absence of published saturation data, an empirical approach is necessary. The following diagram and protocol outline a robust workflow for determining the solubility of the title compound in DMF.
Caption: Workflow for Gravimetric Determination of Solubility.
Experimental Protocol: Gravimetric Method
This protocol provides a reliable, self-validating method for determining the saturation solubility of a compound in a given solvent.
4.1. Materials and Equipment
-
Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid
-
Anhydrous DMF (high purity, <0.05% water)
-
2 mL glass vials with screw caps
-
Analytical balance (readable to 0.01 mg)
-
Vortex mixer
-
Thermostatically controlled shaker/incubator
-
Benchtop centrifuge
-
0.2 µm PTFE syringe filters
-
Gas-tight glass syringes
-
Vacuum centrifuge (e.g., SpeedVac)
-
Calibrated micropipettes
4.2. Step-by-Step Methodology
-
Preparation of Slurry:
-
Accurately weigh approximately 20-30 mg of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid into a pre-weighed 2 mL glass vial. Record the exact mass.
-
Add 1.0 mL of anhydrous DMF to the vial using a calibrated pipette.
-
Cap the vial securely and vortex for 1-2 minutes to break up any clumps.[10]
-
Causality: Starting with a clear excess of solid is essential to ensure the final solution is truly saturated. Anhydrous DMF is critical as water can significantly alter solubility.
-
-
Equilibration:
-
Place the vial in a shaker-incubator set to a constant temperature (e.g., 25.0 °C).
-
Agitate the slurry for 24 hours.
-
Causality: A long equilibration time at a controlled temperature is necessary to ensure the system reaches thermodynamic equilibrium between the dissolved and solid states. Shorter times may result in a supersaturated or undersaturated solution, leading to inaccurate results.
-
-
Phase Separation:
-
After 24 hours, visually confirm that excess solid remains. If not, more compound must be added and the equilibration step repeated.
-
Centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
Causality: Centrifugation creates a clear separation, minimizing the amount of solid that needs to be removed by the subsequent filtration step, preventing filter clogging.
-
-
Isolation of Saturated Supernatant:
-
Carefully draw the clear supernatant into a gas-tight syringe, avoiding the solid pellet.
-
Attach a 0.2 µm PTFE syringe filter to the syringe.
-
Dispense the solution through the filter into a clean, pre-weighed "tare" vial.
-
Causality: Filtration is a critical step to remove any microscopic, suspended solid particles that would otherwise inflate the final mass measurement. A PTFE filter is used for its chemical compatibility with DMF.
-
-
Quantification:
-
Accurately weigh the tare vial containing the filtered saturated solution. The difference between this weight and the empty tare vial weight gives the mass of the solution.
-
Place the un-capped tare vial in a vacuum centrifuge and dry the sample completely until a constant weight is achieved.
-
Accurately weigh the tare vial containing only the dried solute. The difference between this and the empty tare vial weight is the mass of the dissolved compound.
-
4.3. Data Calculation and Presentation
The solubility can be expressed in various units.
-
Solubility (mg/mL):
-
Mass of Solute (mg) / Volume of Solvent (mL)
-
(Note: To be precise, one should use the mass of the solution and the density of DMF to calculate the exact volume of solvent, but for most purposes, the initial 1.0 mL is a sufficient denominator).
-
-
Solubility (Molarity, mol/L):
-
(Mass of Solute (g) / Molecular Weight ( g/mol )) / Volume of Solvent (L)
-
Table 2: Example Data Log for Solubility Determination
| Parameter | Vial 1 (mg) | Vial 2 (mg) | Vial 3 (mg) |
| Initial Mass of Compound | 25.12 | 25.55 | 24.98 |
| Volume of DMF (mL) | 1.00 | 1.00 | 1.00 |
| Tare Vial Mass (empty) | 1501.34 | 1502.81 | 1500.59 |
| Tare Vial + Aliquot Mass | 2420.15 | 2421.99 | 2419.23 |
| Tare Vial + Dried Solute Mass | 1520.44 | 1521.80 | 1519.55 |
| Mass of Dried Solute | 19.10 | 18.99 | 18.96 |
| Calculated Solubility (mg/mL) | 19.10 | 18.99 | 18.96 |
| Average Solubility (mg/mL) | \multicolumn{3}{c | }{19.02} | |
| Molarity (M) | \multicolumn{3}{c | }{0.0445} |
This table is a template for recording experimental results.
Factors Influencing Solubility and Troubleshooting
Several factors can alter the observed solubility of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid in DMF:
-
Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature. It is crucial to perform and report solubility measurements at a defined temperature. In some cases, gentle warming (to 40 °C) can be used to dissolve reluctant compounds during SPPS, but this can also increase the rate of side reactions.[1]
-
Purity of DMF: The presence of water or amine impurities (from DMF degradation) can affect solubility.[2] Dimethylamine, a common impurity, is basic and could potentially deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[2] Always use high-purity, anhydrous DMF.
-
Compound Purity: Impurities in the amino acid itself can suppress or enhance apparent solubility.
-
Aggregation: At higher concentrations, hydrophobic molecules can self-associate, which can limit true solubility and hinder reactivity.[4]
Troubleshooting Poor Solubility: If the determined solubility is too low for the intended SPPS concentration (e.g., <0.2 M), consider the following:
-
Co-solvents: Adding a small percentage of a less polar solvent like Dichloromethane (DCM) can sometimes disrupt aggregation and improve solubility. However, resin swelling and reaction kinetics may be affected.
-
Alternative Solvents: N-Methyl-2-pyrrolidone (NMP) is a common alternative to DMF and may offer a different solubility profile.[2] Greener solvent alternatives like 2-Methyltetrahydrofuran (2-MeTHF) have also been explored, though solubility must be re-validated.[1]
-
Lower Concentration: If possible, adjust the synthesis protocol to use a lower, more soluble concentration of the amino acid, potentially with a longer coupling time to compensate.
Conclusion
While a definitive, published value for the solubility of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid in DMF is elusive, a systematic approach based on chemical first principles and empirical determination provides the necessary data for successful application in peptide synthesis. The molecule's structure suggests moderate to good solubility in DMF, driven by a balance of its large hydrophobic moieties and its polar carboxylic acid group. By employing the detailed gravimetric protocol provided, researchers can confidently establish a precise solubility value at their desired operating temperature, mitigating risks of synthetic failure and ensuring the reliable incorporation of this valuable building block into complex peptide targets. This self-validating system of empirical measurement is a cornerstone of robust process development in modern peptide chemistry.
References
-
El-Faham, A., & Albericio, F. (2016). Green Solid-Phase Peptide Synthesis 2. 2‐Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. ACS Sustainable Chemistry & Engineering, 4(12), 6809–6814. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Fmoc-(R)-3-Amino-6-phenyl-5-hexenoic Acid in Modern Peptide Synthesis. Retrieved from [Link]
-
García-Ramos, Y., et al. (2018). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. Retrieved from [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
Next Peptide. (n.d.). Fmoc-(R)-3-Amino-(6-phenyl)-5-hexenoic acid. Retrieved from [Link]
-
SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]
-
Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). Fmoc-(R)-3-Amino-(6-phenyl)-5-hexenoic acid. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. peptide.com [peptide.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. nbinno.com [nbinno.com]
- 6. Mastering Solubility Rules: Your Guide to Dissolving Ionic Compounds - Resources | PASCO [pasco.com]
- 7. 332064-75-2 | Fmoc-(R)-3-Amino-(6-phenyl)-5-hexenoic acid | Next Peptide [nextpeptide.com]
- 8. Fmoc-(R)-3-Amino-(6-phenyl)-5-hexenoic acid | C27H25 N O4 - BuyersGuideChem [buyersguidechem.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Senior Application Scientist's Guide to Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic Acid: From Sourcing to Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Unique Building Block
In the landscape of modern peptide synthesis, the strategic incorporation of non-proteinogenic amino acids is a cornerstone of innovation, enabling the design of peptidomimetics with enhanced stability, novel conformations, and tailored biological activity. Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid stands out as a valuable building block for this purpose. Its unique structure, featuring a phenyl group and a hexenoic acid backbone, allows for the introduction of specific spatial and electronic features into a peptide sequence.
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the lynchpin of contemporary Solid-Phase Peptide Synthesis (SPPS), favored for its base-labile nature which permits deprotection under mild conditions that preserve the integrity of sensitive peptide structures.[1] This guide provides an in-depth technical overview for researchers, covering the critical aspects of sourcing high-quality Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid, the essential parameters for its quality assessment, and a detailed protocol for its successful incorporation into synthetic peptides.
Physicochemical Characteristics and Identification
Precise identification of the starting material is the first step in any successful synthesis. The key identifiers and properties of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid are summarized below.
| Property | Value | Source |
| CAS Number | 332064-75-2 | [2][3][4] |
| Molecular Formula | C₂₇H₂₅NO₄ | [2][3][4] |
| Molecular Weight | 427.49 g/mol | [3] |
| Synonyms | fmoc-d-b-hoala(styryl)-oh; fmoc-styryl-d-beta-homoalanine; n-(9-fluorenylmethoxycarbonyl)-(r)-3-amino-(6-phenyl)-5-hexenoic acid | [2] |
| Stereochemistry | (R)-configuration | [1] |
Note: The (S)-enantiomer, Fmoc-(S)-3-amino-(6-phenyl)-5-hexenoic acid, is also commercially available under CAS Number 270596-45-7.[5][6]
Commercial Sourcing: A Landscape of Suppliers
Identifying a reliable supplier is paramount to ensuring the consistency and reproducibility of research. Several chemical suppliers offer Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid. While pricing and availability are subject to change, the following companies are documented suppliers.
| Supplier | Region | Contact Information (Example) |
| Dayang Chem (Hangzhou) Co.,Ltd. | P.R. China | Phone: +86-571-88938639 |
| Leap Chem Co., Ltd | P.R. China | Phone: +852-30606658 |
| Santa Cruz Biotechnology, Inc. | USA | Phone: +1 214-902-3910 |
| Next Peptide | N/A | Catalog No. NP17759 |
| NINGBO INNO PHARMCHEM CO.,LTD. | P.R. China | N/A |
This list is not exhaustive, and researchers are encouraged to request certificates of analysis from any potential supplier before purchase.
The Imperative of Quality Control for Fmoc-Amino Acids
The purity of the Fmoc-amino acid building blocks directly dictates the quality and yield of the final peptide. Even minor impurities can lead to significant side reactions, resulting in truncated sequences, deletion sequences, or difficult-to-remove impurities during purification.[7] A thorough quality control (QC) process is therefore not a recommendation, but a requirement.
Key Quality Parameters and Their Impact
When procuring Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid, researchers must scrutinize the supplier's specifications against established high-purity standards.
| QC Parameter | Recommended Specification | Rationale & Impact on Synthesis |
| HPLC Purity | ≥99.0% | Ensures the primary material is the desired compound, minimizing the introduction of unknown impurities into the synthesis. |
| Enantiomeric Purity | ≥99.8% (R) | Critical for stereochemical integrity of the final peptide. Enantiomeric impurities will lead to diastereomeric peptide products that are often difficult or impossible to separate.[7] |
| Free Amino Acid | ≤0.2% | The unprotected amino acid can cause a "double insertion" of the residue during the coupling step, leading to a peptide with an incorrect sequence.[7] |
| Amino Acid-Derived Impurities | ≤0.1% | Impurities such as β-alanyl species or dipeptides, which can arise during the manufacturing of the Fmoc-amino acid, act as chain terminators or lead to sequence errors.[7] |
| Acetate Content | ≤0.02% | Acetic acid can act as a capping agent by acetylating the free N-terminal amine, leading to truncated peptide sequences.[7] |
| Water Content | Varies (specify) | Water can hydrolyze activated esters, reducing coupling efficiency. Must be accounted for when calculating reagent stoichiometry. |
| Residual Solvents | Varies (specify) | Solvents like ethyl acetate can degrade over time to form acetic acid. |
Essential Analytical Methods for Verification
A supplier's Certificate of Analysis should be backed by data from validated analytical methods.
-
High-Performance Liquid Chromatography (HPLC): The standard method for assessing purity by separating the main compound from any impurities.[8]
-
Chiral Chromatography: A specialized HPLC method used to determine enantiomeric purity.
-
Mass Spectrometry (MS): Confirms the molecular weight and thus the identity of the compound.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the chemical identity and structure.
-
Optical Rotation: Measures the rotation of plane-polarized light to confirm the overall stereochemistry of the bulk material.[8]
Application in Solid-Phase Peptide Synthesis (SPPS)
The core utility of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid is its incorporation into a growing peptide chain on a solid support. The process follows the standard iterative cycle of Fmoc-SPPS.
The Fmoc-SPPS Workflow
The synthesis involves a repeated two-step cycle: (1) Deprotection of the N-terminal Fmoc group to liberate a free amine, and (2) Coupling of the next Fmoc-protected amino acid to this amine.[9]
Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Detailed Experimental Protocol: Manual Coupling
This protocol provides a generalized procedure for the manual coupling of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid. Adjustments may be necessary based on the specific sequence and scale.
Prerequisites:
-
Peptide-resin with a free N-terminal amine, swelled in Dimethylformamide (DMF).
-
High-quality, amine-free DMF.[9]
Reagents & Solutions:
-
Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid: 4 equivalents (relative to resin loading)
-
Coupling Reagent (e.g., HCTU): 3.9 equivalents
-
Base (e.g., DIPEA or Collidine): 8 equivalents
-
Activation Solution: Anhydrous DMF
-
Deprotection Solution: 20% (v/v) piperidine in DMF
Methodology:
-
Amino Acid Activation: a. In a separate vessel, dissolve Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid and HCTU in DMF. b. Add the base (DIPEA) to the solution and allow the mixture to pre-activate for 1-2 minutes. Causality: Pre-activation converts the carboxylic acid to a more reactive ester, facilitating nucleophilic attack by the resin's free amine.
-
Coupling to Resin: a. Drain the DMF from the swelled peptide-resin. b. Immediately add the activated amino acid solution to the resin. c. Agitate the reaction vessel using a shaker or nitrogen bubbling for 1-2 hours at room temperature. Note: For sterically hindered couplings, a longer reaction time or a second coupling may be required.
-
Post-Coupling Wash: a. Drain the reaction solution. b. Wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.
-
Fmoc Deprotection: a. Add the 20% piperidine/DMF solution to the resin. b. Agitate for 7-10 minutes.[9] c. Drain the solution. d. Repeat the piperidine treatment for another 7-10 minutes to ensure complete deprotection. Causality: The Fmoc group is cleaved via a β-elimination mechanism promoted by the piperidine base.
-
Post-Deprotection Wash: a. Drain the deprotection solution. b. Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine, which would neutralize the subsequent coupling reaction.
-
Cycle Continuation: a. The resin now has a newly exposed N-terminal amine and is ready for the next coupling cycle.
Conclusion
Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid is a powerful tool for introducing unique structural motifs into peptides. Its successful application, however, is not trivial and hinges on a foundation of high-purity starting materials. By partnering with reputable suppliers, demanding comprehensive quality control data, and employing optimized SPPS protocols, researchers can confidently leverage this building block to advance the frontiers of drug discovery and materials science. The integrity of the final product is a direct reflection of the integrity of each component and each step in its synthesis.
References
-
Fmoc-(R)-3-Amino-(6-phenyl)-5-hexenoic acid | C27H25 N O4 - BuyersGuideChem. (n.d.). Retrieved January 27, 2026, from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). Retrieved January 27, 2026, from [Link]
-
The Crucial Role of Fmoc-(R)-3-Amino-6-phenyl-5-hexenoic Acid in Modern Peptide Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 27, 2026, from [Link]
-
332064-75-2 | Fmoc-(R)-3-Amino-(6-phenyl)-5-hexenoic acid | Next Peptide. (n.d.). Retrieved January 27, 2026, from [Link]
-
Fmoc-(R)-3-Amino-(6-phenyl)-5-hexenoic acid - BuyersGuideChem. (n.d.). Retrieved January 27, 2026, from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(4), 286-301. Retrieved January 27, 2026, from [Link]
-
270596-45-7 | Fmoc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid | Next Peptide. (n.d.). Retrieved January 27, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Fmoc-(R)-3-Amino-(6-phenyl)-5-hexenoic acid | C27H25 N O4 - BuyersGuideChem [buyersguidechem.com]
- 3. 332064-75-2 | Fmoc-(R)-3-Amino-(6-phenyl)-5-hexenoic acid | Next Peptide [nextpeptide.com]
- 4. Fmoc-(R)-3-Amino-(6-phenyl)-5-hexenoic acid suppliers and producers - BuyersGuideChem [buyersguidechem.com]
- 5. 270596-45-7|Fmoc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid|BLD Pharm [bldpharm.com]
- 6. 270596-45-7 | Fmoc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid | Next Peptide [nextpeptide.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. bachem.com [bachem.com]
- 9. chem.uci.edu [chem.uci.edu]
Methodological & Application
Application Notes and Protocols for the Incorporation of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic Acid into Synthetic Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-proteinogenic, or unnatural, amino acids into peptides is a powerful strategy for modulating the pharmacological properties of therapeutic peptides, including their stability, potency, and receptor selectivity.[1] This document provides a comprehensive guide for the successful incorporation of the bulky, chiral unnatural amino acid, Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid, into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the rationale behind specific protocol choices, address potential challenges, and provide detailed, field-proven methodologies for coupling, deprotection, cleavage, and purification.
Introduction: The Significance of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic Acid
Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid is a unique building block for peptide synthesis, characterized by its stereospecific (R)-configuration and a C-terminal phenyl-hexenoic acid moiety. The incorporation of this unnatural amino acid can introduce novel structural constraints and hydrophobic interactions within a peptide, potentially leading to enhanced biological activity and metabolic stability. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is ideal for SPPS due to its base-lability, allowing for mild deprotection conditions that preserve the integrity of sensitive peptide sequences.[1][]
The primary challenge in incorporating Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid lies in the steric hindrance presented by its bulky side chain, which can impede coupling efficiency. This guide will provide strategies to overcome this challenge and ensure successful synthesis.
Core Principles of Solid-Phase Peptide Synthesis (SPPS)
SPPS is the cornerstone of synthetic peptide chemistry, involving the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.[3] The fundamental cycle of SPPS consists of:
-
Deprotection: Removal of the temporary Nα-Fmoc protecting group to expose a free amine.
-
Coupling: Formation of a peptide bond between the free amine of the resin-bound peptide and the activated carboxyl group of the incoming Fmoc-amino acid.
-
Washing: Thorough removal of excess reagents and by-products.
This cycle is repeated until the desired peptide sequence is assembled.[4]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Recommended Grade/Supplier | Notes |
| Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid | >98% Purity | Ensure high purity to avoid side reactions. |
| Rink Amide Resin (100-200 mesh) | Standard SPPS grade | For C-terminal amide peptides. Other resins (e.g., Wang, 2-chlorotrityl) can be used for C-terminal carboxylic acids.[5] |
| N,N-Dimethylformamide (DMF) | Amine-free, peptide synthesis grade | Crucial for preventing side reactions and ensuring good resin swelling.[5] |
| Piperidine | Reagent grade | For Fmoc deprotection. |
| Coupling Reagents (HATU, HBTU, or HCTU) | Peptide synthesis grade | High-efficiency reagents are recommended for this bulky amino acid.[6] |
| N,N-Diisopropylethylamine (DIPEA) | Reagent grade | Base for activation. |
| Trifluoroacetic acid (TFA) | Reagent grade | For cleavage from the resin. |
| Scavengers (e.g., Triisopropylsilane (TIS), Water) | Reagent grade | To prevent side reactions during cleavage. |
| Dichloromethane (DCM) | Reagent grade | For washing. |
| Diethyl ether (cold) | Reagent grade | For peptide precipitation. |
Step-by-Step Synthesis Workflow
The following diagram illustrates the general workflow for incorporating Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid into a peptide sequence.
Sources
Application Notes and Protocols for the Efficient Coupling of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic Acid
Introduction: Navigating the Challenges of Sterically Demanding β-Amino Acid Incorporation
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery and development. These unique building blocks, such as Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid, offer the potential to introduce novel structural motifs, enhance metabolic stability, and fine-tune biological activity.[1] Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid, a β-amino acid featuring a bulky phenyl-hexenoic side chain, presents a significant steric challenge in solid-phase peptide synthesis (SPPS).[2] The strategic importance of this amino acid derivative in SPPS cannot be overstated, as it allows for the construction of peptides with specific functionalities.[1]
Standard coupling protocols often prove insufficient for such sterically hindered residues, leading to incomplete reactions, low yields, and the formation of deletion sequences.[3] Furthermore, the activation of the carboxylic acid group can be susceptible to side reactions, including racemization, which can compromise the stereochemical integrity of the final peptide.[4] Therefore, the selection of an appropriate coupling reagent and the optimization of reaction conditions are paramount to ensure the efficient and successful incorporation of this valuable building block.
This comprehensive guide provides a detailed analysis of recommended coupling reagents, their underlying mechanisms, and field-proven protocols for the successful incorporation of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid in Fmoc-based SPPS.[5][6]
Selecting the Optimal Coupling Reagent: A Comparative Overview
The choice of coupling reagent is critical when dealing with sterically hindered amino acids. Reagents that generate highly reactive activated species are necessary to overcome the steric barrier and drive the reaction to completion.[7] Based on their proven efficacy in difficult couplings, three main classes of reagents are recommended: aminium/uronium salts such as HATU and HCTU, the newer generation COMU, and carbodiimides in the presence of an additive like OxymaPure.
| Coupling Reagent | Class | Key Advantages | Potential Considerations |
| HATU | Aminium/Uronium Salt | "Gold standard" for hindered couplings, high reactivity, low racemization.[8] | Higher cost compared to other reagents. Can cause guanidinylation of the N-terminal amine if used in excess.[8] |
| COMU | Aminium/Uronium Salt | High reactivity, often superior to HATU for hindered couplings. Non-explosive byproducts.[9] | Limited solution stability. Can also cause guanidinylation. |
| DIC/OxymaPure | Carbodiimide/Additive | Cost-effective, efficient, low racemization. OxymaPure is a non-explosive alternative to HOBt/HOAt.[10][11] | May require longer reaction times compared to aminium/uronium salts. |
Mechanistic Insights into Amide Bond Formation
A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimizing coupling protocols. The following diagrams illustrate the activation of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid and subsequent amide bond formation with the resin-bound peptide.
HATU/HCTU Coupling Mechanism
Aminium/uronium salt reagents like HATU and HCTU react with the carboxylate of the Fmoc-amino acid in the presence of a base (e.g., DIPEA) to form a highly reactive OAt- or OBt-ester, respectively. This activated ester is then susceptible to nucleophilic attack by the free amine of the resin-bound peptide.[12]
Caption: HATU activation and coupling workflow.
COMU Coupling Mechanism
COMU, an Oxyma-based uronium salt, follows a similar activation pathway to HATU, but generates a highly reactive Oxyma-ester. The Oxyma leaving group is an excellent choice for minimizing racemization.[13]
Caption: COMU activation and coupling workflow.
DIC/OxymaPure Coupling Mechanism
In this method, the carbodiimide (DIC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with OxymaPure to generate the active Oxyma-ester, which subsequently couples with the peptide-resin. The use of OxymaPure as an additive is crucial for suppressing racemization.[11]
Caption: DIC/Oxyma activation and coupling workflow.
Detailed Experimental Protocols
The following protocols are designed for a standard 0.1 mmol scale synthesis on a suitable solid support (e.g., Rink Amide resin for C-terminal amides or Wang/2-chlorotrityl resin for C-terminal acids).[14][15] All operations should be performed in a dedicated peptide synthesis vessel with agitation.
General SPPS Workflow
The incorporation of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid follows the standard iterative steps of Fmoc-SPPS.[5]
Caption: General Fmoc-SPPS workflow.
Protocol 1: Coupling with HATU
-
Resin Preparation: Following the standard Fmoc deprotection of the resin-bound peptide (e.g., using 20% piperidine in DMF), wash the resin thoroughly with DMF (5 x 1 min).[14]
-
Activation: In a separate vessel, dissolve Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in a minimal amount of DMF. Add DIPEA (6-10 equivalents) to the solution and allow to pre-activate for 1-2 minutes.[16]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 2-4 hours. For this sterically hindered amino acid, a longer coupling time is recommended.[16]
-
Monitoring: Perform a qualitative test for free amines (e.g., Kaiser test) to monitor the reaction progress. A negative test indicates complete coupling.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5 x 1 min).
Protocol 2: Coupling with COMU
-
Resin Preparation: Perform Fmoc deprotection and wash the resin as described in Protocol 1.
-
Activation: In a separate vessel, dissolve Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid (3 equivalents), COMU (3 equivalents), and DIPEA (6 equivalents) in DMF. Pre-activate for 1 minute.[13]
-
Coupling: Add the activated amino acid solution to the resin and agitate at room temperature for 1-2 hours. For hindered residues, a double coupling (repeating the coupling step) or an extended coupling time may be necessary.[13]
-
Monitoring and Washing: Monitor the reaction and wash the resin as described in Protocol 1.
Protocol 3: Coupling with DIC/OxymaPure
-
Resin Preparation: Perform Fmoc deprotection and wash the resin as described in Protocol 1.
-
Activation/Coupling (In-situ): To the deprotected peptide-resin, add a solution of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid (3-5 equivalents) and OxymaPure (3-5 equivalents) in DMF. Then, add DIC (3-5 equivalents) to the mixture.[2][10]
-
Coupling: Agitate the reaction mixture at room temperature for 2-6 hours. Carbodiimide-mediated couplings may require longer reaction times for sterically hindered amino acids.
-
Monitoring and Washing: Monitor the reaction and wash the resin as described in Protocol 1.
Troubleshooting and Expert Recommendations
-
Incomplete Coupling: If the Kaiser test remains positive after the recommended coupling time, a second coupling (double coupling) should be performed. For subsequent couplings after the incorporation of the hindered residue, it is also advisable to use a more potent coupling reagent.
-
Racemization: While the recommended reagents have low racemization potential, prolonged exposure to the basic conditions of the coupling reaction can increase this risk.[11] Minimizing pre-activation and coupling times, as much as the steric hindrance allows, is advisable. The use of OxymaPure is particularly effective in suppressing racemization.[11]
-
Aggregation: Peptides containing bulky, hydrophobic residues are prone to aggregation, which can hinder subsequent reactions. Performing the synthesis at a slightly elevated temperature (e.g., 30-40 °C) or using a more polar solvent system may help to disrupt aggregates.
Conclusion
The successful incorporation of the sterically demanding Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid into peptide sequences is readily achievable with the appropriate selection of coupling reagents and optimized protocols. HATU and COMU offer high reactivity and are excellent choices for ensuring high coupling efficiency. DIC/OxymaPure presents a cost-effective and low-racemization alternative. By understanding the underlying chemical principles and adhering to the detailed protocols provided, researchers can confidently utilize this valuable building block to advance their peptide-based research and drug discovery programs.
References
-
Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Available at: [Link]
-
Merck Millipore. (n.d.). Product Focus: Reagents for peptide synthesis Novabiochem®. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2014). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. Molecules, 19(9), 14397-14410. Available at: [Link]
-
AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]
-
Luxembourg Bio Technologies Ltd. (n.d.). Peptide/Amide bond Synthesis – OxymaPure®. Available at: [Link]
-
Burgess, K. (2023, August 11). Introduction To The FMOC Approach: solid phase peptide syntheses [Video]. YouTube. Available at: [Link]
-
Yeh, C. H., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development, 26(7), 2113-2123. Available at: [Link]
-
Forró, E., & Fülöp, F. (2011). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. Tetrahedron, 67(1), 245-252. Available at: [Link]
-
Jad, Y. E., et al. (2012). Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis. Journal of Peptide Science, 18(9), 569-576. Available at: [Link]
-
Subirós-Funosas, R., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(12), 887-896. Available at: [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(6), 4696-4709. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Fmoc-(R)-3-Amino-6-phenyl-5-hexenoic Acid in Modern Peptide Synthesis. Available at: [Link]
- El-Faham, A., & Albericio, F. (2014). DEVELOPMENT OF NOVELS PEPTIDE COUPLING REAGENTS BASED ON 1,3-DIMETHYLBARBUTRIC ACID, THE OXYMA-B FAMILY. Tarragona.
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Available at: [Link]
-
Vasanthakumar, G. R., & Kumar, V. (2018). Epimerisation in Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 24(1), 1-13. Available at: [Link]
-
de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International journal of peptide research and therapeutics, 20(1), 53-69. Available at: [Link]
-
de Wreede, R., et al. (2022). Racemization during SPPS coupling step. Journal of Peptide Science, 28(1), e3362. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oxymapure.com [oxymapure.com]
- 11. bachem.com [bachem.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. The process of COMU coupling reaction._Chemicalbook [chemicalbook.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Fmoc Deprotection of Peptides Containing Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic Acid
Introduction: Navigating the Challenges of Sterically Demanding Peptidomimetics
The integration of non-natural amino acids into peptide sequences is a cornerstone of modern drug discovery and materials science, offering pathways to novel therapeutics with enhanced stability, conformational constraint, and biological activity. Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid is one such building block, introducing unique structural motifs into peptidomimetics. However, its successful incorporation via solid-phase peptide synthesis (SPPS) is critically dependent on the optimization of key steps, most notably the deprotection of the Nα-Fmoc group.
The bulky and sterically hindered nature of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid can render standard Fmoc deprotection protocols, typically employing 20% piperidine in DMF, inefficient. Incomplete deprotection leads to the undesirable formation of deletion sequences, significantly impacting the purity and yield of the target peptide. This application note provides a comprehensive guide to understanding and optimizing the Fmoc deprotection of peptides containing this challenging amino acid, offering both theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.
The Mechanism of Fmoc Deprotection: A Base-Catalyzed Elimination
The removal of the Fmoc protecting group is a well-established process that proceeds through a base-catalyzed β-elimination mechanism.[] Understanding this mechanism is crucial for troubleshooting and optimizing deprotection conditions. The process can be broken down into two primary steps:
-
Proton Abstraction: A base, most commonly a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorene ring system.[2]
-
β-Elimination: This proton abstraction results in the formation of a stabilized carbanion. The unstable intermediate then undergoes an elimination reaction, cleaving the C-O bond and releasing the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate. The excess amine in the deprotection solution then acts as a scavenger, trapping the DBF to form a stable adduct.[2][3]
Caption: Mechanism of Fmoc deprotection.
The Impact of Steric Hindrance on Fmoc Deprotection
The efficiency of the initial proton abstraction step is highly sensitive to steric hindrance around the N-terminal amino acid.[4] For bulky residues like Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid, the standard base, piperidine, may face difficulty accessing the C9 proton of the Fmoc group. This can lead to sluggish and incomplete deprotection, necessitating more forcing conditions.
Furthermore, the aggregation of growing peptide chains on the solid support can also impede reagent access, further exacerbating deprotection challenges.[5] Hydrophobic sequences are particularly prone to aggregation.[6]
Comparative Analysis of Deprotection Protocols
To address the challenges posed by sterically hindered amino acids, several modifications to the standard Fmoc deprotection protocol have been developed. The following table compares a standard protocol with an optimized protocol recommended for peptides containing Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid.
| Parameter | Standard Protocol | Optimized Protocol for Hindered Residues | Rationale for Optimization |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF | 2-5% (v/v) DBU in DMF | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a stronger, non-nucleophilic base that can more effectively abstract the sterically hindered proton.[7] |
| Reaction Time | 2 x 7 minutes | 2 x 10-20 minutes | Extended reaction times ensure complete removal of the Fmoc group from the sterically encumbered amino acid. |
| Temperature | Room Temperature | Room Temperature to 40°C | Mild heating can increase the reaction rate and disrupt peptide aggregation, improving reagent accessibility. |
| Monitoring | Optional (Kaiser Test) | Recommended (Kaiser Test) | Due to the increased risk of incomplete deprotection, monitoring with the Kaiser test after the wash steps is highly recommended to confirm the presence of a free primary amine. |
Detailed Experimental Protocols
Materials and Reagents
-
Peptide-resin functionalized with Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (DCM)
-
Kaiser Test Kit (Ninhydrin solutions)
-
Solid-phase peptide synthesis vessel
-
Shaker or nitrogen bubbling apparatus
Standard Fmoc Deprotection Protocol
This protocol is suitable for routine deprotection of non-hindered amino acids but may be insufficient for the title compound.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 7 minutes at room temperature.[8]
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another 7 minutes.[8]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min).
-
Confirmation (Optional): Perform a Kaiser test on a small sample of the resin to confirm the presence of a free primary amine.
Optimized Fmoc Deprotection Protocol for Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic Acid
This protocol is recommended as a starting point for the efficient deprotection of peptides containing the title compound and other sterically hindered residues.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Initial Deprotection: Drain the DMF and add a solution of 2% DBU in DMF to the resin. Agitate for 15 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh solution of 2% DBU in DMF and agitate for another 15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min) followed by DCM (3 x 1 min) and finally DMF (3 x 1 min).
-
Confirmation: Perform a Kaiser test on a small sample of the resin. A dark blue color indicates successful deprotection. If the test is negative or weak, repeat steps 2-5.
Troubleshooting Guide
Incomplete deprotection is the most common issue when working with sterically hindered amino acids. The following decision-making workflow can help in optimizing the deprotection conditions.
Caption: Troubleshooting workflow for incomplete deprotection.
Potential Side Reactions
While optimizing deprotection conditions, it is important to be aware of potential side reactions. The incorporation of a β-amino acid like (R)-3-amino-(6-phenyl)-5-hexenoic acid can increase the propensity for diketopiperazine formation, especially at the dipeptide stage.[9] This side reaction results in the cleavage of the dipeptide from the resin. To minimize this, it is crucial to ensure rapid and efficient coupling of the third amino acid following the deprotection of the second residue.
Conclusion
The successful incorporation of sterically demanding building blocks such as Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid into peptides requires a departure from standard SPPS protocols. By understanding the mechanistic basis of Fmoc deprotection and the impact of steric hindrance, researchers can rationally design optimized protocols. The use of a stronger base like DBU, coupled with extended reaction times and careful monitoring, provides a robust strategy to overcome the challenges associated with these valuable peptidomimetic precursors. The protocols and troubleshooting guide presented in this application note offer a solid foundation for the successful synthesis of novel peptides with enhanced therapeutic potential.
References
-
Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Burgess, K. (2025). Introduction To The FMOC Approach: solid phase peptide syntheses. YouTube. [Link]
- Fields, G.B. (1997). Methods for Removing the Fmoc Group. In Methods in Molecular Biology, vol. 73. Humana Press.
- Fields, G.B. & Fields, C.G. (1993). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols. Humana Press.
-
Guzmán, F., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 23(9), 2364. [Link]
-
García-Ramos, Y., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptides, 2013, 806204. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Fmoc-(R)-3-Amino-6-phenyl-5-hexenoic Acid in Modern Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Joullié, M.M., et al. (2007). Solid-Phase Synthesis of Multiple Classes of Peptidomimetics from Versatile Resin-Bound Aldehyde Intermediates. Journal of the American Chemical Society, 129(51), 16058-16068. [Link]
- Wessjohann, L.A., et al. (2009). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group. In Science of Synthesis, vol. 21. Thieme.
-
Sabatino, D., et al. (2020). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Molecules, 25(1), 125. [Link]
-
Tagle, R., et al. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Revista de la Sociedad Química de México, 62(4). [Link]
-
Jbara, M., et al. (2022). Accelerated Multiphosphorylated Peptide Synthesis. Organic Process Research & Development, 26(8), 2394-2400. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
MDPI. (2022). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 27(15), 4945. [Link]
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
-
Rashdan, M.H., et al. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 23(2), 743-765. [Link]
-
Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Peptide Machines. [Link]
-
Vrutika, P., et al. (2016). Peptidomimetics, a synthetic tool of drug discovery. EXCLI Journal, 15, 386-402. [Link]
-
Fields, G.B. (2001). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]
Sources
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. redalyc.org [redalyc.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic Acid for Peptide Cyclization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of the Cyclic Peptide
In the quest for novel therapeutics, cyclic peptides have emerged as a compelling class of molecules, bridging the gap between small molecules and large biologics.[1] Cyclization dramatically enhances the therapeutic potential of peptides by imparting conformational rigidity. This pre-organization can lead to increased receptor binding affinity, enhanced selectivity, and, crucially, improved metabolic stability by shielding the peptide backbone from proteolytic degradation.[2]
One of the most robust and versatile methods for peptide cyclization is Ring-Closing Metathesis (RCM).[3] This Nobel Prize-winning reaction utilizes ruthenium-based catalysts, such as those developed by Grubbs and Hoveyda-Grubbs, to form a carbon-carbon double bond between two olefin-containing amino acid side chains within a linear peptide sequence.[4] The resulting hydrocarbon staple is chemically robust and offers precise control over the peptide's three-dimensional structure.
This application note provides a detailed guide to the use of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid , a unique non-natural amino acid, for the synthesis of novel cyclic peptides via RCM. Its styrenyl side chain offers a distinct reactive handle for metathesis, enabling the creation of structurally diverse and potentially highly potent cyclic peptides.[5]
The Strategic Advantage of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic Acid
Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid is a valuable building block for peptide chemists aiming to explore novel cyclic architectures.[5]
Key Properties:
| Property | Value | Reference |
| Chemical Name | Fmoc-(R)-3-Amino-(6-phenyl)-5-hexenoic acid | [5] |
| CAS Number | 332064-75-2 | [5] |
| Molecular Formula | C27H25NO4 | [5] |
| Molecular Weight | 427.49 g/mol | [5] |
The presence of the phenyl group on the terminal olefin (a styrenyl moiety) distinguishes this amino acid from more commonly used olefinic amino acids like allylglycine. This structural feature can influence the kinetics and stereoselectivity of the RCM reaction, potentially offering new avenues for conformational control of the final cyclic peptide.[6]
Workflow for Cyclic Peptide Synthesis
The overall process involves two main stages: the synthesis of the linear peptide on a solid support and the subsequent on-resin cyclization via RCM.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Stereoselective synthesis of macrocyclic peptides via a dual olefin metathesis and ethenolysis approach - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Note: Mass Spectrometry Analysis of Peptides Containing Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic Acid
Authored by: [Your Name/Gemini], Senior Application Scientist
Date: January 27, 2026
Abstract
The incorporation of non-standard amino acids into peptide sequences is a critical strategy in modern drug discovery, enabling the development of peptidomimetics with enhanced stability, conformational rigidity, and biological activity. Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid is a synthetic amino acid of significant interest due to its unique structural features. This application note provides a comprehensive guide to the mass spectrometry (MS) analysis of peptides incorporating this moiety. We present detailed protocols for sample preparation, instrumentation setup for electrospray ionization tandem mass spectrometry (ESI-MS/MS), and a thorough discussion of the characteristic fragmentation patterns observed. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize and quality-control novel peptide-based therapeutics.
Introduction: The Significance of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic Acid in Peptide Chemistry
Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid is a non-proteinogenic amino acid that introduces a constrained, lipophilic side chain into a peptide backbone. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is standard in solid-phase peptide synthesis (SPPS), while the (R)-3-amino-(6-phenyl)-5-hexenoic acid core provides a unique combination of a phenyl ring and an unsaturated hexenoic acid chain. These features can induce specific secondary structures and enhance binding affinity to therapeutic targets.
Accurate characterization of peptides containing this modified amino acid is paramount for ensuring synthetic success and for subsequent structure-activity relationship (SAR) studies. Mass spectrometry, particularly ESI-MS/MS, is an indispensable tool for confirming the molecular weight and elucidating the primary sequence of these complex molecules.
Foundational Principles of ESI-MS/MS for Peptide Analysis
Electrospray ionization (ESI) is a soft ionization technique that allows for the transfer of large, non-volatile molecules like peptides from solution into the gas phase as multiply charged ions, with minimal fragmentation. This is crucial for accurately determining the intact molecular weight of the peptide.
Tandem mass spectrometry (MS/MS) provides sequence information through controlled fragmentation of a selected precursor ion. In a process known as collision-induced dissociation (CID), the precursor ion is accelerated and collided with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then mass-analyzed, producing a fragmentation spectrum. The masses of these fragment ions correspond to specific cleavages along the peptide backbone, primarily at the amide bonds, generating b- and y-type ions.
Experimental Workflow and Protocols
A robust and reproducible workflow is essential for the successful MS analysis of these specialized peptides. The following sections detail the recommended protocols from sample preparation to data acquisition.
Sample Preparation Protocol
The quality of the MS data is directly dependent on the purity of the sample. Peptides containing Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid can be prone to aggregation due to their hydrophobicity.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA), LC-MS grade
-
Peptide sample
-
Eppendorf tubes
-
Vortex mixer
-
Centrifuge
Step-by-Step Protocol:
-
Resuspension: Dissolve the lyophilized peptide in a solution of 50% ACN in water with 0.1% FA to a final concentration of 1 mg/mL. The organic solvent aids in solubilizing the hydrophobic peptide, and the acid helps in protonation for positive ion mode ESI.
-
Vortexing: Vortex the sample for 1-2 minutes to ensure complete dissolution.
-
Sonication (Optional): If aggregation is suspected, sonicate the sample in a water bath for 5-10 minutes.
-
Clarification: Centrifuge the sample at 14,000 x g for 5 minutes to pellet any insoluble material.
-
Final Dilution: Transfer the supernatant to a clean autosampler vial and dilute to a final concentration of 1-10 µM using 50% ACN/0.1% FA for direct infusion, or to an appropriate concentration for LC-MS analysis.
Mass Spectrometry Instrumentation and Setup
The following parameters are recommended for a standard quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer equipped with an ESI source.
Table 1: Recommended ESI-MS and MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive | The presence of basic residues and the addition of acid promotes the formation of positive ions ([M+nH]n+). |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray plume for stable ion generation. |
| Source Temperature | 100 - 150 °C | A lower temperature is recommended to prevent thermal degradation of the Fmoc group. |
| Desolvation Gas Flow | 600 - 800 L/hr (Nitrogen) | Efficiently removes solvent droplets, aiding in the formation of gas-phase ions. |
| Desolvation Temperature | 250 - 350 °C | Balances efficient desolvation with minimizing thermal decomposition. |
| MS1 Scan Range | 300 - 2000 m/z | A wide range to capture the various charge states of the precursor peptide ion. |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) | A robust and well-characterized fragmentation technique for peptides. |
| Collision Energy | Stepped (e.g., 20-40 eV) or calculated based on m/z | A range of energies ensures the generation of a rich fragmentation spectrum, capturing both low- and high-energy fragments. |
Experimental Workflow Diagram
Caption: Workflow for MS analysis of modified peptides.
Data Interpretation: Fragmentation Analysis
The key to confirming the peptide sequence lies in the interpretation of the MS/MS spectrum. The presence of the Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid introduces unique fragmentation patterns.
Expected Fragmentation of the Peptide Backbone
Standard b- and y-type ions will be observed from the cleavage of the amide bonds. The mass of the Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid residue (C27H25NO3) is 411.18 Da. When calculating the expected masses of fragment ions, this value must be used for this specific residue.
Characteristic Fragment Ions
In addition to the backbone fragments, specific cleavages related to the Fmoc group and the side chain are expected:
-
Fmoc Group Fragmentation: A prominent neutral loss of the Fmoc group (-222.07 Da) or the appearance of characteristic Fmoc-related ions is possible, though less common with CID compared to higher-energy fragmentation methods.
-
Side Chain Fragmentation: The phenylhexenoic acid side chain may undergo specific fragmentation, leading to diagnostic ions.
Fragmentation Diagram
Caption: Fragmentation of a peptide containing the modified amino acid.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Signal Intensity | - Peptide aggregation- Suboptimal ionization | - Increase ACN concentration in the spray solution- Optimize capillary voltage and source temperatures- Check sample concentration |
| Complex MS1 Spectrum | - Sample heterogeneity (e.g., synthesis byproducts) | - Purify the sample using HPLC- Analyze data for expected adducts (e.g., Na+, K+) |
| Incomplete Fragmentation | - Insufficient collision energy | - Increase collision energy in a stepwise manner- Use a stepped collision energy profile |
| Ambiguous Sequence | - Isomeric amino acids- Unexpected fragmentation | - Utilize higher-energy fragmentation methods (e.g., HCD, ETD) if available- Compare with theoretical fragmentation patterns |
Conclusion
The mass spectrometric analysis of peptides incorporating Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid is a critical step in their development as potential therapeutics. By employing the optimized protocols for sample preparation and instrument setup detailed in this application note, researchers can obtain high-quality MS and MS/MS data. A thorough understanding of the characteristic fragmentation patterns, including those of the modified residue, allows for confident confirmation of the peptide's identity and primary structure. This analytical rigor is fundamental to advancing the design and synthesis of novel peptidomimetics.
References
-
Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71. [Link]
-
Dass, C. (2007). Fundamentals of Contemporary Mass Spectrometry. John Wiley & Sons. [Link]
-
Steen, H., & Mann, M. (2004). The ABC's (and XYZ's) of peptide sequencing. Nature Reviews Molecular Cell Biology, 5(9), 699-711. [Link]
Application Notes and Protocols for NMR Studies of Peptides Incorporating Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic Acid
Introduction: The Strategic Incorporation of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic Acid in Peptide Science
In the landscape of drug discovery and materials science, peptides engineered with unnatural amino acids (UAAs) offer a powerful avenue for innovation. These non-proteinogenic residues can confer unique structural and functional properties, surmounting the limitations of native peptide scaffolds. Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid is a particularly compelling building block for solid-phase peptide synthesis (SPPS). Its γ-amino acid nature, combined with a styryl-like side chain, introduces both flexibility and conformational constraint, making it a valuable tool for modulating peptide secondary structure and biological activity.
This comprehensive guide provides detailed protocols and expert insights for the successful incorporation of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid into synthetic peptides and their subsequent structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, ensuring a robust and reproducible workflow for researchers, scientists, and drug development professionals.
Part 1: Peptide Synthesis and Purification
The foundation of any NMR study is a pure, well-characterized peptide. The use of Fmoc-(9-fluorenylmethoxycarbonyl) protecting group chemistry is the gold standard for SPPS due to its mild deprotection conditions, which preserve the integrity of complex peptide structures.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual synthesis of a target peptide incorporating Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Acetonitrile (ACN)
-
Diethyl ether
Instrumentation:
-
Peptide synthesis vessel
-
Shaker
-
HPLC system (preparative and analytical)
-
Lyophilizer
-
Mass spectrometer
Protocol Steps:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain and repeat the 20% piperidine treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of OxymaPure® in DMF.
-
Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 2 hours. A Kaiser test should be performed to confirm complete coupling. If the test is positive, repeat the coupling step.
-
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and diisopropylethylamine in DMF for 10 minutes. Wash with DMF.
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, including the Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection of Side Chains:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a minimal amount of ACN/water and purify by preparative HPLC.
-
Analyze fractions by analytical HPLC and mass spectrometry to identify those containing the pure peptide.
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.
Experimental Workflow for Peptide Synthesis and Purification
Caption: Workflow for SPPS and purification.
Part 2: NMR Sample Preparation and Data Acquisition
High-quality NMR spectra are contingent upon meticulous sample preparation and the selection of appropriate experimental parameters.
NMR Sample Preparation Protocol
Materials:
-
Lyophilized peptide
-
NMR buffer (e.g., 90% H₂O / 10% D₂O, phosphate buffered saline, pH 7.0)
-
Deuterated solvents (e.g., D₂O, DMSO-d₆)
-
Internal standard (e.g., DSS or TSP)
-
NMR tubes
Protocol Steps:
-
Peptide Dissolution: Accurately weigh 1-5 mg of the lyophilized peptide and dissolve it in the chosen NMR buffer to a final concentration of 1-5 mM. The choice of solvent will depend on the peptide's solubility and the desired experimental conditions. For observing exchangeable amide protons, a solvent system containing at least 90% H₂O is essential.
-
pH Adjustment: Adjust the pH of the sample to the desired value using small aliquots of dilute HCl or NaOH. The pH should be carefully controlled as it can significantly affect chemical shifts and peptide conformation.
-
Addition of Internal Standard: Add a small amount of an internal standard for chemical shift referencing.
-
Transfer to NMR Tube: Transfer the final solution to a high-quality NMR tube.
-
Equilibration: Allow the sample to equilibrate at the desired temperature inside the NMR spectrometer before starting data acquisition.
NMR Data Acquisition
A standard suite of 2D NMR experiments is required for the complete resonance assignment and structural analysis of the peptide.
| Experiment | Purpose | Typical Parameters |
| 1D ¹H | Initial assessment of sample quality and spectral dispersion. | 128-256 scans |
| 2D TOCSY | (Total Correlation Spectroscopy) Identifies protons within the same spin system (i.e., belonging to the same amino acid residue). | Mixing time: 60-80 ms |
| 2D COSY | (Correlation Spectroscopy) Shows correlations between J-coupled protons, typically those separated by 2-3 bonds. | |
| 2D NOESY | (Nuclear Overhauser Effect Spectroscopy) Reveals through-space correlations between protons that are close in space (< 5 Å), providing distance restraints for structure calculation. | Mixing time: 150-300 ms |
| 2D ¹H-¹³C HSQC | (Heteronuclear Single Quantum Coherence) Correlates protons with their directly attached carbons, aiding in resonance assignment. Requires a ¹³C-labeled sample for optimal sensitivity, but can be run at natural abundance for small peptides. | |
| 2D ¹H-¹⁵N HSQC | (Heteronuclear Single Quantum Coherence) Correlates amide protons with their directly attached nitrogens, providing a unique fingerprint of the peptide backbone. Requires a ¹⁵N-labeled sample. |
Part 3: NMR Data Processing and Analysis
The analysis of NMR data for a peptide containing Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid follows a systematic workflow to achieve complete resonance assignment and three-dimensional structure determination.
Resonance Assignment Strategy
The process of assigning each NMR signal to a specific proton in the peptide is the cornerstone of the structural analysis.
-
Spin System Identification: The first step is to identify the individual amino acid spin systems from the 2D TOCSY spectrum. Each amino acid has a characteristic pattern of cross-peaks. The unique spin system of (R)-3-amino-(6-phenyl)-5-hexenoic acid, with its extended aliphatic chain, vinyl protons, and aromatic protons, should be readily distinguishable.
-
Sequential Assignment: Once the spin systems are identified, they are linked together in the correct sequence using the 2D NOESY spectrum. This is achieved by observing NOE cross-peaks between the amide proton (NH) of one residue and the alpha-proton (Hα) of the preceding residue (dαN(i, i+1)).
-
Side Chain Assignment: The assignment of the side chain protons is completed using a combination of TOCSY, COSY, and NOESY data. For the (R)-3-amino-(6-phenyl)-5-hexenoic acid residue, the TOCSY experiment will be crucial for tracing the correlations from the Hα proton down the aliphatic chain to the vinyl protons. The aromatic protons of the phenyl group will form a separate spin system.
Conformational Analysis
The incorporation of (R)-3-amino-(6-phenyl)-5-hexenoic acid is expected to influence the peptide's conformation. The following NMR parameters provide key insights:
-
Chemical Shifts: The chemical shifts of the Hα protons are sensitive to the secondary structure of the peptide. Deviations from random coil values can indicate the presence of helical or extended conformations.
-
³J(HN,Hα) Coupling Constants: The magnitude of the scalar coupling between the amide proton and the Hα proton is related to the backbone dihedral angle φ. Small values (< 6 Hz) are indicative of α-helical structures, while large values (> 8 Hz) suggest β-sheet or extended conformations.
-
Nuclear Overhauser Effects (NOEs): The pattern of short- and medium-range NOEs is a rich source of structural information. Key NOEs for secondary structure determination include:
-
dNN(i, i+1): Sequential amide-amide NOEs, characteristic of α-helices.
-
dαN(i, i+3) and dαβ(i, i+3): Medium-range NOEs that are hallmarks of helical structures.
-
Strong dαN(i, i+1) NOEs are indicative of extended β-strand conformations.
-
The long and flexible side chain of (R)-3-amino-(6-phenyl)-5-hexenoic acid may exhibit multiple conformations. The presence and intensity of NOEs between the side chain protons and other protons in the peptide will be crucial for defining its orientation and potential interactions with the rest of the peptide.
3D Structure Calculation
The final step is to use the experimentally derived NMR restraints to calculate a three-dimensional model of the peptide.
-
Generation of Restraints:
-
Distance Restraints: NOE cross-peak intensities are translated into upper distance limits between pairs of protons.
-
Dihedral Angle Restraints: ³J(HN,Hα) coupling constants are used to restrain the backbone dihedral angle φ.
-
-
Structure Calculation Software: The distance and dihedral angle restraints are used as input for structure calculation programs such as CYANA, Xplor-NIH, or CNS. These programs use molecular dynamics and simulated annealing algorithms to generate an ensemble of structures that are consistent with the experimental data.
-
Structure Validation: The resulting ensemble of structures is then validated using a variety of quality assessment tools to ensure that the structures are stereochemically sound and in good agreement with the experimental restraints.
Data Analysis Workflow
Caption: Workflow for NMR data analysis and structure determination.
Part 4: Expected NMR Signature of (R)-3-amino-(6-phenyl)-5-hexenoic acid
Due to its unique structure, the (R)-3-amino-(6-phenyl)-5-hexenoic acid residue will have a distinct NMR fingerprint.
| Proton(s) | Expected Chemical Shift Range (ppm) | Key Correlations |
| Aromatic (Phenyl) | 7.0 - 7.5 | COSY correlations within the aromatic ring. NOEs to nearby side chains. |
| Vinyl (H5, H6) | 5.5 - 6.5 | Strong COSY correlation to each other. TOCSY correlation to the aliphatic chain. |
| H3 (CH-N) | 3.5 - 4.5 | COSY correlation to H2 and H4. |
| Aliphatic (H2, H4) | 1.5 - 3.0 | Complex COSY/TOCSY correlation network. |
The long side chain may result in signal overlap with other aliphatic residues. Isotopic labeling of the peptide or specific labeling of the UAA can be employed to resolve ambiguities.
Conclusion
The incorporation of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid provides a novel strategy for designing peptides with tailored conformational properties. The protocols and methodologies outlined in this guide offer a comprehensive framework for the successful synthesis, purification, and detailed NMR-based structural analysis of these modified peptides. By understanding the interplay between the unique structural features of this unnatural amino acid and the resulting NMR data, researchers can unlock new possibilities in the development of advanced peptide-based therapeutics and materials.
References
- Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich.
- Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. J. Pharm. Sci. Technol. Manag., 4(1), 22-34.
- De Marco, A. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 27(33), 5534-5555.
- Ramachandran, G. N., Chandrasekaran, R., & Kopple, K. D. (1971).
- Wang, J., Liu, M., & Tang, C. (2019). NMR Studies of Large Protein Dynamics Using Unnatural Amino Acids. Molecules, 24(10), 1965.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Fmoc-(R)-3-Amino-6-phenyl-5-hexenoic Acid in Modern Peptide Synthesis. Retrieved from [Link]
- Jones, D. H., Cellitti, S. E., Hao, X., Zhang, Q., Jahnz, M., Summerer, D., ... & Geierstanger, B. H. (2010). Site-specific labeling of proteins with NMR-active unnatural amino acids. Journal of Biomolecular NMR, 46(1), 89-100.
- Szántay, C. (n.d.).
- Suryaprakash, N. (2010). NMR of peptides. Journal of the Indian Institute of Science, 90(1), 145-158.
- Pineda, A. C., & Mobli, M. (2020). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Toxins, 12(11), 711.
- Geierstanger, B. H., & Schultz, P. G. (2004). In vivo Incorporation of Unnatural Amino Acids to Probe Structure, Dynamics, and Ligand Binding in a Large Protein by Nuclear Magnetic Resonance Spectroscopy. Journal of the American Chemical Society, 126(48), 15872-15878.
- King, G. F., & Mobli, M. (2010). Determination of peptide and protein structures using NMR Spectroscopy. In Comprehensive Natural Products II: Chemistry and Biology (pp. 280-325). Elsevier.
- Dommaraju, V., Mobli, M., & King, G. F. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 1-15.
- University of California, Irvine. (n.d.). The very basics of NMR of proteins.
- Nowick, J. S. (2016).
- Appavoo, S. D., & Fairlie, D. P. (2022). NMR Spectroscopy for Studying Peptide Conformations and Cell Permeability. In ACS Symposium Series (Vol. 1417, pp. 155-177). American Chemical Society.
-
Next Peptide. (n.d.). Fmoc-(R)- 3-Amino-(6-phenyl)-5-hexenoic acid. Retrieved from [Link]
- Higman, V. A. (2012). 15N-NOESY-HSQC. Protein NMR.
- Burgess, K. (2023, August 11). Introduction To The FMOC Approach: solid phase peptide syntheses [Video]. YouTube.
- Peptide Machines. (2024, May 16). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages.
Troubleshooting & Optimization
Low coupling efficiency of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid
Technical Support Center: Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic Acid
From the desk of the Senior Application Scientist
Welcome to the technical support guide for incorporating Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid into your peptide sequences. We understand that researchers can face challenges with this unique building block, leading to lower-than-expected coupling efficiencies and purity. This guide is designed to provide you with expert insights, robust troubleshooting strategies, and validated protocols to ensure your synthesis is successful.
The difficulty in coupling this amino acid stems from a combination of two key structural features:
-
β-Amino Acid Structure: Unlike natural α-amino acids, the amine group is on the third carbon (C3). This altered geometry increases the distance and changes the angle of approach for the nucleophilic attack on the activated carboxyl group of the growing peptide chain, inherently slowing down the reaction.
-
Steric Hindrance: The bulky phenyl group near the reactive amine creates significant steric hindrance, further impeding the coupling reaction. This is a common issue with large, non-natural amino acids.[1][2]
This guide will walk you through diagnosing and overcoming these intrinsic challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling efficiency for Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid so low compared to standard Fmoc-amino acids?
Low efficiency is expected due to the combined steric hindrance from the phenyl group and the less favorable reaction kinetics of a β-amino acid. Standard coupling protocols, often optimized for α-amino acids, are typically insufficient to drive this reaction to completion in a standard timeframe.
Q2: I have a positive Kaiser test after a 1-hour coupling. What is my immediate first step?
A positive Kaiser test indicates the presence of unreacted free primary amines on the resin.[3] Your first and simplest course of action is to perform a "double coupling"—that is, repeat the coupling step with a fresh solution of the amino acid and coupling reagents before proceeding to the Fmoc deprotection of the newly added residue.[4][5]
Q3: Can I just extend the initial coupling time to 4 hours instead of doing a double coupling?
While extending the time can help, it is often less effective than double coupling. The activated ester of the amino acid (the reactive intermediate) has a limited half-life in solution and can be hydrolyzed over time. A second, fresh addition of reagents is more effective at driving the reaction to completion.
Q4: Are there specific coupling reagents that are better suited for this amino acid?
Yes. For sterically hindered amino acids, more potent coupling reagents are highly recommended. While standard reagents like HBTU can work, uronium/aminium salts based on the HOAt or OxymaPure leaving groups, such as HATU or COMU, are generally superior. These reagents form more reactive activated esters that can overcome the high activation energy of this sterically demanding coupling.[6]
Troubleshooting Guide: From Diagnosis to Solution
This section provides a logical workflow for addressing low coupling efficiency, presented in a question-and-answer format.
Problem: My Kaiser test is strongly positive (dark blue) after the initial coupling attempt.
Cause: Incomplete acylation of the N-terminal amine on the resin.
Solution Workflow:
-
Perform a Double Coupling: Immediately after the first coupling, drain the reaction vessel and add a second, freshly prepared solution of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid, coupling reagents, and base. Allow this second coupling to proceed for at least 1-2 hours at room temperature.[1]
-
Re-evaluate with Kaiser Test: After the second coupling, take a small sample of resin beads and perform another Kaiser test.[7]
-
If Negative (Yellow/Colorless): The coupling is now complete. You can proceed with the synthesis.
-
If Still Positive (Light to Dark Blue): This indicates a more severe coupling problem that requires a change in strategy. Proceed to the advanced methods below.
-
Problem: My Kaiser test was negative, but my final mass spectrometry (MS) analysis shows a significant deletion peak corresponding to the absence of this amino acid.
Cause: The Kaiser test can sometimes be misleading, or the coupling was only borderline complete. While visually negative, a small percentage of unreacted sites can accumulate over a long synthesis, leading to a major impurity.
Solution Workflow:
-
Proactively Switch Coupling Reagents: For all future syntheses involving this amino acid, switch from standard reagents (e.g., HBTU, DIC/HOBt) to a more powerful system. HATU is considered a gold standard for hindered couplings.[6] COMU is an excellent, non-explosive alternative with comparable or even superior reactivity in some cases.[8]
-
Increase Reagent Equivalents: Instead of the standard 3-5 equivalents of amino acid and coupling reagents, increase to 5-7 equivalents to push the reaction equilibrium toward the product.
-
Consider Solvent Choice: While DMF is standard, N-Methyl-2-pyrrolidone (NMP) can sometimes improve coupling efficiency for difficult sequences by enhancing resin swelling and disrupting peptide aggregation.
Problem: I've tried double coupling with HATU and I'm still seeing incomplete reactions.
Cause: The steric and electronic hurdles of this specific coupling are extreme, requiring the most aggressive, yet controlled, conditions to overcome.
Solution Workflow:
-
Implement Microwave-Assisted Peptide Synthesis (MWPS): Microwave energy can dramatically accelerate coupling reactions by efficiently heating the solvent and resin.[9][10] This provides the energy needed to overcome the high activation barrier of sterically hindered couplings. A typical microwave protocol might be 10-30 minutes at 75°C.[4][11]
-
Use Amino Acid Fluorides: For the most challenging cases, converting the amino acid to its acid fluoride in situ using a reagent like TFFH can be highly effective. Amino acid fluorides are extremely reactive and are particularly well-suited for coupling sterically hindered residues.[2]
-
Capping Strategy: If a small amount of deletion is acceptable, you can "cap" the unreacted amines after the coupling step. This involves acetylating the free amines with a reagent like acetic anhydride. This terminates the unreacted chains, preventing them from growing further and making the final purification of the target peptide much easier.[5]
Visual Troubleshooting Workflow
The following diagram outlines the decision-making process for troubleshooting the coupling of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid.
Caption: Decision tree for troubleshooting low coupling efficiency.
Data & Reagent Comparison
For a challenging coupling like this one, the choice of reagents is critical. The table below summarizes the recommended options.
| Coupling Reagent | Additive | Relative Reactivity | Key Advantages & Considerations |
| HBTU / HCTU | HOBt / 6-Cl-HOBt | Standard / High | Good for routine synthesis, but may be insufficient here. Uronium salts can cause guanidinylation of the N-terminus if used in excess. |
| HATU | HOAt | Very High | Gold standard for hindered couplings . HOAt-based active esters are highly reactive. More expensive. |
| COMU | OxymaPure | Very High | Excellent performance, comparable to HATU.[8] OxymaPure is non-explosive, making it a safer alternative to HOBt/HOAt-based reagents.[12] |
| DIC | OxymaPure | High | Carbodiimide-based method. Less risk of guanidinylation side reactions compared to uronium salts. The urea byproduct of DIC is soluble.[13] |
Detailed Experimental Protocols
Protocol 1: Enhanced Double Coupling with HATU
This protocol is recommended as the primary approach for incorporating Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid.
-
Resin Preparation: After deprotection of the N-terminal Fmoc group of the resin-bound peptide, wash the resin thoroughly with DMF (5 x 1 min) to remove all piperidine.
-
First Coupling Solution: In a separate vessel, pre-activate a solution containing:
-
Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid (4 eq.)
-
HATU (3.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (8 eq.)
-
Dissolve in DMF. Mix for 2-5 minutes.
-
-
First Coupling Reaction: Add the activated solution to the resin. Agitate at room temperature for 2 hours.
-
Wash: Drain the reaction vessel and wash the resin with DMF (3 x 1 min).
-
Second Coupling: Repeat steps 2 and 3 with a freshly prepared solution.
-
Final Wash & Confirmation: Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min). Perform a Kaiser test as described in Protocol 2 to confirm completion.
Protocol 2: Qualitative Kaiser Test
This test validates the presence or absence of free primary amines on the resin.[14]
-
Sample Preparation: Remove a small sample of resin beads (~5-10 mg) and place them in a small glass test tube. Wash the beads with ethanol and allow them to dry.
-
Add Reagents: Add 2-3 drops of each of the following three solutions:[7]
-
Solution A: Potassium cyanide in pyridine/water.
-
Solution B: Ninhydrin in n-butanol.
-
Solution C: Phenol in n-butanol.
-
-
Incubation: Heat the test tube at 100-120°C for 5 minutes.[15]
-
Interpretation:
-
Positive Result (Incomplete Coupling): The beads and/or solution turn a dark blue color.
-
Negative Result (Complete Coupling): The beads remain colorless or turn yellow, and the solution remains yellow.
-
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Aapptec.com. [Link]
-
Rojas, C. M. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Aapptec.com. [Link]
-
Palasek, S. A., et al. (2007). Microwave-assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy. Journal of Visualized Experiments. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Fmoc-(R)-3-Amino-6-phenyl-5-hexenoic Acid in Modern Peptide Synthesis. Innopharmchem.com. [Link]
-
Various Authors. (2015). Are double couplings in SPPS interesting for purity of short peptides? ResearchGate. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
-
Biotage. (2023). Using double coupling to improve your peptide synthesis. Biotage.com. [Link]
-
El-Faham, A., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5713–5724. [Link]
-
Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyrospt.com. [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Aapptec.com. [Link]
-
AAPPTec. (n.d.). SYNTHESIS NOTES. Aapptec.com. [Link]
-
AmbioPharm. (n.d.). Microwave SPPS Technology. AmbioPharm.com. [Link]
-
Gellman, S. H., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters, 24(19), 3421–3425. [Link]
-
Okamoto, R., et al. (2013). Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method. Organic & Biomolecular Chemistry, 11(19), 3171-3178. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. biotage.com [biotage.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-peptides.com [creative-peptides.com]
- 11. Microwave SPPS Technology | AmbioPharm [ambiopharm.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bachem.com [bachem.com]
- 14. peptide.com [peptide.com]
- 15. chempep.com [chempep.com]
Technical Support Center: Troubleshooting Fmoc Deprotection of Sterically Hindered Amino Acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of peptides containing sterically demanding residues. Here, we specifically address the issue of incomplete Fmoc deprotection of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid, a non-canonical amino acid that, due to its bulky side chain, presents a significant synthetic challenge. This document provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you navigate this common bottleneck in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide: Incomplete Fmoc Deprotection
The primary challenge with Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid lies in the steric hindrance posed by its bulky side chain, which can impede the access of the deprotecting base, typically piperidine, to the acidic proton on the fluorenyl ring. This leads to incomplete Fmoc removal, resulting in deletion sequences and a lower yield of the desired peptide.[1]
Core Problem: Why is the Fmoc Group Not Coming Off?
The base-catalyzed removal of the Fmoc group proceeds via a β-elimination mechanism.[2] For this to occur, a base must abstract the acidic proton at the C9 position of the fluorene ring. The bulky phenyl-hexenoic acid side chain of the amino acid can shield this position, slowing down the deprotection reaction significantly. Furthermore, as the peptide chain elongates, aggregation can further reduce the accessibility of the reaction site.[1]
Systematic Troubleshooting Workflow
When faced with incomplete deprotection, a systematic approach is crucial. The following workflow will help you identify the root cause and implement the most effective solution.
Caption: A systematic workflow for troubleshooting incomplete Fmoc deprotection.
Step 1: Modify the Deprotection Cocktail
Standard 20% piperidine in DMF may not be sufficient for this sterically hindered residue.[3][4] Consider the following modifications:
| Reagent/Additive | Concentration | Rationale & Considerations |
| Piperidine | Increase to 40-50% in DMF | A higher concentration of the base can increase the reaction rate. However, this may also increase the risk of side reactions like aspartimide formation if Asp residues are present. |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2-5% in DMF | DBU is a stronger, non-nucleophilic base that can significantly accelerate Fmoc removal.[5] It is often used for "difficult" sequences. Caution: DBU can catalyze aspartimide formation.[5] |
| DBU/Piperidine Cocktail | 2% DBU / 2% Piperidine in DMF | This combination leverages the strength of DBU for deprotection while piperidine acts as a scavenger for the dibenzofulvene byproduct.[5] |
| Piperazine/DBU Cocktail | 5% Piperazine / 2% DBU in NMP or DMF | This is a highly efficient and safer alternative to piperidine, capable of complete deprotection in under a minute for some sequences.[6][7] |
Step 2: Optimize Reaction Conditions
Simple adjustments to your protocol can have a significant impact:
-
Increase Deprotection Time: Extend the deprotection time from the standard 5-10 minutes to 20-30 minutes, or even longer. Perform a time-course study to determine the optimal duration.
-
Increase Temperature: Gently warming the reaction vessel to 30-40°C can increase the kinetic energy of the molecules and overcome the activation energy barrier for deprotection.
-
Double Deprotection: Perform the deprotection step twice, with a fresh solution of the deprotecting agent each time. This ensures a high concentration of the base is present throughout the reaction.
Step 3: Address Peptide Aggregation
As the peptide chain grows, it can fold back on itself, leading to aggregation that masks the N-terminal Fmoc group.
-
Solvent Choice: N-Methyl-2-pyrrolidone (NMP) is often superior to DMF in solvating growing peptide chains and disrupting aggregation. Consider using NMP as the primary solvent.
-
Chaotropic Agents: Adding a small amount of a chaotropic agent, such as 1-2% Triton X-100 or a low concentration of guanidinium chloride, can help to disrupt secondary structures and improve solvent access.
Protocol: Monitoring Deprotection by UV-Vis Spectroscopy
A simple way to monitor the progress of Fmoc deprotection is to measure the UV absorbance of the dibenzofulvene-piperidine adduct, which has a characteristic absorbance maximum around 301 nm.
-
Collect the filtrate from the deprotection step.
-
Dilute a small aliquot of the filtrate with a known volume of DMF.
-
Measure the absorbance at 301 nm using a UV-Vis spectrophotometer.
-
Calculate the amount of Fmoc group removed using the Beer-Lambert law (ε ≈ 7800 M⁻¹cm⁻¹).
-
Compare this to the theoretical loading of your resin to determine the percentage of deprotection.
Protocol: Test Cleavage and HPLC Analysis
For a definitive assessment of deprotection efficiency, a small-scale test cleavage followed by HPLC analysis is recommended.
-
After the deprotection step , wash the resin thoroughly with DMF and then dichloromethane (DCM).
-
Dry a small sample of the resin (approx. 5-10 mg) under vacuum.
-
Prepare a cleavage cocktail appropriate for your resin and side-chain protecting groups (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by reverse-phase HPLC.
-
The presence of a significant peak corresponding to the mass of the Fmoc-protected peptide confirms incomplete deprotection.
Frequently Asked Questions (FAQs)
Q1: I see a significant amount of the deletion peptide in my final crude product. Is this due to incomplete deprotection?
A: Yes, this is the most common consequence of incomplete Fmoc deprotection. If the Fmoc group is not completely removed, the subsequent amino acid cannot be coupled, leading to a peptide sequence that is missing one or more residues.
Q2: Can I use DBU for every deprotection step?
A: While DBU is very effective, it is a strong base and can promote side reactions, most notably the formation of aspartimide from aspartic acid residues.[5] It is best reserved for particularly difficult deprotection steps, such as the one following the incorporation of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid.
Q3: My peptide is highly hydrophobic. Could this be contributing to the problem?
A: Absolutely. Hydrophobic peptides are prone to aggregation, which can severely hinder the deprotection process.[8] In addition to the strategies mentioned above, consider using a more hydrophilic resin or incorporating "pseudo-proline" dipeptides to disrupt secondary structure formation.
Q4: Are there any alternatives to piperidine-based reagents?
A: Yes, several alternatives have been developed to address the toxicity and regulatory concerns associated with piperidine.[8] Piperazine in combination with DBU is a promising option.[6] Additionally, reagents like 4-methylpiperidine have shown comparable efficacy to piperidine.[4] For a greener approach, tetrahydroisoquinoline (THIQ) in N,N′-dimethylimidazolidinone (DMI) has been identified as a viable alternative.[9]
Q5: How can I be sure my deprotection reagents are fresh and effective?
A: Piperidine can degrade over time, forming oxidation products that can interfere with the synthesis. It is recommended to use freshly opened bottles or to distill piperidine before use. DMF can also contain amine impurities that can cause premature Fmoc deprotection.[10] Using high-purity, peptide-synthesis-grade solvents is essential.[3]
Visualizing the Mechanism of Fmoc Deprotection
Caption: The base-catalyzed E1cB mechanism of Fmoc deprotection.
References
-
Fields, G. B. (2025). Methods for Removing the Fmoc Group. ResearchGate. Available at: [Link]
-
Cárdenas, C., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(9), 1695. Available at: [Link]
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Deprotection. Reagent Guides. Available at: [Link]
-
Fields, G. B. (1997). Methods for Removing the Fmoc Group. In D. M. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. Available at: [Link]
-
Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. Available at: [Link]
-
Huang, Y.-C., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11841–11849. Available at: [Link]
-
Wang, Y., et al. (2025). Avoiding the Hidden Costs of Peptide Synthesis: THIQ in DMI as an Alternative Fmoc-Deprotection Reagent. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(126), 104417–104425. Available at: [Link]
-
Huang, Y.-C., et al. (2022). Comparison of DKP development by 20% piperidine/DMF and 2% DBU, 5% piperazine/NMP treatment... [Image]. ResearchGate. Available at: [Link]
-
Toth, M. J., et al. (2023). Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis. Organic Letters, 25(4), 629–633. Available at: [Link]
-
Bofill, J. M., et al. (2000). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. The Journal of Organic Chemistry, 65(22), 7718–7725. Available at: [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. peptide.com [peptide.com]
- 6. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic Acid
Welcome to the technical support center for advanced applications in Solid-Phase Peptide Synthesis (SPPS). This guide is specifically designed for researchers, chemists, and drug development professionals incorporating the unique building block, Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid , into their synthetic workflows. While this unsaturated amino acid offers novel structural possibilities for peptidomimetics and constrained peptides, its unique side chain presents specific challenges, primarily during the Fmoc-deprotection step.
This document provides in-depth troubleshooting FAQs, validated protocols, and mechanistic explanations to help you anticipate and mitigate potential side reactions, ensuring the integrity and purity of your final peptide product.
Frequently Asked Questions (FAQs)
Primary Challenge: Side Chain Modification during Fmoc Deprotection
Question 1: I've observed a persistent impurity with a mass of +84 Da in my crude peptide analysis after incorporating Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid. What is the likely cause?
Answer: The most prevalent side reaction for this specific amino acid is the irreversible adduction of piperidine to the side chain. The mass of a piperidine molecule is 85 Da, and after its addition and the loss of a proton, the net mass increase on your peptide is +84 Da. This occurs because the α,β-unsaturated system in the hexenoic acid side chain acts as a Michael acceptor, making it susceptible to nucleophilic attack by the piperidine used for Fmoc deprotection.[1][2]
The Fmoc deprotection process involves a β-elimination mechanism that liberates dibenzofulvene (DBF), which is then scavenged by the secondary amine base, typically piperidine, to form a stable adduct.[3][4][5] However, piperidine is also a potent nucleophile that can participate in undesired side reactions, such as this conjugate addition to your peptide's side chain.
Question 2: Can you explain the chemical mechanism behind this piperidine addition?
Answer: Certainly. The side reaction is a classic Michael Addition (or conjugate addition). Here’s the causal chain:
-
Electrophilic Target: The double bond in the (6-phenyl)-5-hexenoic acid side chain is in conjugation with the phenyl ring. This electronic arrangement polarizes the double bond, creating an electron-deficient β-carbon (the C5 position), which becomes a soft electrophile.
-
Nucleophilic Attack: Piperidine, present in high concentration (typically 20% in DMF) during the deprotection step, acts as a soft nucleophile.[6]
-
Reaction: The piperidine attacks the electrophilic C5 carbon of the hexenoic acid side chain, leading to the formation of a new carbon-nitrogen bond and a resonance-stabilized carbanion intermediate.
-
Protonation: This intermediate is subsequently protonated during the subsequent wash steps or upon final acidic cleavage, yielding the stable piperidine-adduct side product.
This reaction is difficult to reverse under standard SPPS conditions, leading to a permanent and often difficult-to-separate impurity.
Caption: Logical workflow of the piperidine Michael addition side reaction.
Question 3: How can I reliably detect and quantify this side product?
Answer: The primary method for detection and quantification is Liquid Chromatography-Mass Spectrometry (LC-MS) .
-
Detection: In the mass spectrum of your crude product, you will observe two major peaks corresponding to your target peptide. One will be the desired product with the expected mass [M+H]⁺, and the other will be the piperidine adduct with a mass of [M+84+H]⁺.
-
Quantification: The relative percentage of the adduct can be estimated by comparing the peak areas in the UV chromatogram (typically at 214 or 280 nm) of the desired peptide and the +84 Da impurity. For accurate quantification, baseline separation of the two peaks is essential.
A well-calibrated HPLC system is crucial for resolving the adduct from the parent peptide, which often have very similar retention times.
Question 4: What are the most effective strategies to prevent or minimize piperidine adduct formation?
Answer: Since the side reaction is base-catalyzed and dependent on the nucleophilicity of the deprotection agent, the most effective strategies involve modifying the Fmoc-deprotection step. Here are field-proven approaches, ordered from simplest to most robust:
-
Use a Weaker, More Hindered Base: Replace piperidine with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). A solution of 2% DBU in DMF is often sufficient for rapid and complete Fmoc removal while significantly reducing the Michael addition side reaction due to DBU's sterically hindered nature, which makes it a poor nucleophile.[7]
-
Use an Alternative Secondary Amine: Piperazine has been shown to be an effective reagent for Fmoc deprotection that can cause fewer base-induced side reactions compared to piperidine in certain contexts.[8]
-
Incorporate a Scavenger: Add a Michael acceptor scavenger to the deprotection solution. A common and effective choice is adding 1-hydroxybenzotriazole (HOBt) to the piperidine solution (e.g., 20% piperidine with 0.1M HOBt). HOBt is thought to protonate the intermediate carbanion faster than it becomes permanently protonated, or it may compete as a nucleophile, thereby reducing the piperidine adduct.[9]
-
Reduce Deprotection Time and Temperature: If using an automated synthesizer with heating, reducing the deprotection temperature and time to the minimum required for complete Fmoc removal can help.[10] However, this must be carefully balanced against the risk of incomplete deprotection, which leads to deletion sequences.
General SPPS Troubleshooting
Question 5: I'm observing incomplete coupling of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid. What should I do?
Answer: This amino acid has a somewhat bulky side chain, which can lead to slower coupling kinetics. To ensure complete incorporation, consider the following:
-
Double Couple: Perform the coupling step twice. After the first coupling and a wash step, repeat the coupling with a fresh solution of the activated amino acid.
-
Use a More Potent Coupling Reagent: If you are using standard HBTU/DIPEA, switching to HATU or COMU can improve coupling efficiency for sterically hindered residues.
-
Extend Coupling Time: Increase the reaction time for the coupling step from the standard 1-2 hours to 4 hours or even overnight for particularly difficult sequences.
-
Perform a Capping Step: After coupling, cap any unreacted free amines using acetic anhydride. This will prevent the formation of deletion sequences and simplify final purification, although it will not improve the yield of the desired product.
Question 6: Is diketopiperazine formation a concern when this amino acid is at the N-terminal end of the peptide (first or second position)?
Answer: Yes, diketopiperazine formation is a significant risk for any dipeptide-resin, and it is especially prevalent when Proline is one of the first two residues.[9] While this specific amino acid is not as prone to this side reaction as Proline, the risk is still present. This intramolecular cyclization cleaves the dipeptide from the resin, terminating the synthesis.
Mitigation Strategies:
-
Use a Sterically Hindered Resin: Synthesizing on a 2-chlorotrityl chloride (2-CTC) resin is highly recommended for the first two amino acids. The bulky nature of the linker sterically shields the peptide backbone and suppresses diketopiperazine formation.[9]
-
Couple a Dipeptide: If commercially available, couple a pre-formed Fmoc-Xaa-(R)-3-amino-(6-phenyl)-5-hexenoic acid dipeptide to bypass the vulnerable dipeptide-resin stage.[9]
Data Summary & Protocols
Table 1: Troubleshooting Summary
| Side Reaction | Description | Mass Change | Recommended Solution |
| Piperidine Adduct | Michael addition of piperidine to the side chain. | +84 Da | Use 2% DBU for Fmoc deprotection; or add 0.1M HOBt to piperidine. |
| Incomplete Coupling | Steric hindrance slowing down peptide bond formation. | N/A | Double couple; use HATU/COMU; extend coupling time. |
| Deletion Sequence | Incomplete Fmoc deprotection in a previous cycle. | - (Mass of one AA) | Ensure sufficient deprotection time; use DBU if aggregation is suspected. |
| Diketopiperazine | Intramolecular cyclization of the dipeptide-resin. | N/A (cleavage) | Use 2-chlorotrityl chloride resin; couple a dipeptide unit. |
Experimental Protocols
Protocol 1: Modified Fmoc Deprotection to Minimize Michael Addition
This protocol is designed to replace the standard piperidine deprotection to suppress nucleophilic side chain addition.
-
Resin Preparation: After the coupling of the previous amino acid, wash the peptidyl-resin thoroughly with DMF (3 x 1 min).
-
Deprotection Reagent Preparation: Prepare a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF . The small amount of piperidine helps to scavenge the dibenzofulvene byproduct without significantly promoting the Michael addition. Alternatively, prepare a solution of 20% piperidine with 0.1M HOBt in DMF .
-
Deprotection Reaction: Add the deprotection solution to the resin (approx. 10 mL per gram of resin).
-
Incubation: Agitate the resin at room temperature for 5-10 minutes. A second treatment of 5-10 minutes is recommended. Monitor the deprotection using a colorimetric test (e.g., chloranil test) to ensure completion.
-
Washing: Thoroughly wash the resin with DMF (5 x 1 min) to remove all traces of the base and the Fmoc-adduct before proceeding to the next coupling step.
Self-Validation: A crucial control experiment is to synthesize a short, control peptide containing this residue using both the standard 20% piperidine protocol and this modified protocol. A direct comparison of the crude LC-MS data will validate the effectiveness of the modified procedure by showing a dramatic reduction in the +84 Da peak.
Protocol 2: Analytical Characterization by LC-MS
-
Sample Preparation: Cleave a small aliquot of the crude peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). Precipitate the peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).
-
LC Method:
-
Column: C18 reverse-phase column (e.g., 3.5 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15-30 minutes is typically sufficient to resolve the adduct from the main product.
-
-
MS Method:
-
Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: Scan a mass range that comfortably includes the expected mass of your peptide and the +84 Da adduct (e.g., 400-2000 m/z).
-
Data Analysis: Extract the ion chromatograms for the expected m/z of the desired peptide and the adduct to confirm their presence and co-elution profile.
-
Caption: A decision-making workflow for diagnosing and solving the +84 Da impurity issue.
References
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.Int J Pept Res Ther (2014) 20:53–69.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).University of California, Irvine.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis.AAPPTEC Technical Note.
- Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases.Alma Mater Studiorum Università di Bologna Archivio istituzionale della ricerca - Unibo.
- The Crucial Role of Fmoc-(R)-3-Amino-6-phenyl-5-hexenoic Acid in Modern Peptide Synthesis.NINGBO INNO PHARMCHEM CO.,LTD..
- Advances in Fmoc solid-phase peptide synthesis.Journal of Peptide Science.
- Fmoc Resin Cleavage and Deprotection.Sigma-Aldrich.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.Journal of Peptide Science.
- Fmoc Amino Acids for SPPS.AltaBioscience.
- Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by altern
- The Michael Addition Reaction and Conjug
- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.Total Synthesis.
- Total wash elimination for solid phase peptide synthesis.
- Addition of carbon-based nucleophiles to Fmoc-protected acyl iminium ions.The Journal of Organic Chemistry.
- Overview of Solid Phase Peptide Synthesis (SPPS).AAPPTec.
- Michael addition reaction with amino acids in living organism.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. peptide.com [peptide.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. peptide.com [peptide.com]
- 10. Total wash elimination for solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Racemization of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of racemization during the peptide coupling of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid. This valuable building block, with its unique β-amino acid structure and styryl moiety, presents specific challenges in maintaining stereochemical integrity during peptide synthesis. This resource provides in-depth, evidence-based solutions and troubleshooting strategies in a direct question-and-answer format.
Understanding the Challenge: Why is Racemization a Concern?
Racemization, the conversion of a chiral molecule into an equal mixture of both enantiomers, is a significant side reaction in peptide synthesis.[1][2] For pharmaceutical applications, maintaining the precise three-dimensional structure of a peptide is paramount, as different stereoisomers can have vastly different biological activities and toxicological profiles. The activation of the carboxylic acid group required for peptide bond formation can inadvertently lead to the loss of stereochemical purity at the α-carbon (or in this case, the β-carbon).[1][2]
Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid is particularly susceptible to racemization due to the acidity of the proton at the chiral center (C3). The electron-withdrawing nature of the adjacent carbonyl group, once activated, facilitates the abstraction of this proton by a base, leading to a planar enolate intermediate that can be protonated from either face, resulting in a mixture of (R) and (S) enantiomers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant racemization of my Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid during coupling. What is the primary cause?
A1: The primary cause of racemization during the coupling of N-protected amino acids is the activation of the carboxyl group in the presence of a base. [2][3][4] This process involves two main mechanisms:
-
Direct Enolization: A base directly abstracts the acidic proton at the chiral center of the activated amino acid, forming a planar enolate intermediate.
-
Oxazolone Formation: For α-amino acids, the activated carboxyl group can cyclize to form a 5(4H)-oxazolone. The proton at the chiral center of this intermediate is highly acidic and readily abstracted by a base, leading to racemization. While our molecule is a β-amino acid and does not form an oxazolone, the principle of base-catalyzed proton abstraction from the activated intermediate remains the same.
The choice of coupling reagents, the type and amount of base used, the reaction temperature, and the duration of the activation step all significantly influence the extent of racemization.[1][2]
Q2: Which coupling reagents are recommended to minimize racemization for this specific amino acid?
A2: The choice of coupling reagent is critical in controlling racemization.[5][6] Reagents that promote rapid amide bond formation without generating highly reactive, long-lived activated intermediates are preferred.
Recommended Coupling Reagents:
-
Phosphonium Salts: Reagents like DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) and PyBOP (Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate) are known for their ability to suppress racemization.[2][7] DEPBT, in particular, has been shown to be effective in preventing racemization during the coupling of N-acylated amino acids.[7]
-
Uronium/Aminium Salts with Additives: Combinations like HBTU/HOBt or HATU/HOAt are commonly used. However, for racemization-prone residues, it is crucial to use them with additives that can form less reactive, more stable active esters.
-
Carbodiimides with Additives: Reagents such as DIC (N,N'-Diisopropylcarbodiimide) should always be used in conjunction with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, ethyl 2-cyano-2-(hydroxyimono)acetate (OxymaPure) .[1][2] Oxyma-based additives have demonstrated superior performance in minimizing racemization compared to HOBt.[1][8]
The following diagram illustrates the decision-making process for selecting a suitable coupling strategy:
Caption: Decision workflow for minimizing racemization.
Q3: What is the role of the base in racemization, and which one should I use?
A3: The base plays a dual role in peptide coupling: it deprotonates the ammonium salt of the incoming amino component and can also catalyze the unwanted racemization of the activated amino acid.[1][2] The basicity and steric hindrance of the base are crucial factors.
-
Strongly Basic and Sterically Hindered Bases: N,N-Diisopropylethylamine (DIPEA) is a commonly used base, but its strong basicity can promote racemization.
-
Weaker, Sterically Hindered Bases: For racemization-sensitive couplings, weaker bases like N-methylmorpholine (NMM) or sterically hindered bases like 2,4,6-collidine (TMP) are recommended.[1][2] These bases are less likely to abstract the proton from the chiral center of the activated amino acid.
Recommendation: Start with NMM or collidine. If DIPEA must be used, employ the minimum necessary equivalents.
Q4: How does temperature affect racemization, and what are the optimal temperature conditions?
A4: Elevated temperatures can increase the rate of both the desired coupling reaction and the undesired racemization.[9][10][11] While higher temperatures can be beneficial for coupling sterically hindered amino acids or overcoming aggregation, they generally increase the risk of racemization.[9][11]
Recommendation:
-
Perform the pre-activation and coupling steps at a reduced temperature, typically 0°C .
-
Allow the reaction to slowly warm to room temperature.
-
Avoid prolonged reaction times at elevated temperatures unless absolutely necessary and all other options to improve coupling efficiency have been exhausted.
Q5: Can I pre-activate the amino acid to speed up the reaction? What are the risks?
A5: Pre-activation involves mixing the amino acid, coupling reagent, and base for a short period before adding the amino component. While this can sometimes improve coupling efficiency, it significantly increases the risk of racemization. The longer the activated amino acid exists in solution before reacting with the amine, the greater the opportunity for racemization to occur.
Recommendation:
-
Avoid pre-activation for racemization-prone amino acids like Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid.
-
Instead, add the coupling reagent to a mixture of the amino acid, the N-terminal deprotected peptide-resin, and the additive, followed by the addition of the base.
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/OxymaPure
This protocol is designed for manual solid-phase peptide synthesis (SPPS) at a 0.1 mmol scale.
Materials:
-
Fmoc-protected peptide-resin (N-terminally deprotected)
-
Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid (4 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (4 equivalents)
-
Ethyl 2-cyano-2-(hydroxyimono)acetate (OxymaPure) (4 equivalents)
-
N-methylmorpholine (NMM) (8 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the deprotected peptide-resin in DMF for 30 minutes.
-
In a separate vessel, dissolve Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid and OxymaPure in DMF.
-
Drain the DMF from the resin and add the amino acid/OxymaPure solution.
-
Add DIC to the reaction vessel and agitate for 2 minutes.
-
Add NMM to the reaction vessel.
-
Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using a qualitative test (e.g., Kaiser test).
-
Once the coupling is complete, drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
Protocol 2: Coupling with DEPBT for Highly Sensitive Substrates
This protocol is recommended when maximum suppression of racemization is required.
Materials:
-
Fmoc-protected peptide-resin (N-terminally deprotected)
-
Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid (3 equivalents)
-
3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) (3 equivalents)
-
2,4,6-Collidine (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the deprotected peptide-resin in DMF for 30 minutes.
-
In a separate vessel, dissolve Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid and DEPBT in DMF.
-
Drain the DMF from the resin and add the amino acid/DEPBT solution.
-
Add 2,4,6-collidine to the reaction vessel.
-
Agitate the reaction mixture at room temperature for 3-6 hours. Monitor the reaction for completion.
-
Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Data Summary: Impact of Reagents on Racemization
The following table summarizes the relative risk of racemization associated with different coupling conditions.
| Coupling Reagent | Additive | Base | Relative Racemization Risk |
| DEPBT | None | Collidine/NMM | Very Low |
| DIC | OxymaPure | Collidine/NMM | Low |
| HATU | HOAt | Collidine/NMM | Low to Moderate |
| HBTU | HOBt | DIPEA | Moderate to High |
| DIC | None | DIPEA | Very High |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High levels of diastereomeric impurity detected by HPLC. | - Inappropriate coupling reagent/base combination.- High reaction temperature.- Prolonged pre-activation or coupling time. | - Switch to a lower-racemization coupling cocktail (e.g., DEPBT or DIC/Oxyma).- Use a weaker, sterically hindered base (NMM or collidine).- Perform the coupling at 0°C, allowing it to warm to room temperature.- Avoid pre-activation; add reagents sequentially. |
| Incomplete coupling. | - Steric hindrance.- Peptide aggregation. | - Increase the equivalents of amino acid and coupling reagents.- Increase the coupling time.- Consider switching to a more polar solvent like NMP or adding a chaotropic salt.[12]- If racemization is still a concern, perform a second coupling under low-racemization conditions. |
| Low yield of the final peptide. | - Incomplete coupling at multiple steps.- Side reactions other than racemization. | - Optimize coupling conditions at each step.- Ensure complete deprotection of the Fmoc group before each coupling. |
References
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Boc Sciences.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- Trant, J. (2021).
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023).
- Gaus, K., et al. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed.
- Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters.
- Rojas, C. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube.
- Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. (2017).
- Racemization in stepwise solid-phase peptide synthesis at elevated temperature. (2009).
- Effect of coupling reagent on α-C racemization of His, Cys, and Ser... (2023).
- Goodman, M., & Stueben, K. C. (1962). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. The Journal of Organic Chemistry.
- The role of temperature in Solid Phase Peptide Synthesis (SPPS). (n.d.). CSBio.
- Ynamide Coupling Reagents: Origin and Advances. (2021). Accounts of Chemical Research.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2017). Organic Process Research & Development.
- Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry.
- Peptide Synthesis Using Unprotected Amino Acids. (2022). ChemRxiv.
- DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. (2011). Luxembourg Bio Technologies.
- Wang, W., et al. (2007).
- α-amino acid racemization method. (2015).
- Amino acid racemization under natural conditions: part 2—kinetic and thermodynamic data. (2023).
Sources
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. bachem.com [bachem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. creation.com [creation.com]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. csbio.com [csbio.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. peptide.com [peptide.com]
Purification challenges for peptides with Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for navigating the unique purification challenges of peptides incorporating Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested solutions to empower your experimental success.
The inclusion of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid, a bulky and hydrophobic unnatural amino acid, is a powerful strategy for designing novel peptide therapeutics.[1] However, its distinct chemical properties often introduce complexities during solid-phase peptide synthesis (SPPS) and subsequent purification. This guide is structured to directly address the common questions and troubleshooting scenarios you may encounter.
Frequently Asked Questions (FAQs)
This section tackles the most common queries that arise during the synthesis and purification workflow.
Q1: What are the primary challenges introduced by incorporating (R)-3-amino-(6-phenyl)-5-hexenoic acid into a peptide sequence?
A: The core challenges stem from the amino acid's significant hydrophobicity and steric bulk.[2] The phenyl group and the hexenoic acid chain contribute to a non-polar character, which can lead to:
-
Poor Solubility: The crude peptide may be difficult to dissolve in standard aqueous buffers used for purification.[2][3]
-
Peptide Aggregation: During synthesis on the solid support and after cleavage, the peptide chains have a high tendency to aggregate through hydrophobic interactions.[4] This can mask cleavage sites, hinder coupling reactions, and result in complex purification profiles.
-
Difficult HPLC Separation: The peptide may bind very strongly to reversed-phase (RP) HPLC columns, leading to broad peaks, poor resolution, and low recovery.[5]
Q2: During solid-phase synthesis, are there specific coupling conditions you recommend for this bulky amino acid?
Q3: My crude peptide containing this unnatural amino acid is insoluble in my initial HPLC mobile phase (Water/Acetonitrile with 0.1% TFA). What should I do?
A: This is a very common issue. Direct dissolution in the mobile phase is often not feasible. Here is a step-wise approach:
-
Attempt dissolution in a strong organic solvent first. Try pure DMSO (Dimethyl sulfoxide), DMF, or NMP. Once dissolved, you can dilute the sample with the initial HPLC mobile phase. Be cautious, as adding too much aqueous buffer too quickly can cause the peptide to precipitate.
-
Use structure-disrupting solvents. For extremely difficult cases, small amounts of hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) can be used to dissolve the peptide.[8] These solvents are excellent at breaking up the secondary structures that lead to aggregation.[9]
-
Adjust the pH. The solubility of a peptide is often lowest at its isoelectric point (pI).[2] Adjusting the pH of the dissolution solvent away from the pI can significantly improve solubility.[9]
Q4: My HPLC chromatogram shows a very broad peak for my target peptide. How can I improve the peak shape?
A: Broad peaks are typically a sign of on-column aggregation, slow kinetics of interaction with the stationary phase, or the presence of multiple conformations. To address this:
-
Increase Column Temperature: Raising the column temperature (e.g., to 40-60°C) can improve peak shape by reducing solvent viscosity and disrupting hydrophobic interactions.
-
Change the Organic Modifier: If you are using acetonitrile (ACN), try switching to or adding n-propanol or isopropanol to the mobile phase. These alcohols can be more effective at solubilizing hydrophobic peptides and improving peak symmetry.
-
Alter the Ion-Pairing Agent: While trifluoroacetic acid (TFA) is standard, formic acid (FA) can sometimes provide different selectivity and improved peak shape.
Troubleshooting Guide: Purification of Hydrophobic Peptides
This guide provides a systematic approach to resolving common issues encountered during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Peak Eluting from Column / Very Low Recovery | 1. Irreversible binding to the C18 stationary phase due to extreme hydrophobicity.[5] 2. Precipitation of the peptide at the head of the column upon injection. | 1. Use a column with a different stationary phase (e.g., C8 or C4) which is less hydrophobic. 2. Employ a shallower gradient (e.g., 0.5% change in organic per minute) to give the peptide more time to elute. 3. Ensure the sample is fully dissolved in the injection solvent, potentially using a higher percentage of organic solvent or DMSO than the initial mobile phase. |
| Multiple Peaks Close to the Target Mass | 1. Incomplete deprotection of side-chain protecting groups. 2. Side reactions during synthesis (e.g., aspartimide formation if Asp is present).[7][10] 3. Oxidation of sensitive residues like Methionine or Tryptophan. | 1. Review your cleavage cocktail and time. Ensure sufficient scavengers (e.g., triisopropylsilane, water) are used. 2. For aspartimide-prone sequences, consider using protecting groups designed to minimize this side reaction.[11] 3. Add antioxidants like Dithiothreitol (DTT) to your cleavage cocktail and purification buffers.[10] |
| Crude Peptide Purity is Very Low | 1. Peptide aggregation on the resin during synthesis, leading to incomplete coupling or deprotection. 2. Diketopiperazine formation at the dipeptide stage.[7] | 1. Synthesize on a more sterically hindered resin like 2-chlorotrityl chloride resin to reduce aggregation.[10] 2. Use "difficult sequence" protocols, which may involve chaotropic salts or elevated temperatures during synthesis.[6] 3. If the sequence allows, couple the first two amino acids as a pre-formed dipeptide to bypass the risk of diketopiperazine formation.[7] |
Experimental Protocols
Protocol: Optimized Sample Preparation for Hydrophobic Peptides
This protocol is designed to ensure your peptide is fully solubilized and ready for HPLC injection, minimizing the risk of on-column precipitation.
-
Initial Solubility Test: Weigh approximately 1 mg of your crude, lyophilized peptide into a microcentrifuge tube.
-
Add Strong Solvent: Add 50 µL of pure DMSO or HFIP. Vortex thoroughly for 1-2 minutes. Visually inspect for complete dissolution.
-
Stepwise Dilution:
-
Add 50 µL of your HPLC Mobile Phase A (e.g., 95% Water, 5% ACN, 0.1% TFA). Vortex.
-
Observe the solution. If it remains clear, continue to add Mobile Phase A in 100 µL increments, vortexing after each addition, until you reach your desired injection concentration (typically 1-2 mg/mL).
-
-
Precipitation Check: If the solution becomes cloudy at any point, it indicates that the peptide is precipitating. You may need to inject the sample in a higher concentration of organic solvent.
-
Filtration: Before injection, filter the sample through a 0.22 µm PTFE syringe filter to remove any particulates.
Workflow Visualization
The following diagram illustrates a logical workflow for troubleshooting poor peak shape during the RP-HPLC purification of peptides containing Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid.
Caption: Troubleshooting workflow for poor HPLC peak shape.
References
-
Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Fmoc-(R)-3-Amino-6-phenyl-5-hexenoic Acid in Modern Peptide Synthesis. Available at: [Link]
- Kozlowska, J., et al. (2016). Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1858(7), 1745-1752.
- Aznan, M., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Molecules, 29(1), 235.
- Takahashi, A., et al. (2014). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. Journal of the Brazilian Chemical Society, 25(9), 1641-1648.
- Mant, C.T., & Hodges, R.S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-35.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
- van der Walle, C.F., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170027.
-
Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]
- Jad, Y.E., et al. (2020). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 22(19), 6537-6544.
- Narita, M., et al. (1995). The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. International Journal of Peptide and Protein Research, 45(4), 314-321.
- Thim, C., et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. Scientific Reports, 13(1), 3591.
-
GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Available at: [Link]
- Egorov, M.V., et al. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. International Journal of Peptides, 2013, 615783.
- Reddy, K.S., et al. (2021). Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. Organic Process Research & Development, 25(3), 576-588.
- Le, P., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
- Lu, J-R., et al. (2018). Unexpectedly Enhanced Solubility of Aromatic Amino Acids and Peptides in an Aqueous Solution of Divalent Transition-Metal Cations. The Journal of Physical Chemistry B, 122(23), 6141-6147.
-
Profacgen. (n.d.). Reverse-phase HPLC Peptide Purification. Available at: [Link]
- Sgourakis, N.G., et al. (2007). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. The Open Chemical and Biomedical Methods Journal, 1, 1-8.
Sources
- 1. nbinno.com [nbinno.com]
- 2. biosynth.com [biosynth.com]
- 3. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. genscript.com [genscript.com]
- 6. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. researchgate.net [researchgate.net]
- 9. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Coupling of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic Acid
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource provides in-depth guidance on the critical role of solvent selection in the successful coupling of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid. This unique amino acid derivative, with its specific stereochemistry and phenyl-hexenoic acid structure, is invaluable for introducing distinct functionalities into synthesized peptides.[1] However, its successful incorporation is highly dependent on optimized reaction conditions, with solvent choice being a paramount factor.
This guide is structured to provide both quick answers through our Frequently Asked Questions (FAQs) and a deeper dive into problem-solving with our comprehensive Troubleshooting Guide.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for coupling Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid?
A1: The most widely used solvents for Fmoc solid-phase peptide synthesis (SPPS), and therefore for the coupling of this specific amino acid, are polar aprotic solvents.[2][3] These include:
-
N,N-Dimethylformamide (DMF): Often the default choice due to its excellent resin-swelling properties and ability to dissolve most reagents.[4][5]
-
N-Methyl-2-pyrrolidone (NMP): A highly effective alternative to DMF, particularly for hydrophobic sequences where it can mitigate aggregation.[4][5]
-
Dichloromethane (DCM): Historically used, but its utility in modern Fmoc chemistry is limited due to potential side reactions with piperidine and poorer solubility of Fmoc-protected amino acids.[4][5]
Q2: My coupling efficiency with Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid is low. Could the solvent be the issue?
A2: Absolutely. Low coupling efficiency is a common problem directly influenced by solvent choice. The solvent affects several key factors:
-
Resin Swelling: The solid support must be adequately swollen for the reagents to access the reactive sites.[6] Poor swelling in a given solvent will dramatically reduce reaction rates.
-
Reagent Solubility: The Fmoc-amino acid, coupling reagents (e.g., HATU, HBTU), and base must be fully dissolved to participate in the reaction.[4][6]
-
Reaction Kinetics: The polarity of the solvent can influence the rate of the coupling reaction itself.
If you are experiencing low efficiency, consider switching from DMF to NMP, as NMP can sometimes improve solvation and coupling yields.[5][7]
Q3: I'm observing unexpected side products. How can the solvent contribute to this?
A3: Solvent choice can play a significant role in the formation of side products. For instance:
-
N-acylurea formation: When using carbodiimide coupling reagents like DIC, a side reaction can occur where the activated O-acylisourea intermediate rearranges to an unreactive N-acylurea.[8][9] The choice of solvent can influence the rate of this rearrangement versus the desired coupling reaction. Using additives like HOBt or Oxyma Pure is highly recommended to minimize this side reaction.[8]
-
Racemization: While primarily influenced by the coupling reagent and base, the solvent can play a role in the rate of racemization. Using a less polar solvent might in some specific cases reduce this side reaction, but this must be balanced with solubility and swelling considerations.
-
Solvent-Related Impurities: DMF can degrade over time to form dimethylamine, which can cause premature Fmoc deprotection.[5] It is crucial to use high-purity, amine-free DMF.[10]
Q4: Are there "greener" solvent alternatives for coupling this amino acid?
A4: Yes, the field of peptide synthesis is actively exploring more sustainable solvent options.[2][3] Some alternatives that have been investigated include:
-
Propylene Carbonate (PC) and Ethylene Carbonate (EC): These are polar aprotic solvents with high dielectric constants that have shown promise in peptide synthesis.[11]
-
Binary Solvent Systems: Mixtures of solvents, such as DMSO/EtOAc, are being explored to optimize both solubility and environmental impact.[12]
When considering a greener solvent, it is essential to re-validate the entire process, including resin swelling, reagent solubility, and coupling efficiency for Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid.
Troubleshooting Guide: Solvent-Related Issues in Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic Acid Coupling
This section provides a systematic approach to diagnosing and resolving common problems encountered during the coupling of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid, with a focus on the impact of the solvent.
Issue 1: Incomplete or Slow Coupling
Symptoms:
-
Positive ninhydrin test after the initial coupling step.
-
Low yield of the desired peptide upon cleavage.
-
Presence of deletion sequences in the final product analysis.
Potential Solvent-Related Causes & Solutions:
| Potential Cause | Explanation | Diagnostic Step | Recommended Solution |
| Poor Resin Swelling | The solvent is not adequately swelling the solid-phase support, preventing access to the reactive amine groups.[6] | Measure the swelling of your resin in the chosen solvent. A good solvent should provide a swelling volume of >4 mL/g.[6] | Switch to a solvent with better swelling properties for your specific resin. For polystyrene-based resins, DMF and NMP are generally excellent choices.[5] |
| Inadequate Reagent Solubility | Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid, the coupling reagent, or the base may not be fully soluble in the chosen solvent at the desired concentration.[4][6] | Visually inspect the solution of your amino acid and coupling reagents before adding it to the resin. Ensure there are no suspended particles. | If solubility is an issue in DMF, consider switching to NMP, which can sometimes offer better solubility for hydrophobic molecules.[4] Alternatively, a co-solvent like DMSO could be cautiously introduced, though its impact on other reaction parameters should be monitored. |
| Peptide Aggregation on Resin | The growing peptide chain, particularly if it contains hydrophobic residues, can aggregate, hindering further coupling.[4] | This is often inferred from a sudden drop in coupling efficiency with longer peptide sequences. | NMP is often superior to DMF in preventing on-resin aggregation of hydrophobic peptides.[4] |
Issue 2: Formation of Unexpected Peaks in HPLC Analysis
Symptoms:
-
Multiple peaks close to the main product peak in the analytical HPLC chromatogram.
-
Mass spectrometry data indicating the presence of adducts or modified peptides.
Potential Solvent-Related Causes & Solutions:
| Potential Cause | Explanation | Diagnostic Step | Recommended Solution |
| DMF Degradation Products | Old or low-quality DMF can contain dimethylamine, which can cause premature Fmoc deprotection and lead to the formation of deletion sequences or side reactions.[5] | Use a fresh bottle of high-purity, amine-free DMF.[10] | Always use high-quality solvents. If DMF is suspected, switch to a new bottle or consider NMP, which does not have this degradation pathway.[13] |
| Solvent-Induced Side Reactions with Coupling Reagents | Certain solvents can react with some coupling reagents. For example, DMF and NMP should be avoided when using triphosgene (BTC) as a coupling reagent.[8] | Review the compatibility of your chosen coupling reagent with the solvent. | Ensure that your solvent and coupling reagent are compatible. For most standard phosphonium and uronium salt reagents (HATU, HBTU, etc.), DMF and NMP are suitable.[14] |
Experimental Protocols & Methodologies
Standard Coupling Protocol for Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic Acid
This protocol provides a general guideline. Optimization may be required based on the specific peptide sequence and solid support.
-
Resin Preparation: Swell the resin in the chosen solvent (e.g., DMF or NMP) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in the chosen solvent for 5-10 minutes. Repeat this step.
-
Washing: Thoroughly wash the resin with the chosen solvent (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid (3-5 equivalents), a coupling reagent (e.g., HATU, 3-5 equivalents), and a base (e.g., DIPEA or Collidine, 6-10 equivalents) in the chosen solvent. Allow to pre-activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.
-
Monitoring: Perform a ninhydrin test to check for the presence of free amines. A negative result (colorless or yellow beads) indicates complete coupling.
-
Washing: Wash the resin thoroughly with the chosen solvent to remove excess reagents.
Visualizing the Workflow
The following diagram illustrates the key decision points in the coupling process where solvent choice is critical.
Caption: Carbodiimide coupling mechanism showing the desired pathway and a key side reaction influenced by the solvent.
References
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Albericio, F., & Carpino, L. A. (2020). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
-
Wegner, K., et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Green Chemistry Letters and Reviews. [Link]
-
Isidro-Llobet, A., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry. [Link]
-
Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]
-
Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Fmoc-(R)-3-Amino-6-phenyl-5-hexenoic Acid in Modern Peptide Synthesis. [Link]
-
Advanced Automated Peptide Protein Technologies. Solvents for Solid Phase Peptide Synthesis. [Link]
-
Nielsen, T. E., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. [Link]
-
Grant, G. A. (1993). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. International Journal of Peptide and Protein Research. [Link]
-
Liguori, A., et al. (2018). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. Molecules. [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?. [Link]
-
Advanced Automated Peptide Protein Technologies. (2021). Carbodiimides and Additives. [Link]
-
Wegner, K., et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Taylor & Francis Online. [Link]
-
Coomber, C. E., et al. (2017). The greening of peptide synthesis. RSC Publishing. [Link]
-
Next Peptide. Fmoc-(R)-3-Amino-(6-phenyl)-5-hexenoic acid. [Link]
-
Tzakos, A. G., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]
-
Royal Society of Chemistry. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing. [Link]
-
Next Peptide. Fmoc-(R)- 3-Amino-(6-phenyl)-5-hexenoic acid. [Link]
-
Advanced Automated Peptide Protein Technologies. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Rebek, J., & Feitler, D. (1974). Mechanism of peptide bond formation through carbodiimide. Journal of the American Chemical Society. [Link]
-
Wikipedia. Carbodiimide. [Link]
-
Reddit. (2013). What solvent systems would be effective at dissolving Fmoc-lysine-OH?. [Link]
-
Frederix, P. W. J. M., et al. (2015). Influence of Solvent in Controlling Peptide-Surface Interactions. The Journal of Physical Chemistry Letters. [Link]
-
PEPTLAB. Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. biotage.com [biotage.com]
- 5. peptide.com [peptide.com]
- 6. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 7. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. The greening of peptide synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00247E [pubs.rsc.org]
- 12. peptlab.unifi.it [peptlab.unifi.it]
- 13. biotage.com [biotage.com]
- 14. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
Technical Support Center: A Troubleshooting Guide for Fmoc SPPS with Unnatural Amino Acids
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating unnatural amino acids into peptides using Fmoc chemistry. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical rationale to empower you to diagnose and resolve challenges effectively. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter at the bench.
Section 1: Core Synthesis Challenges & FAQs
This section addresses the most frequent and fundamental problems encountered during the SPPS cycle, particularly when non-standard monomers are introduced.
Q1: My coupling reaction is sluggish or incomplete, especially with a bulky unnatural amino acid. How can I improve efficiency?
A1: Incomplete coupling is a primary cause of deletion mutations in the final peptide sequence and is frequently observed with sterically hindered unnatural amino acids like α,α-disubstituted amino acids (e.g., Aib) or N-methylated residues. The issue stems from the difficulty of the activated carboxyl group approaching the resin-bound amine.
Causality & Troubleshooting Strategy:
-
Extend Reaction Time & Double Couple: The simplest first step is to increase the reaction time (e.g., from 1-2 hours to 4-12 hours) and perform a second coupling (a "double couple") with a fresh solution of activated amino acid.[1] This provides more opportunities for the reaction to proceed to completion.
-
Elevate Coupling Reagent Potency: Standard carbodiimide reagents (like DIC) or even HBTU/HCTU may be insufficient for highly demanding couplings. Upgrading to a more potent activating agent is a critical step.
-
Aminium/Uronium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and its analogue COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) are highly effective for sterically hindered and N-methyl amino acids.[2][3][4] COMU offers the additional benefits of improved solubility and a better safety profile.[2][4]
-
Mechanism of Action: These reagents form highly reactive OAt (in the case of HATU) or Oxyma (in the case of COMU) active esters, which are more reactive than the OBt esters formed by HBTU/HCTU, thus accelerating the acylation of hindered amines.
-
-
Optimize Solvent Environment: Peptide aggregation on the resin can physically block reactive sites.
-
Chaotropic Solvents: Switch from standard DMF to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties for growing peptide chains.[1]
-
"Magic Mixture": For extremely hydrophobic sequences, a "magic mixture" of DCM/DMF/NMP (1:1:1) can be employed to disrupt secondary structures and improve solvation.[5]
-
Workflow for Optimizing Difficult Couplings:
Caption: Decision workflow for troubleshooting incomplete couplings.
Q2: The Fmoc deprotection step seems to be failing, leading to truncated sequences. What's happening and how do I fix it?
A2: Incomplete Fmoc removal is common when the peptide chain begins to aggregate on the solid support, physically hindering the access of the piperidine base to the Fmoc group.[6] This results in a "capped" N-terminus that cannot participate in the next coupling cycle.
Causality & Troubleshooting Strategy:
-
Monitor Deprotection: The release of the fluorenyl group can be monitored by UV spectroscopy of the piperidine solution, as the dibenzofulvene-piperidine adduct has a strong UV absorbance.[7] A slow or incomplete release profile is a direct indicator of an aggregation problem.
-
Extend Deprotection Time: The standard 2 x 10-minute deprotection may be insufficient. Increase the duration to 2 x 20 or even 2 x 30 minutes.
-
Use a Stronger Base: For severely aggregated sequences, piperidine may not be a strong enough base to efficiently remove the Fmoc group.
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A solution of 2-5% DBU in DMF is a much stronger, non-nucleophilic base that can significantly accelerate Fmoc removal.[6] It is often used in combination with piperidine, where DBU performs the deprotection and piperidine acts as a scavenger for the resulting dibenzofulvene.[6]
-
Caution: DBU is a powerful catalyst for aspartimide formation. Avoid its use in sequences containing aspartic acid, particularly Asp-Gly or Asp-Ser motifs.[8]
-
Q3: My final peptide is plagued with impurities. What are the most common side reactions with unnatural amino acids and how can I prevent them?
A3: Side reactions are a significant challenge, and the introduction of unnatural amino acids can exacerbate known issues or introduce new ones. The most common culprits are racemization and aspartimide formation.
-
Racemization: This is the loss of stereochemical integrity at the α-carbon during the activation/coupling step. Unnatural amino acids with electron-withdrawing groups on the side chain or those with increased steric bulk, like Phenylglycine (Phg), can be particularly susceptible.[9][10]
-
Mechanism: The activated amino acid can form an oxazolone intermediate, which allows for the abstraction of the α-proton by a base, leading to epimerization.[8]
-
Prevention:
-
Minimize Base Exposure: Use a sterically hindered, weaker base like 2,4,6-collidine (TMP) or N-methylmorpholine (NMM) instead of DIPEA, especially for sensitive residues.[10]
-
Use Additives: Coupling reagents that incorporate additives like HOAt or Oxyma (e.g., HATU, COMU) are superior at suppressing racemization compared to HOBt-based reagents.[2][10]
-
Avoid Pre-activation: Long pre-activation times increase the risk of racemization. Activate the amino acid immediately before adding it to the resin.
-
-
-
Aspartimide Formation: This occurs when the backbone nitrogen attacks the side-chain ester of an aspartic acid residue, forming a five-membered succinimide ring. This is catalyzed by base during the Fmoc deprotection step.[6][8] The ring can then be opened by piperidine or trace water to yield a mixture of α- and β-aspartyl peptides, which are often difficult to separate chromatographically.[8]
-
Prevention:
-
Protecting Groups: For critical Asp-Xxx sequences (especially where Xxx is Gly, Ser, or Asn), use a backbone-protected dipeptide, such as one incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) group on the nitrogen of the following amino acid. This sterically shields the backbone nitrogen, preventing the intramolecular cyclization.[8]
-
Modify Deprotection: Using a deprotection solution containing 0.1 M HOBt in 20% piperidine/DMF can help suppress the side reaction by protonating the intermediate anion.[8]
-
-
-
Side Reactions with N-Methylated Amino Acids: The N-methyl group significantly increases steric hindrance, making both coupling to the N-methyl amine and coupling of the N-methylated residue's carboxyl group difficult. Furthermore, prolonged exposure to bases like DBU during on-resin N-methylation procedures can promote side reactions like aspartimide formation if an aspartic acid residue is nearby.[11]
Section 2: Analytical & Experimental Protocols
A self-validating synthesis requires rigorous in-process monitoring and final analysis.
Protocol 1: On-Resin Monitoring with the Kaiser (Ninhydrin) Test
This test detects free primary amines on the resin. A positive result (blue beads) after a coupling step indicates failure, while a negative result (yellow/colorless beads) after deprotection indicates a problem with Fmoc removal.
Methodology:
-
Collect a small sample of resin beads (approx. 1-5 mg) from the reaction vessel after the coupling or deprotection step and wash thoroughly with DMF and then DCM.
-
Add 2-3 drops of each of the following three solutions to the beads in a small glass test tube:
-
Solution A: 5% (w/v) ninhydrin in ethanol.
-
Solution B: 80% (w/v) phenol in ethanol.
-
Solution C: 2% (v/v) 0.001M aqueous KCN in pyridine.[2]
-
-
Heat the tube at 110°C for 3-5 minutes.[2]
-
Observe the color of the beads.
-
Blue/Purple Beads: Presence of free primary amine.
-
Yellow/Colorless Beads: Absence of free primary amine (successful coupling or failed deprotection).
-
Note: This test does not work for secondary amines like N-methylated residues or proline. For these, a TNBS (2,4,6-trinitrobenzenesulfonic acid) test is required.
-
Protocol 2: Diagnostic Test Cleavage and Analysis
A small-scale cleavage of resin beads at key intervals (e.g., after a difficult coupling) provides an invaluable snapshot of the synthesis fidelity.
Methodology:
-
Withdraw ~10-20 mg of the dried peptide-resin into a microcentrifuge tube.
-
Prepare a cleavage cocktail appropriate for your sequence. A general-purpose cocktail is Reagent K : TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5).[12] For peptides with sensitive residues like Met or multiple Cys/Trp, use Reagent H : TFA/Phenol/Thioanisole/EDT/Water/DMS/Ammonium Iodide (81:5:5:2.5:3:2:1.5) to minimize oxidation.[13]
-
Add approximately 200 µL of the cleavage cocktail to the resin and allow it to react at room temperature for 2 hours with occasional vortexing.
-
Precipitate the cleaved peptide by adding 1.5 mL of cold diethyl ether.
-
Centrifuge the tube, decant the ether, and repeat the ether wash twice.
-
Air-dry the crude peptide pellet and dissolve it in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).
-
Analyze the sample by LC-MS.
Interpreting LC-MS Data from a Test Cleavage
Your LC-MS data is the key to diagnosis. Here's what to look for:
LC-MS Troubleshooting Diagram:
Caption: Interpreting LC-MS data for SPPS troubleshooting.
-
Mass Spectrum (MS): The MS data confirms the identity of the species present.
-
Expected Mass: Your target peptide is being synthesized correctly.
-
Mass - (Mass of an Amino Acid): A "deletion" sequence, indicating a failed coupling step.
-
Mass of N-terminal Fragment: A "truncation," indicating a failed deprotection step.
-
Mass + 16 Da: Oxidation of a sensitive residue like Methionine or Tryptophan.
-
Mass + Adduct: Indicates a side reaction during cleavage where a protecting group or scavenger has attached to the peptide.
-
-
HPLC Chromatogram: The chromatogram reveals purity and the presence of closely related impurities.
-
Broad or Tailing Peaks: Can indicate peptide aggregation or poor solubility in the mobile phase.
-
Shoulder Peaks or Poorly Resolved Doublets: Often indicative of diastereomers resulting from racemization or α/β isomers from aspartimide formation.[8]
-
Section 3: Data & Reagent Selection Tables
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Reagent | Structure | Relative Reactivity | Key Advantages | Common Use Case / Notes |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | +++ | Cost-effective, reliable standard | Routine couplings, less effective for highly hindered residues. |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | ++++ | Higher reactivity than HBTU, good solubility. | A good first upgrade from HBTU for moderately difficult sequences. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | +++++ | High reactivity, low racemization.[4][14] | Gold standard for N-methyl amino acids and sterically hindered couplings. |
| COMU | 1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate | +++++ | Reactivity comparable to HATU, non-explosive byproducts, excellent solubility.[4] | An excellent, safer alternative to HATU for the most difficult couplings. |
Table 2: Common Unnatural Amino Acids and Key Synthesis Challenges
| Unnatural Amino Acid Type | Example | Primary Challenge(s) | Recommended Strategy |
| α,α-Disubstituted | Aib (α-Aminoisobutyric acid) | Extreme steric hindrance at both N- and C-termini. | Use high-potency coupling reagents (HATU/COMU); consider in-situ formation of amino acid fluorides with TFFH.[4] Automated synthesis using DIC/Oxyma has also proven effective.[15] |
| N-Methylated | Fmoc-N-Me-Val-OH | Steric hindrance at the secondary amine slows coupling; Fmoc deprotection can also be slower. | Use HATU or COMU for coupling.[3] Monitor coupling with a bromophenol blue test instead of Kaiser. |
| β-Amino Acids | Fmoc-β-Ala-OH | Slower coupling kinetics compared to α-amino acids. Can promote aggregation. | Extend coupling times and use potent coupling reagents. Monitor carefully for aggregation. |
| Fluorescently Labeled | Fmoc-L-4-aminophenylalanine(dansyl)-OH | Bulky fluorescent tag can cause steric hindrance. Photolability. | Use potent coupling reagents. Protect the reaction vessel from light during coupling and subsequent steps. |
| Side-Chain Reactive | Fmoc-Lys(Alloc)-OH | Requires an orthogonal protecting group strategy to allow for selective side-chain modification on-resin. | Choose a protecting group (e.g., Alloc, ivDde, Mtt) that can be removed under conditions that do not affect the Fmoc (base-labile) or tBu-based (acid-labile) groups.[16] |
References
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
-
The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Ng, J. L., et al. (2012). Journal of Amino Acids, 2012, 813753. Retrieved from [Link]
-
Mass spectrometry of peptides and proteins. Sadygov, R. G., Cociorva, D., & Yates, J. R., 3rd. (2004). Biomedical mass spectrometry, 2(1), 1-24. Retrieved from [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. El-Faham, A., & Albericio, F. (2011). Organic Process Research & Development, 15(4), 940-972. Retrieved from [Link]
-
Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. (2021). ACS Omega. Retrieved from [Link]
-
Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. El-Sawy, E. R., et al. (2012). Journal of Peptide Science, 18(5), 321-328. Retrieved from [Link]
-
Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). AAPPTec. Retrieved from [Link]
-
Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Albericio, F., et al. (2000). Biopolymers, 55(2), 123-39. Retrieved from [Link]
-
Mascot help: Peptide fragmentation. (n.d.). Matrix Science. Retrieved from [Link]
-
How can I label a peptide with a fluorescent dye, without conjugation via the amine groups of the peptide, but by linking to the carboxyl groups? (2015). ResearchGate. Retrieved from [Link]
-
Unusual Amino Acids: α-Aminoisobutyric Acid. (2023). LifeTein Peptide Blog. Retrieved from [Link]
-
Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (2018). Molecules. Retrieved from [Link]
-
Comparison of Peptide Coupling Reagents COMU and HCTU. (2010). Letters in Peptide Science. Retrieved from [Link]
-
Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. (2020). Chemical Communications. Retrieved from [Link]
-
Mascot help: Peptide fragmentation. (n.d.). Matrix Science. Retrieved from [Link]
-
Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. (2014). Journal of Peptide Science. Retrieved from [Link]
-
Methods and protocols of modern solid phase peptide synthesis. Amblard, M., et al. (2006). Molecular Biotechnology, 33(3), 239-254. Retrieved from [Link]
-
New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. (1993). International Journal of Peptide and Protein Research. Retrieved from [Link]
-
Guide for Resin and Linker Selection in Solid-Phase Peptide Synthesis. (2018). Australian Journal of Chemistry. Retrieved from [Link]
-
What do you do when your peptide synthesis fails? (2023). Biotage. Retrieved from [Link]
-
In Situ Generation of Fluorescent Amino Acids and Peptides via Double C–H Activation/Annulation. (2023). ACS Catalysis. Retrieved from [Link]
-
SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring. (1997). Journal of Peptide Research. Retrieved from [Link]
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2000). Biopolymers. Retrieved from [Link]
-
N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2017). Current Organic Chemistry. Retrieved from [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (2000). Methods in Enzymology. Retrieved from [Link]
-
alpha-aminoisobutyric acid aib: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
-
Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. (2018). Organic Process Research & Development. Retrieved from [Link]
-
Mass spectrometry of peptides and proteins. (2004). Methods. Retrieved from [Link]
-
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (2013). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Interpretation of Tandem Mass Spectrometry (MS/MS) Spectra for Peptide Analysis. (2005). Current Protocols in Bioinformatics. Retrieved from [Link]
-
Efficient Synthesis and In Vivo Incorporation of Acridon-2-ylalanine, a Fluorescent Amino Acid for Lifetime and FRET/LRET Studies. (2013). Journal of the American Chemical Society. Retrieved from [Link]
-
A cleavage cocktail for methionine-containing peptides. (1998). Journal of Peptide Research. Retrieved from [Link]
-
Synthesis of Poly-N-Methylated Peptides Against Malaria. (2023). The Athenaeum. Retrieved from [Link]
-
Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. (2008). American Laboratory. Retrieved from [Link]
-
Comparative Analysis of Linker Design in Protein Fusion Inhibitors for Enhanced Binding Flexibility. (2023). Journal of Advanced Zoology. Retrieved from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. americanlaboratory.com [americanlaboratory.com]
- 15. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 16. peptide.com [peptide.com]
Technical Support Center: Managing Peptide Aggregation in Sequences with Hydrophobic Residues
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to addressing the significant challenge of peptide aggregation, particularly in sequences rich with hydrophobic residues. This guide is designed to provide you with not only practical troubleshooting steps but also the underlying scientific principles to empower you to make informed decisions in your experimental design. As your Senior Application Scientist, my goal is to translate complex biophysical concepts into actionable laboratory protocols.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding hydrophobic peptide aggregation.
Q1: Why is my hydrophobic peptide crashing out of solution?
Hydrophobic peptides have a high propensity to aggregate in aqueous solutions to minimize the unfavorable interaction between their nonpolar side chains and water. This process is primarily driven by the hydrophobic effect, where water molecules form an ordered cage-like structure around the hydrophobic residues. Aggregation allows these residues to bury themselves, increasing the overall entropy of the system. This can lead to the formation of various aggregate species, from soluble oligomers to insoluble fibrils.[1][2]
Q2: What is the first thing I should try to solubilize my peptide?
The initial approach to solubilizing a peptide depends on its overall charge at neutral pH. First, assess the amino acid composition.[3]
-
Acidic Peptides: If the peptide has a net negative charge, try dissolving it in a small amount of a basic solvent like 0.1% aqueous ammonia, then dilute with your desired buffer.[3]
-
Basic Peptides: For peptides with a net positive charge, use a small amount of an acidic solvent such as 10-25% acetic acid for initial dissolution before adding your buffer.[3]
-
Neutral or Highly Hydrophobic Peptides: These are often the most challenging. Start by dissolving the peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), and then slowly add this solution to your aqueous buffer with gentle vortexing.[3][4]
Q3: Can I predict if my peptide sequence is likely to aggregate?
Yes, several computational tools can predict aggregation-prone regions (APRs) within a peptide sequence based on factors like hydrophobicity, charge, and β-sheet forming propensity.[2][5][6][7] These tools can be valuable during the design phase of your peptide to potentially mitigate aggregation issues.
Q4: How should I store my hydrophobic peptide to prevent aggregation?
For long-term storage, it is crucial to keep peptides in a lyophilized state at -20°C or colder, protected from light and moisture. Avoid repeated freeze-thaw cycles of peptide solutions, as this can promote aggregation.[8] If you must store a peptide in solution, it is best to prepare aliquots and freeze them rapidly.
Troubleshooting Guides
This section provides in-depth solutions to specific problems you may encounter during your experiments.
Issue 1: My Peptide Precipitates Immediately Upon Reconstitution in Aqueous Buffer.
Causality: This is a classic sign of a highly hydrophobic peptide that cannot be adequately solvated by the aqueous buffer alone. The hydrophobic residues are rapidly associating to escape the polar environment.
Troubleshooting Workflow:
Caption: Workflow for solubilizing a precipitating hydrophobic peptide.
Detailed Steps & Explanations:
-
Initial Solubilization in Organic Solvent:
-
Protocol: Weigh a small amount of your lyophilized peptide and dissolve it in a minimal volume of a compatible organic solvent (e.g., DMSO, DMF, or acetonitrile).[4]
-
Rationale: These strong organic solvents disrupt the hydrophobic interactions between peptide chains, allowing them to be individually solvated.
-
-
Dilution into Aqueous Buffer:
-
Protocol: Vigorously stir your target aqueous buffer. Slowly, add the peptide-organic solvent solution dropwise to the buffer.
-
Rationale: Rapid mixing helps to disperse the peptide molecules quickly in the aqueous phase, reducing the likelihood of them finding each other and aggregating.
-
-
Buffer Modification (If precipitation persists):
-
Adjust pH: Ensure the buffer pH is at least one unit away from the peptide's isoelectric point (pI).[9] At the pI, the peptide has a net neutral charge, which minimizes electrostatic repulsion and can increase aggregation.
-
Incorporate Additives:
-
Chaotropic Agents: Agents like guanidine hydrochloride or urea can disrupt the structure of water, reducing the hydrophobic effect and increasing the solubility of nonpolar molecules.
-
Non-ionic Detergents: Low concentrations of detergents like Tween-20 or Triton X-100 can help solubilize hydrophobic peptides by forming micelles around the hydrophobic regions.[10][11]
-
Amino Acids: The addition of arginine has been shown to increase the solubility of some peptides and proteins.[1][9]
-
-
Issue 2: My Peptide Solution Becomes Cloudy or Forms a Gel Over Time.
Causality: This indicates that while the peptide was initially soluble, it is not stable in that state and is slowly aggregating. This can be due to the formation of β-sheet structures, which are common in aggregating peptides and are stabilized by intermolecular hydrogen bonds.[12]
Troubleshooting Strategies:
| Strategy | Mechanism of Action | Recommended Concentration/Condition |
| Lower Peptide Concentration | Reduces the probability of intermolecular interactions. | Work with the lowest concentration compatible with your assay. |
| Lower Temperature | Slows down the kinetics of aggregation. | Store solutions at 4°C and perform experiments on ice when possible. |
| Add Organic Co-solvents | Solvents like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can disrupt β-sheet formation.[13] | Titrate to the lowest effective concentration, as they can affect peptide structure. |
| Incorporate Structure-Breaking Residues | Introducing proline residues into the peptide sequence can disrupt the formation of secondary structures like β-sheets.[3] | This is a design consideration for future peptide synthesis. |
Experimental Protocols
Protocol 1: Systematic Solubility Testing
This protocol allows for the systematic determination of an appropriate solvent for your hydrophobic peptide.
Materials:
-
Lyophilized peptide
-
Distilled, sterile water
-
0.1 M Acetic Acid
-
0.1 M Ammonium Bicarbonate
-
Dimethyl sulfoxide (DMSO)
-
N,N-dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Microcentrifuge tubes
Procedure:
-
Aliquot a small, known amount of your lyophilized peptide into several microcentrifuge tubes.
-
Step 1: Aqueous Solvents
-
To the first tube, add a calculated volume of sterile water to achieve the desired concentration. Vortex and observe.
-
If insoluble, proceed to the next tube and add 0.1 M acetic acid. Vortex and observe.
-
If still insoluble, try 0.1 M ammonium bicarbonate in a fresh tube.
-
-
Step 2: Organic Solvents (if insoluble in aqueous solutions)
-
To a new tube of peptide, add a minimal volume of DMSO (e.g., 10-20 µL). Vortex until dissolved.
-
Slowly add your desired aqueous buffer to the DMSO-peptide solution. Observe for any precipitation.
-
Repeat this process with DMF and ACN in separate tubes to determine the most effective organic solvent.
-
Protocol 2: Detection and Characterization of Aggregates
It is often necessary to confirm the presence and nature of peptide aggregates.
Methods for Aggregate Detection:
| Technique | Principle | Information Gained |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to the Brownian motion of particles.[14][15] | Provides information on the size distribution of particles (aggregates) in solution. |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius.[14][16][17] | Can quantify the amount of monomer, oligomers, and larger aggregates. |
| Thioflavin T (ThT) Fluorescence Assay | ThT dye exhibits enhanced fluorescence upon binding to amyloid-like β-sheet structures.[18] | A common method to detect the formation of fibrillar aggregates. |
| Transmission Electron Microscopy (TEM) | Provides high-resolution images of the sample.[19] | Allows for the direct visualization of the morphology of peptide aggregates (e.g., amorphous, fibrillar). |
The Mechanism of Hydrophobic Peptide Aggregation
Understanding the underlying mechanism is key to rationally designing strategies for its prevention.
Caption: A simplified pathway of peptide aggregation.
The process often begins with the association of peptide monomers to form soluble oligomers.[2] These oligomers can then act as nuclei for the further addition of monomers, leading to the formation of larger protofibrils and eventually mature, insoluble amyloid fibrils rich in β-sheet structure.[2] Alternatively, peptides can form unstructured, amorphous aggregates.[1]
References
-
Factors affecting the physical stability (aggregation) of peptide therapeutics. (n.d.). Interface Focus. Retrieved January 27, 2026, from [Link]
-
Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017). Interface Focus, 7(5), 20170015. [Link]
-
Preventing Protein Aggregation. (n.d.). Biozentrum. Retrieved January 27, 2026, from [Link] Biophysics-Facility-Tips-for-Preventing-Protein-Aggregation-Tim-Sharpe.pdf
-
Tips for Preventing Protein Aggregation & Loss of Protein Solubility. (2019). G-Biosciences. Retrieved January 27, 2026, from [Link]
-
Protein Aggregation Analysis. (n.d.). Intertek. Retrieved January 27, 2026, from [Link]
-
Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. (2017). Journal of Pharmaceutical Sciences, 106(7), 1656-1669. [Link]
-
Amino Acid Composition drives Peptide Aggregation. (2025). ChemRxiv. Retrieved January 27, 2026, from [Link]
-
Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. (2024). GenScript. Retrieved January 27, 2026, from [Link]
-
How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction?. (2019). Reddit. Retrieved January 27, 2026, from [Link]
-
Prediction and evaluation of protein aggregation with computational methods. (2018). Journal of Biomedical Science, 25(1), 65. [Link]
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). International Journal of Science and Research Archive, 4(2), 1-12.
- The aggregation tendencies of the signal peptide regions of prone and not prone to aggregate proteins. (2025). Scientific Reports, 15(1), 1-13.
-
AggreProt: a web server for predicting and engineering aggregation prone regions in proteins. (2024). Nucleic Acids Research. [Link]
- Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide. (2006). Proceedings of the National Academy of Sciences, 103(43), 15837-15842.
-
The effects of ionic strength and pH on self-assembly of peptide. (n.d.). DR-NTU. Retrieved January 27, 2026, from [Link]
-
Guidelines for Dissolving Peptides. (n.d.). GenScript. Retrieved January 27, 2026, from [Link]
- Investigating the Mechanism of Peptide Aggregation: Insights from Mixed Monte Carlo-Molecular Dynamics Simulations. (2007). Biophysical Journal, 92(8), 2633-2644.
-
Protein Aggregates: Analytical Techniques to Address Hidden Complexities. (n.d.). Separation Science. Retrieved January 27, 2026, from [Link]
-
List of Computational Tools to Identify APR in Peptides/Proteins. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Peptide Solubilization. (n.d.). Retrieved January 27, 2026, from [Link]
- Influence of ionic strength on peptide membrane fractionation. (2025). Journal of Membrane Science, 487, 1-8.
- Characterization of Peptides and Their Assemblies. (2020). In Peptide-Based Materials (pp. 21-50). Royal Society of Chemistry.
-
Proteins & Peptides Particle and Aggregation Characterization. (n.d.). CD Formulation. Retrieved January 27, 2026, from [Link]
-
Influence of p and sequence in peptide aggregation via molecular simulation. (n.d.). arXiv. Retrieved January 27, 2026, from [Link]
- Peptide aggregation: insights from SEC-HPLC analysis. (2025). Journal of Peptide Science, 31(3), e3585.
-
A Review of Fifteen Years Developing Computational Tools to Study Protein Aggregation. (n.d.). Retrieved January 27, 2026, from [Link]
-
Peptide Storage & Stability: A Definitive Guide. (n.d.). Retrieved January 27, 2026, from [Link]
-
Peptide Solubility Guidelines. (n.d.). Retrieved January 27, 2026, from [Link]
- The Effect of Different pH Conditions on Peptides' Separation from the Skipjack Dark Meat Hydrolysate Using Ceramic Ultrafiltr
- Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. (2020). Molecules, 25(20), 4827.
- Effect of β-sheet propensity on peptide aggregation. (2009). The Journal of Chemical Physics, 130(14), 145101.
-
Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. (2020). Molecules, 25(20), 4827. [Link]
Sources
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. bachem.com [bachem.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. Prediction and evaluation of protein aggregation with computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. genscript.com [genscript.com]
- 14. Protein Aggregation Analysis [intertek.com]
- 15. ijsra.net [ijsra.net]
- 16. sepscience.com [sepscience.com]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods [mdpi.com]
- 19. The aggregation tendencies of the signal peptide regions of prone and not prone to aggregate proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DBU-Assisted Fmoc Deprotection for Difficult Sequences
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for overcoming challenges in Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals who encounter "difficult sequences" where standard Fmoc deprotection protocols with piperidine fall short. We will explore the mechanistic advantages of using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and provide field-proven troubleshooting strategies and protocols to enhance the yield and purity of your target peptides.
Part 1: Understanding the Challenge & The DBU Solution
Q1: What makes a peptide sequence "difficult" in the context of Fmoc deprotection?
Difficult sequences are those that resist complete N-terminal Fmoc group removal under standard conditions (e.g., 20% piperidine in DMF). This resistance is often multifactorial, stemming from:
-
Steric Hindrance: Bulky amino acid residues adjacent to the Fmoc-protected amine can physically block the approach of the deprotecting base.
-
Peptide Aggregation: As the peptide chain elongates on the solid support, it can fold into secondary structures (β-sheets) or aggregate through intermolecular hydrogen bonding. This creates a compact microenvironment that hinders solvent and reagent penetration, effectively trapping the Fmoc group.[1][2] Incomplete deprotection within these aggregates leads to the formation of deletion sequences, which are often difficult to separate from the desired product.[3][4]
-
Poor Solvation: The growing peptide chain may be poorly solvated by the reaction solvent (typically DMF), further promoting aggregation and reducing reagent accessibility.
Q2: Why is DBU a superior choice for these difficult sequences?
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic, sterically hindered amidine base that is significantly stronger than piperidine. Its effectiveness stems from its ability to remove the Fmoc protecting group much more rapidly than piperidine.[5] This rapid kinetic profile is the key advantage.
The mechanism of Fmoc removal is a base-catalyzed β-elimination (E1cB mechanism). The base abstracts the acidic proton on the fluorenyl ring's C9 position, leading to the elimination of dibenzofulvene (DBF) and the free amine. Because DBU is a much stronger base, this initial proton abstraction step is significantly faster. For sequences prone to aggregation, a faster deprotection rate means the Fmoc group can be removed before the peptide chains have fully aggregated and trapped the N-terminus, thus preventing the formation of deletion sequences.[2]
Caption: DBU rapidly removes the acidic proton, initiating the elimination.
Part 2: Troubleshooting Guide for DBU-Assisted Deprotection
This section addresses common issues encountered during SPPS and provides actionable solutions using DBU-based protocols.
Q3: My synthesis shows significant deletion sequences. How do I implement a DBU protocol to fix this?
Causality: Deletion sequences are the primary consequence of incomplete Fmoc deprotection. If the Fmoc group is not removed, the subsequent amino acid cannot be coupled, resulting in a peptide missing one or more residues.
Solution: Switch from a standard piperidine solution to a DBU-based cocktail. The key is to pair the strong, non-nucleophilic DBU with a nucleophilic scavenger to trap the dibenzofulvene (DBF) byproduct. DBU alone is not recommended for batch synthesis because the highly reactive DBF can re-attach to the newly liberated N-terminal amine.[2][6][7]
Recommended Starting Protocol: A widely effective cocktail is 2% DBU and 2% piperidine in DMF (v/v/v) .[5]
-
Step 1: Resin Swelling: Swell the peptide-resin in DMF.
-
Step 2: Deprotection: Drain the DMF and add the 2% DBU/2% piperidine/DMF solution (approx. 10 mL per gram of resin).
-
Step 3: Reaction: Agitate the mixture at room temperature. A single 5-10 minute treatment is often sufficient, but for very difficult sequences, two treatments (e.g., 2 min + 8 min) may be optimal.
-
Step 4: Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of the bases and the DBF-piperidine adduct.
Q4: I am synthesizing a peptide containing an Asp(OtBu)-Gly sequence and am concerned about aspartimide formation. Is DBU safe to use?
Causality: Aspartimide formation is a base-catalyzed intramolecular cyclization that occurs at Asp residues, particularly when followed by small amino acids like Gly, Asn, or Ser. This side reaction leads to a mixture of α- and β-peptides and can be a major source of impurity. DBU, being a strong base, can indeed catalyze this side reaction, sometimes more aggressively than piperidine.[5][6]
Solution: While caution is warranted, DBU can be used successfully by modifying the deprotection cocktail.
-
Use a Formic Acid Additive: The addition of a weak acid can temper the basicity of the solution just enough to suppress aspartimide formation while maintaining high deprotection efficiency. A recommended solution is 5% piperazine, 2% DBU, and 1% formic acid in DMF .[2][3]
-
Employ Sterically Hindered Protecting Groups: For particularly sensitive sequences, consider using a more sterically hindered side-chain protecting group for Asp, such as OMpe or OEpe, which are designed to prevent the cyclization reaction.[2]
Q5: My peptide is rich in Val, Ile, or other β-branched amino acids, and deprotection is extremely slow. What is the most robust DBU protocol?
Causality: Sequences rich in sterically bulky or aggregation-prone residues (like poly-Alanine stretches) often suffer from both steric hindrance and poor solvation, making them exceptionally difficult to deprotect completely.[3]
Solution: For these highly challenging cases, a piperazine/DBU combination has proven to be extremely effective. Piperazine is an excellent DBF scavenger, and when combined with the power of DBU, it creates a highly efficient deprotection system that can overcome severe aggregation.[3][8]
Recommended Protocol for Aggregation-Prone Sequences: A potent and fast-acting cocktail is 5% piperazine and 2% DBU in DMF (w/v/v) .
-
Kinetics: This combination can achieve complete Fmoc removal in under a minute, significantly outperforming 20% piperidine.[2][3]
-
Procedure: Follow the same procedural steps as outlined in Q3, ensuring extremely thorough washing after the deprotection step. For particularly stubborn sequences, increasing the reaction temperature to 65°C for a short period during deprotection can further enhance efficiency, although this should be tested carefully.[2]
Caption: A logical guide to selecting the appropriate DBU protocol.
Part 3: Data Summary & Protocols
Comparative Table of Deprotection Reagents
| Reagent Cocktail | Typical Conditions | Speed | Key Advantages | Key Disadvantages/Considerations |
| 20% Piperidine / DMF | 2 x 10 min, RT | Standard | Well-established, effective for most sequences. | Ineffective for difficult/aggregating sequences; can cause side reactions with prolonged exposure.[6] |
| 2% DBU / 2% Piperidine / DMF | 1 x 5-10 min, RT | Fast | Significantly faster than piperidine; overcomes moderate aggregation. Good starting point.[5] | DBU can accelerate aspartimide formation.[5][6] Requires a scavenger (piperidine). |
| 5% Piperazine / 2% DBU / DMF | 1 x 2-5 min, RT | Very Fast | Extremely rapid deprotection; highly effective for severely aggregating sequences.[2][3] | Piperazine has lower solubility than piperidine.[1] |
| 5% Piperazine / 2% DBU / 1% Formic Acid / DMF | 1 x 3-7 min, RT | Fast | Suppresses base-catalyzed side reactions like aspartimide formation.[2][3] | Slightly slower kinetics than the formulation without formic acid. |
Standard Operating Protocol: DBU/Piperazine Deprotection
This protocol is recommended for sequences known to be difficult due to aggregation.
-
Reagent Preparation: Prepare a fresh solution of 5% (w/v) piperazine and 2% (v/v) DBU in high-purity DMF. Ensure the piperazine is fully dissolved.
-
Resin Preparation: After the coupling of the previous amino acid is complete, wash the peptide-resin thoroughly with DMF (3-5 times) to remove residual coupling reagents.
-
Initial Deprotection: Drain the DMF and add the DBU/piperazine solution to the resin (approx. 10 mL per gram of resin). Agitate at room temperature for 3 minutes.
-
Final Deprotection: Drain the reagent. Add a fresh portion of the DBU/piperazine solution and agitate for an additional 5-7 minutes.
-
Monitoring (Optional but Recommended): Take a small aliquot of the drained solution and dilute it with DMF. Measure the absorbance around 301 nm to quantify the release of the DBF-adduct, ensuring the reaction has gone to completion.
-
Thorough Washing: This step is critical. Drain the deprotection solution and wash the resin extensively with DMF (at least 6-8 times) to completely remove all traces of DBU, piperazine, and the DBF adduct before proceeding to the next coupling step.
Frequently Asked Questions (FAQs)
-
Q: Can I use DBU in my automated peptide synthesizer?
-
A: Yes. Most modern automated synthesizers can accommodate custom deprotection reagents. You will need to configure a new bottle position and modify your synthesis protocols to include the DBU-based solution and adjust the deprotection times accordingly. Ensure the wash steps following deprotection are extended to guarantee complete removal of the reagents.
-
-
Q: Will DBU damage acid-sensitive resins like 2-Chlorotrityl Chloride (2-CTC)?
-
A: DBU-based solutions are generally safe for acid-sensitive resins. Studies have shown that a piperazine/DBU cocktail supplemented with 1% formic acid is compatible with 2-CTC resin.[3] The primary concern with these resins is premature cleavage by acid, not degradation by base.
-
-
Q: Is DBU a "greener" or safer alternative to piperidine?
-
A: While DBU itself has hazards, cocktails using DBU often require much lower concentrations of amines (e.g., 2-5% piperazine vs. 20% piperidine). This reduction in overall amine usage can be considered a step towards greener chemistry.[8] Furthermore, piperazine is often cited as a safer alternative to piperidine, which is a controlled substance in many regions.[3]
-
References
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. [Link]
-
Góngora-Benítez, M., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 23(7), 1550. [Link]
- Fields, G. B. (1994). Methods for Removing the Fmoc Group. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press.
-
Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(126), 104417-104425. [Link]
-
Royal Society of Chemistry. (2015). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. [Link]
-
Amso, Z. J., & Batey, R. A. (2021). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Synlett, 32(19), 1935-1940. [Link]
-
ResearchGate. (2015). Request PDF: Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. [Link]
-
ACS Green Chemistry Institute. (n.d.). Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
Sources
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. renyi.hu [renyi.hu]
- 7. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deprotection - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid and Other β-Amino Acids in Peptide-Based Drug Discovery
In the landscape of modern peptidomimetics and drug development, the strategic incorporation of non-proteinogenic amino acids is a cornerstone for enhancing therapeutic potential. Among these, β-amino acids have emerged as a powerful class of building blocks, offering a unique combination of structural diversity and metabolic stability. This guide provides an in-depth comparison of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid, a specialized β-amino acid, with more common β-amino acids like Fmoc-β-Alanine and Fmoc-β-Homophenylalanine.
Our objective is to move beyond a simple cataloging of structures and delve into the functional consequences of their incorporation into peptide scaffolds. We will explore the causal relationships between side-chain and backbone structure, conformational propensity, and, ultimately, biological performance, supported by experimental data and validated protocols.
The Strategic Advantage of β-Amino Acids in Peptidomimetics
The fundamental distinction of β-amino acids lies in the additional methylene group in their backbone compared to their α-amino acid counterparts.[1][2] This seemingly minor alteration has profound implications for peptide chemistry and pharmacology. The extended backbone disrupts the recognition sites for many endogenous proteases, rendering peptides containing them highly resistant to enzymatic degradation.[3][4][5][6] This increased metabolic stability is a critical hurdle overcome in the development of peptide-based therapeutics.[7]
Furthermore, the increased number of rotatable bonds in the backbone expands the conformational landscape available to the peptide, allowing for the formation of unique and stable secondary structures, such as various helices (10-helix, 12-helix, 14-helix) and β-turns, that are not accessible to α-peptides.[3][8] This structural diversity provides immense scope for designing peptidomimetics that can precisely mimic or block biological interactions, such as protein-protein interfaces.[9][10][11]
Visualization: The α- vs. β-Amino Acid Backbone
The following diagram illustrates the fundamental structural difference that underpins the unique properties of β-peptides.
Caption: Structural comparison of α- and β-amino acid backbones.
Comparative Analysis of Key β-Amino Acids
The choice of a specific β-amino acid is a critical design element. The side chain, stereochemistry, and backbone substitutions dictate the resulting peptide's structure and function. Here, we compare our lead compound with two widely used alternatives.
| Feature | Fmoc-β-Alanine (Fmoc-β-Ala-OH) | Fmoc-(S)-β-Homophenylalanine (Fmoc-β-hPhe-OH) | Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid |
| Structure | Achiral, no side chain | Phenylmethyl side chain on Cβ | Phenylpropenyl side chain on Cβ, (R)-stereocenter |
| Primary Role | Flexible linker, Induces turns | Introduces aromatic side chain, Mimics Phe, Helix promoter | Constrained conformational mimic, Introduces hydrophobicity and π-stacking potential |
| Conformational Impact | High flexibility, disrupts secondary structures | Promotes stable helical folds (e.g., 14-helix) | The unsaturated bond and phenyl group introduce significant rotational hindrance, creating a more rigid and defined local conformation. |
| Key Advantage | Simplicity, flexibility | Mimicry of natural Phe with enhanced stability | Unique, constrained geometry for high-affinity binding pockets |
Fmoc-β-Alanine: The Flexible Modulator
Fmoc-β-Ala-OH is the simplest β-amino acid, lacking a side chain.[12] Its primary use in peptide synthesis is as a flexible linker or spacer. Due to its achiral nature and lack of steric hindrance, it can increase the overall flexibility of a peptide chain. However, this same flexibility often acts to disrupt the formation of stable, ordered secondary structures. It is also a known impurity that can arise during the synthesis of other Fmoc-amino acids through a Lossen-type rearrangement, making its monitoring during quality control crucial.[13]
Fmoc-(S)-β-Homophenylalanine: The Aromatic Workhorse
Fmoc-β-hPhe-OH is a close analog of the natural α-amino acid Phenylalanine.[14] It provides the same bulky, aromatic side chain, which is crucial for many biological interactions, including hydrophobic and π-stacking interactions. Its defined stereochemistry and side chain make it a potent promoter of stable secondary structures, particularly the 14-helix, in β-peptides. This makes it an excellent choice when the goal is to create a metabolically stable analog of a Phe-containing α-peptide while maintaining or enhancing its folded structure.
Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid: The Constrained Specialist
This is a highly specialized building block. The key features—the (R)-stereochemistry at Cβ, the extended six-carbon chain, the terminal phenyl group, and the C5-C6 double bond—combine to create a unique structural cassette.[15]
-
Rationale for Selection: The unsaturated alkyl-aromatic side chain introduces significant conformational rigidity compared to the more flexible side chain of β-hPhe. This pre-organization can be a significant advantage in drug design. By reducing the entropic penalty upon binding to a target, a peptide incorporating this residue can achieve higher affinity and specificity. The extended hydrophobic nature of the side chain is also designed to engage with deep, greasy binding pockets on a protein target. It is a tool for "structure-first" design, where a specific, rigid conformation is desired to fit a known binding site.[15]
Experimental Workflows: A Practical Comparison
To translate these theoretical advantages into practice, rigorous experimental validation is required. Below are standardized protocols for comparing the performance of these β-amino acids.
Workflow for Solid-Phase Peptide Synthesis (SPPS) and Purity Analysis
The foundation of any peptide-based study is the successful synthesis of the target molecule. The Fmoc/tBu strategy is the gold standard for its mild deprotection conditions.[15][16]
Caption: Standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) Workflow.
Detailed Protocol: Amino Acid Coupling (Step 4)
Causality: The choice of coupling reagent is critical for sterically hindered amino acids, which can be common among β-amino acid derivatives. HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent that rapidly forms the activated ester, minimizing side reactions like racemization. A non-nucleophilic base, DIPEA (N,N-Diisopropylethylamine), is used to maintain basic conditions without risking premature Fmoc removal.
-
Prepare Coupling Solution: In a separate vessel, dissolve 4 equivalents of the Fmoc-β-amino acid and 3.9 equivalents of HCTU in N,N-Dimethylformamide (DMF).
-
Activate: Add 8 equivalents of DIPEA to the solution. Mix for 2 minutes to allow for the formation of the activated ester.
-
Couple to Resin: Add the activated amino acid solution to the deprotected resin from Step 3.
-
React: Agitate the reaction vessel for 2-4 hours at room temperature. Note: For sterically demanding residues like Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid, a longer coupling time or a double coupling may be necessary to ensure complete reaction.
-
Monitor (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.
Protocol: Comparative Proteolytic Stability Assay
Trustworthiness: This protocol includes both positive and negative controls to ensure the assay is performing as expected and the results are valid. The use of an internal standard in the HPLC analysis corrects for variations in sample handling and injection volume.
-
Peptide Preparation: Prepare 1 mg/mL stock solutions of each test peptide (e.g., one containing β-Ala, one with β-hPhe, and one with the target compound) in assay buffer (50 mM Tris-HCl, pH 7.5).
-
Enzyme Preparation: Prepare a 0.1 mg/mL solution of a relevant protease (e.g., Trypsin or Chymotrypsin for general stability, or human plasma for physiological relevance) in the same buffer.
-
Reaction Setup:
-
Test Samples: In a microcentrifuge tube, mix 50 µL of peptide stock with 50 µL of enzyme solution.
-
Negative Control (No Enzyme): Mix 50 µL of peptide stock with 50 µL of assay buffer.
-
Positive Control (α-peptide): Use a readily digestible all-α-amino acid peptide and repeat the test sample setup.
-
-
Incubation: Incubate all tubes at 37°C.
-
Time Points: At specific time points (e.g., 0, 15 min, 30 min, 1h, 4h, 24h), withdraw a 10 µL aliquot from each reaction tube.
-
Quench Reaction: Immediately quench the enzymatic reaction by mixing the aliquot with 20 µL of 10% Trifluoroacetic Acid (TFA).
-
Analysis: Analyze the quenched samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
Quantification: Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample. Determine the half-life (t½) for each peptide.
Expected Outcome: Peptides incorporating any of the β-amino acids are expected to show significantly longer half-lives compared to the all-α-peptide positive control.[3][5] The specific half-lives will provide quantitative data for comparing the relative stability conferred by each β-amino acid.
Impact on Biological Systems: A Case Study in PPI Inhibition
β-amino acids are frequently used to design inhibitors of protein-protein interactions (PPIs). A common target is the interaction between the p53 tumor suppressor and its negative regulator, hDM2. Peptides mimicking the p53 helix can disrupt this interaction, leading to cancer cell apoptosis.
Caption: Mechanism of p53-hDM2 Inhibition by a β-Peptide Mimic.
In this context, Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid would be chosen to replace a key hydrophobic residue (e.g., Trp or Phe) in the p53 helix. The rationale is that its conformationally constrained, hydrophobic side chain can fit more snugly into the corresponding hydrophobic pocket on hDM2, potentially leading to a higher binding affinity (lower Ki or IC50 value) than a peptide using the more flexible β-hPhe. A β-Ala residue would likely be detrimental in this position as it lacks the necessary side chain for binding.
Conclusion and Future Outlook
The selection of a β-amino acid for peptide design is a nuanced decision that must be guided by the specific therapeutic goal.
-
Fmoc-β-Alanine remains a useful tool for introducing flexibility or creating spacers.
-
Fmoc-β-Homophenylalanine is an excellent choice for creating metabolically stable mimics of Phenylalanine-containing peptides where preserving or inducing helical structure is desired.
-
Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid represents a more advanced design element. Its value lies in its ability to enforce a specific, rigid local conformation, making it an ideal candidate for targeting well-defined binding pockets where high affinity and specificity are paramount.
The future of peptide drug development will increasingly rely on a diverse and sophisticated toolbox of such specialized building blocks. By understanding the causal link between the chemical structure of a given β-amino acid and its impact on peptide conformation, stability, and biological function, researchers can more rationally design the next generation of potent and durable peptide therapeutics.
References
-
Cabréle, C., Martinek, T., & Berlicki, Ł. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
- Google Patents. (2020). Preparation method of Fmoc-beta-Ala-AA-OH. CN112110868A.
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Fmoc-(R)-3-Amino-6-phenyl-5-hexenoic Acid in Modern Peptide Synthesis. [Link]
-
Semantic Scholar. (n.d.). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. [Link]
-
Asti, M., & De Pietri Tonelli, D. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules. [Link]
-
Beke, T., Csizmadia, I. G., & Perczel, A. (2004). On the flexibility of beta-peptides. Journal of Computational Chemistry, 25(2), 285-307. [Link]
-
Horne, W. S., & Gellman, S. H. (2015). Folding and function in α/β-peptides: Targets and therapeutic applications. Current Opinion in Chemical Biology. [Link]
-
Juaristi, E., & Soloshonok, V. A. (2005). β-amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 12(23), 2693-2696. [Link]
-
Parasad, C., & Nayak, S. K. (2014). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Computational Chemistry, 2(3), 45-58. [Link]
-
Wikipedia. (n.d.). Beta-peptide. [Link]
-
Jukić, M. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Journal of the Faculty of Pharmacy, 18(1), 1-12. [Link]
-
ResearchGate. (n.d.). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. [Link]
-
Xu, Y., Shen, J., Luo, X., Zhu, W., Chen, K., Ma, J., & Jiang, H. (2003). Conformational transition of amyloid β-peptide. Proceedings of the National Academy of Sciences, 100(19), 10832-10837. [Link]
-
ResearchGate. (n.d.). Beta-amino acids: versatile peptidomimetics. [Link]
-
Schepartz, A. (2007). β-Peptides as inhibitors of protein–protein interactions. Accounts of Chemical Research, 40(12), 1225-1233. [Link]
-
ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. [Link]
-
Merck Millipore. (n.d.). Novabiochem® Enhanced specification Fmoc-amino acids. [Link]
-
Kumar, A., & Singh, A. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Journal of Pharmacy and Pharmaceutical Sciences, 7(2), 1-5. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid‐phase peptide synthesis. Journal of Peptide Science, 13(12), 757-768. [Link]
-
Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. [Link]
-
Mayor, U., Jimenez, M. A., & Serrano, L. (2000). Conformational analysis of peptides corresponding to all the secondary structure elements of protein L B1 domain. Protein Science, 9(4), 741-751. [Link]
-
BuyersGuideChem. (n.d.). Fmoc-(R)-3-Amino-(6-phenyl)-5-hexenoic acid. [Link]
-
PubChem. (n.d.). 3-Amino-5-hydroxyhexanoic acid. [Link]
-
Zhang, H., et al. (2023). Experimental Insights into Conformational Ensembles of Assembled β-Sheet Peptides. ACS Central Science. [Link]
-
Next Peptide. (n.d.). Fmoc-(R)- 3-Amino-(6-phenyl)-5-hexenoic acid. [Link]
-
Jackson, R. F. W., et al. (2000). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
PubChem. (n.d.). Fmoc-beta-Ala-Ala-OH. [Link]
-
ResearchGate. (n.d.). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: Application to polymethoxylated phenylalanines and 4-oxoamino acids. [Link]
Sources
- 1. Beta-peptide - Wikipedia [en.wikipedia.org]
- 2. mmsl.cz [mmsl.cz]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 8. On the flexibility of beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. β-Peptides as inhibitors of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-芴甲氧羰基-beta-丙氨酸 ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- 15. nbinno.com [nbinno.com]
- 16. Automated Peptide Synthesizers [peptidemachines.com]
A Senior Application Scientist's Guide to the Conformational Analysis of Peptides Incorporating Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the rational design of peptides with predictable and stable three-dimensional structures is paramount. Conformationally constrained peptides offer significant advantages over their more flexible counterparts, including enhanced receptor affinity and selectivity, improved metabolic stability, and better oral bioavailability. A key strategy in achieving this conformational rigidity is the incorporation of non-proteinogenic amino acids. This guide provides an in-depth comparative analysis of peptides containing Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid, a unique unsaturated γ-amino acid, and explores its potential to induce specific secondary structures.
This document will delve into the structural nuances of this building block, compare its expected conformational impact with other classes of non-standard amino acids, and provide detailed experimental protocols for researchers to validate these properties in their own laboratories.
The Significance of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic Acid in Peptide Design
Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid is a custom peptide synthesis building block that introduces several key structural features into a peptide backbone.[1] Its γ-amino acid nature extends the peptide backbone by an additional methylene group compared to α-amino acids, which can lead to the formation of novel helical and turn structures. The presence of a phenyl ring and a carbon-carbon double bond in the side chain introduces steric bulk and electronic constraints that can significantly influence the local and global conformation of the peptide.
The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is standard for solid-phase peptide synthesis (SPPS), allowing for its seamless integration into established synthesis protocols.[1] The specific '(R)' stereochemistry at the C3 position is crucial for directing a predictable folding pattern.
Comparative Analysis with Alternative Conformation-Inducing Amino Acids
The introduction of non-standard amino acids is a well-established strategy to control peptide conformation.[2][3][4] Understanding how Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid compares to other conformation-inducing residues is essential for rational peptide design.
| Class of Amino Acid | Structural Feature | Typical Induced Secondary Structure | Mechanism of Action |
| Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid | Unsaturated γ-amino acid with a bulky aromatic side chain | Potentially novel helices (e.g., 12/10-helices) or well-defined turns.[5] | Extended backbone and side chain steric hindrance limit conformational freedom. |
| α,α-Disubstituted Amino Acids (e.g., Aib) | Geminal substitution at the α-carbon | α-helices and 310-helices.[2] | Steric hindrance restricts the Ramachandran space to the helical region. |
| β-Amino Acids | Additional methylene group in the backbone | β-peptides can form various helices (e.g., 14-helices) and sheets. | The longer backbone allows for different hydrogen bonding patterns. |
| Aza-Amino Acids | Nitrogen atom replaces the α-carbon | Can stabilize or disrupt β-turns and β-hairpins depending on placement.[6] | Alters hydrogen bonding capabilities and introduces unique conformational constraints.[6] |
| Dehydroamino Acids | Carbon-carbon double bond in the backbone or side chain | Can stabilize β-turns in hairpins.[7][8] | The planar nature of the double bond restricts bond rotation. |
| Proline and Derivatives | Cyclic side chain | Induces kinks and turns (specifically β-turns).[9] | The cyclic structure locks the φ dihedral angle. |
Experimental Protocols for Conformational Analysis
A multi-pronged approach combining spectroscopic and computational methods is necessary for a thorough conformational analysis of peptides containing novel residues.
Peptide Synthesis Workflow
The synthesis of peptides incorporating Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid follows standard solid-phase peptide synthesis (SPPS) protocols.
Caption: Figure 2: NMR-based Peptide Structure Determination.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides. [10][11] Step-by-Step Protocol:
-
Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., phosphate buffer). The final concentration for analysis is typically in the micromolar range.
-
Instrument Setup: Calibrate the CD spectrometer and set the desired wavelength range (typically 190-260 nm).
-
Data Acquisition: Record the CD spectrum of the peptide solution. Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
Data Analysis: The shape and magnitude of the CD spectrum are indicative of the secondary structure content:
-
α-helix: Strong positive band around 192 nm and two strong negative bands at ~208 nm and 222 nm.
-
β-sheet: Negative band around 218 nm and a positive band around 195 nm.
-
Random Coil: Strong negative band around 198 nm.
-
-
Deconvolution: Use deconvolution algorithms to estimate the percentage of each secondary structure type.
Computational Modeling
In conjunction with experimental data, computational methods can provide valuable insights into peptide conformation. [7][12] Workflow:
-
Building the Initial Structure: Construct a 3D model of the peptide containing Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid using molecular modeling software.
-
Parameterization: If the non-standard residue is not available in standard force fields, it must be parameterized to accurately describe its potential energy surface. [12]3. Conformational Search: Perform a conformational search using methods like molecular dynamics (MD) simulations or Monte Carlo simulations to explore the accessible conformational space.
-
Analysis: Analyze the simulation trajectories to identify the most stable conformations and the transitions between them. Compare the computational results with experimental data from NMR and CD for validation.
Expected Conformational Preferences and Concluding Remarks
The incorporation of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid is expected to impose significant conformational constraints on a peptide backbone. The extended γ-amino acid structure, combined with the steric bulk of the phenyl ring and the rigidity of the double bond, likely disfavors random coil conformations and promotes the adoption of more ordered structures. Depending on the surrounding amino acid sequence, this residue could act as a potent helix or turn nucleator.
The experimental and computational workflows detailed in this guide provide a robust framework for elucidating the precise conformational impact of this and other novel amino acids. By systematically applying these techniques, researchers can accelerate the design of peptides with tailored three-dimensional structures for a wide range of therapeutic and biotechnological applications.
References
- Vertex AI Search. (n.d.). peptide nmr.
- Kastner, D. W. (2019). Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive.
- Bern-Chernoff, R., Miller, C. J., Edmunds, T., & Krishnaswamy, S. (n.d.). Conformational analysis of gamma' peptide (410-427) interactions with thrombin anion binding exosite II. PubMed.
- Rath, S., Das, S., De, S., Roy, A., Kumar, M., Prathap, A., & Das, D. (n.d.). Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery. NIH.
- Miller, S. J., & Blackwell, H. E. (n.d.). Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences. Journal of the American Chemical Society.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Fmoc-(R)-3-Amino-6-phenyl-5-hexenoic Acid in Modern Peptide Synthesis.
- MDPI. (n.d.). Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids.
- Sreerama, N., & Woody, R. W. (n.d.). comparison of estimated secondary structures in peptides by nuclear magnetic resonance and circular dichroism. PubMed.
- ResearchGate. (n.d.). (PDF) Computational Modelling of Peptides Containing Non-Standard Amino Acids.
- Kastner, D. W. (2019). Computational Modelling of Peptides Containing Non-Standard Amino Acid. BYU ScholarsArchive.
- King, G. F., & Mobli, M. (2010). Determination of peptide and protein structures using NMR Spectroscopy. UQ eSpace.
- Woll, M. G., Lee, H.-S., & Gellman, S. H. (2014). A γ‑Amino Acid That Favors 12/10-Helical Secondary Structure in α/ γ‑Peptides. Gellman Group.
- Next Peptide. (n.d.). 1272755-58-4 | Fmoc-(R)- 3-Amino-(6-phenyl)-5-hexenoic acid.
- ResearchGate. (n.d.). Effects of amino acid sequence on the secondary structure and surface....
- Bio-Techne. (n.d.). Peptide Structure Determination.
- ResearchGate. (n.d.). Peptide sequences and conformational analysis of the constrained....
- BLDpharm. (n.d.). 270596-45-7|Fmoc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid.
- Ghosh, A., Datta, A., & Haldar, J. (2021). Effect of Secondary Structure and Side Chain Length of Hydrophobic Amino Acid Residues on the Antimicrobial Activity and Toxicity of 14-Residue-Long de novo AMPs. PubMed.
- bioRxiv. (n.d.). Design of peptides with non-canonical amino acids using flow matching.
- PubMed Central. (n.d.).
- MDPI. (n.d.). Aza-Amino Acids Disrupt β-Sheet Secondary Structures.
- YouTube. (2020, December 17). Structure Determination of Peptides by simple 2D NMR Spectroscopy.
- YouTube. (2024, March 12). Conformational Analysis of Peptidomimetic Drug Leads by NMR.
- Next Peptide. (n.d.). 332064-75-2 | Fmoc-(R)-3-Amino-(6-phenyl)-5-hexenoic acid.
- ResearchGate. (n.d.). An Enantioselective Synthesis of ( S )-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation | Request PDF.
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Design of peptides with non-canonical amino acids using flow matching | bioRxiv [biorxiv.org]
- 4. PepINVENT: generative peptide design beyond natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gellman.chem.wisc.edu [gellman.chem.wisc.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. "Computational Modelling of Peptides Containing Non-Standard Amino Acid" by David W. Kastner [scholarsarchive.byu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Peptide Structure Determination [en.biotech-pack.com]
- 11. Nuclear magnetic resonance chemical shift: comparison of estimated secondary structures in peptides by nuclear magnetic resonance and circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
A Senior Application Scientist's Guide to Coupling Reagents for Sterically Hindered Fmoc-Amino Acids
Topic: A Comparative Analysis of Coupling Reagents for the Efficient Incorporation of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of 'Difficult' Couplings
In the realm of Solid-Phase Peptide Synthesis (SPPS), the formation of the amide bond is the fundamental reaction, repeated at every cycle of chain elongation.[1] While the coupling of standard proteinogenic amino acids is often routine, the incorporation of structurally unique or sterically hindered residues, such as Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid, presents a significant synthetic challenge. This particular building block, a β-amino acid with bulky phenyl and allyl moieties, can exhibit slow reaction kinetics, leading to incomplete couplings and the accumulation of deletion sequences.[2]
The success of such a synthesis is critically dependent on the choice of the coupling reagent.[3] An ideal reagent must rapidly and efficiently activate the carboxylic acid group of the incoming Fmoc-amino acid to facilitate its reaction with the resin-bound N-terminal amine, all while minimizing side reactions, most notably epimerization.[4][5] This guide provides an in-depth comparison of commonly used coupling reagents, offering experimental insights and data-driven recommendations to navigate the complexities of incorporating Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid and other challenging monomers.
The General Mechanism of Peptide Bond Formation
The core principle of amide bond formation in SPPS involves a two-step process.[3] First, the carboxylic acid of the N-Fmoc protected amino acid is activated by a coupling reagent, converting the carboxyl's hydroxyl group into a better leaving group.[4] This creates a highly reactive intermediate. In the second step, the nucleophilic free amine of the resin-bound peptide attacks the carbonyl carbon of this activated intermediate, forming the tetrahedral intermediate which then collapses to yield the desired peptide bond.[6]
The efficiency and fidelity of this process are dictated by the nature of the activated intermediate, which is determined by the class of coupling reagent used.
Caption: General workflow for a single coupling cycle in SPPS.
Classes of Coupling Reagents: A Comparative Overview
Coupling reagents are broadly categorized into three main families: carbodiimides, phosphonium salts, and aminium/uronium salts. Each class operates via a distinct mechanism and presents a unique profile of reactivity, benefits, and drawbacks.
Carbodiimides: The Classical Approach
Carbodiimides, such as Diisopropylcarbodiimide (DIC), are cost-effective reagents that activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[7] However, this intermediate is unstable and prone to rearrangement and racemization. To mitigate this, an additive like 1-hydroxybenzotriazole (HOBt) or, more effectively, Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®), is essential.[3] The additive traps the O-acylisourea to form a more stable and less racemization-prone active ester.
-
Mechanism: DIC + Fmoc-AA-COOH → O-acylisourea → (with Oxyma) → Oxyma-ester → Coupling.
-
Advantages: Low cost, soluble urea byproduct (for DIC).[7]
-
Disadvantages: Slower reaction rates compared to onium salts, significant risk of racemization without additives, and potential for side reactions like N-acylurea formation.[7] For sterically demanding couplings, this method can be inefficient.
Onium Salts: High-Efficiency Reagents
Onium salts, which include phosphonium and aminium types, have become the reagents of choice for most applications, especially for difficult sequences.[3] They react with the carboxylate to generate active esters in situ that are highly reactive and often more resistant to racemization.
a) Phosphonium Salts (e.g., PyBOP®, PyAOP)
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP®) is a derivative of the original BOP reagent but avoids the formation of the carcinogenic byproduct HMPA.[3] Phosphonium salts are known for their high reactivity and clean reaction profiles.
-
Mechanism: The phosphonium salt reacts with the deprotonated amino acid to form an OBt- or OAt-ester, which then reacts with the N-terminal amine.[3]
-
Advantages: High coupling efficiency, low tendency for racemization, and importantly, no risk of guanidinylation of the N-terminal amine—a common side reaction with aminium salts. This allows for the use of excess reagent to drive slow reactions to completion.
-
Disadvantages: Higher cost compared to carbodiimides.
b) Aminium/Uronium Salts (e.g., HBTU, HCTU, HATU, COMU®)
This is the most popular class of coupling reagents.[3] While historically named "uronium" salts, structural studies have shown them to possess an aminium (or guanidinium) structure.[7]
-
HBTU/HCTU: These are workhorse reagents that generate OBt (for HBTU) or 6-Cl-OBt (for HCTU) active esters. HCTU is generally more reactive than HBTU due to the electron-withdrawing nature of the chlorine atom.[3]
-
HATU: Based on the additive 1-hydroxy-7-azabenzotriazole (HOAt), HATU is one of the most efficient coupling reagents available. The nitrogen in the pyridine ring of the HOAt moiety can provide anchimeric assistance, accelerating the aminolysis step, making it exceptionally effective for hindered amino acids.
-
COMU®: This newer generation reagent incorporates the OxymaPure moiety directly into its structure.[8] It offers reactivity comparable or superior to HATU but is non-explosive and has better solubility.[3][8] COMU often requires only one equivalent of base, further reducing the risk of base-induced epimerization.[8]
-
Mechanism: Similar to phosphonium salts, they generate active esters in situ.
-
Advantages: Extremely fast reaction rates and high efficiency.[7] HATU and COMU are particularly well-suited for sterically hindered couplings.[3]
-
Disadvantages: Potential for a side reaction where the reagent guanidinylates the free N-terminal amine, permanently capping the peptide chain. This is particularly problematic if the reagent is used in excess or if the carboxyl activation step is slow.
Data Summary: Performance Comparison
| Reagent | Reagent Type | Relative Reactivity | Racemization Suppression | Key Side Reactions | Safety/Handling Notes |
| DIC/Oxyma | Carbodiimide | Moderate | Good | N-acylurea formation | DIC is a lachrymator. |
| PyBOP® | Phosphonium | High | Very Good | None common | Stable solid. Avoids HMPA byproduct of BOP.[3] |
| HCTU | Aminium | High | Good | N-terminal Guanidinylation | Stable solid. |
| HATU | Aminium | Very High | Very Good | N-terminal Guanidinylation | Potentially explosive nature of HOAt-based reagents.[3] |
| COMU® | Aminium | Very High | Excellent | N-terminal Guanidinylation | Non-explosive, better solubility, less allergenic.[3][8] |
Experimental Protocols: A Practical Guide
The following protocols are designed for manual solid-phase synthesis on a 0.1 mmol scale. All reactions are performed at room temperature in a suitable SPPS reaction vessel with nitrogen bubbling for mixing.
Standard Fmoc-SPPS Cycle
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 mL, 5 min each).
-
Washing: Wash the resin thoroughly with DMF (6 x 5 mL).
Protocol 1: Coupling with HATU
This protocol is recommended as the first choice for incorporating Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid due to HATU's high reactivity.
-
Prepare Activation Solution: In a separate vial, dissolve Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid (4 equivalents, 0.4 mmol), HATU (3.9 equivalents, 0.39 mmol), and HOAt (4 equivalents, 0.4 mmol) in DMF (2 mL).
-
Add Base: Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol) to the activation solution and vortex briefly. Rationale: Using a slightly sub-stoichiometric amount of the coupling reagent relative to the amino acid can help minimize side reactions. The weaker base sym-collidine can be substituted for DIPEA to reduce the risk of epimerization.[3]
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin.
-
Reaction: Allow the reaction to proceed for 1-2 hours. For a particularly difficult coupling, the time can be extended or a second coupling can be performed.
-
Monitoring: Perform a Kaiser test or other colorimetric test to confirm the absence of free amines. If the test is positive, repeat the coupling step.
-
Washing: Wash the resin with DMF (6 x 5 mL) to prepare for the next cycle.
Protocol 2: Coupling with DIC/OxymaPure®
A cost-effective alternative, though potentially requiring longer reaction times or double coupling.
-
Prepare Solution: In a separate vial, dissolve Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid (4 equivalents, 0.4 mmol) and OxymaPure® (4 equivalents, 0.4 mmol) in DMF (2 mL).
-
Activation & Coupling: Add DIC (4 equivalents, 0.4 mmol) to the solution and immediately add the mixture to the deprotected resin.
-
Reaction: Allow the reaction to proceed for 2-4 hours. The progress should be monitored carefully.
-
Monitoring & Washing: Follow steps 5 and 6 from the HATU protocol.
Caption: Decision tree for selecting a suitable coupling reagent.
Conclusion and Recommendations
The successful incorporation of sterically demanding building blocks like Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid is a crucial step in the synthesis of complex and novel peptides. While a range of coupling reagents is available, their efficiencies are not equal when faced with such a challenge.
-
Primary Recommendation: For maximum efficiency and to minimize deletion sequences, HATU and COMU® are the superior choices. Their high reactivity is essential to drive the coupling of this hindered β-amino acid to completion. COMU® holds a slight advantage due to its enhanced safety profile and favorable solubility.[3][8]
-
Secondary Recommendation: If side reactions such as guanidinylation are a significant concern, particularly in the synthesis of long peptides where excess reagent might be used, PyBOP® is an excellent alternative. It provides a clean reaction with a very low risk of epimerization.
-
Budget-Conscious Choice: For routine synthesis where cost is a primary driver, DIC/OxymaPure® remains a viable option. However, researchers must be prepared for potentially longer coupling times and the necessity of double couplings and careful reaction monitoring to ensure success.
Ultimately, the choice of coupling reagent is a critical parameter that requires careful consideration of the specific amino acid's structure, the overall synthetic strategy, and available resources. By understanding the mechanisms and performance characteristics of each reagent class, researchers can optimize their protocols to overcome the challenges posed by difficult couplings and achieve their synthetic goals.
References
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.com.
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec.com.
-
Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigmaaldrich.com.
-
Pires, D. A. T., Bemquerer, M. P., & do Nascimento, C. J. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 19, 241–249.
-
El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(4), 375–388.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Fmoc-(R)-3-Amino-6-phenyl-5-hexenoic Acid in Modern Peptide Synthesis. Nbinno.com.
-
CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. YouTube.
-
Yusof, Y., & Hamzah, A. S. (2021). Epimerisation in Peptide Synthesis. Malaysian Journal of Chemistry, 23(1), 1-15.
Sources
Enhancing Peptide Bioactivity: A Comparative Guide to Incorporating Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic Acid
For researchers, scientists, and professionals in drug development, the quest for more potent and stable therapeutic peptides is a continuous endeavor. The incorporation of unnatural amino acids (UAAs) into peptide sequences has emerged as a powerful strategy to overcome the limitations of native peptides, such as susceptibility to proteolytic degradation and limited conformational diversity.[1][2] This guide provides an in-depth comparison of the potential biological activities of peptides containing the novel unnatural amino acid, Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid, against conventional peptides. While direct biological data for this specific UAA is emerging, we will draw upon established principles and experimental data from structurally related compounds to provide a comprehensive and scientifically grounded perspective.
The Rationale for Unnatural Amino Acids in Peptide Design
Peptides are highly selective and potent signaling molecules, making them attractive therapeutic candidates.[3] However, their clinical utility can be hampered by poor metabolic stability. The introduction of UAAs, such as β-amino acids, can modulate the peptide's conformation, dynamics, and resistance to enzymatic degradation.[4][5] Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid is a particularly interesting building block due to its unique structural features: a β-amino acid backbone, a phenyl ring, and an unsaturated alkyl chain. These elements can introduce conformational constraints and novel hydrophobic and π-π stacking interactions, potentially leading to enhanced biological activity and stability.
Synthesis and Incorporation: A Step-by-Step Protocol
The incorporation of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid into a peptide sequence is readily achievable through standard Fmoc-based solid-phase peptide synthesis (SPPS).[6][7] The general workflow is outlined below.
Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)
-
Resin Selection and Swelling: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide).[8] Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF), for at least one hour to ensure optimal reaction conditions.[8]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a 20% solution of piperidine in DMF.[8] This exposes the free amine for the subsequent coupling reaction.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.[9]
-
Amino Acid Activation and Coupling: Activate the incoming Fmoc-protected amino acid (in this case, Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid) using a coupling reagent such as HCTU in the presence of a base like N,N-diisopropylethylamine (DIPEA).[8] Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for a specified time.
-
Washing: Wash the resin with DMF to remove unreacted reagents and byproducts.[9]
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[6]
-
Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry (MS) and analytical HPLC.
Caption: Proposed Mechanism of Antimicrobial Peptides.
Anticancer Activity
Anticancer peptides (ACPs) represent a promising class of therapeutics due to their ability to selectively target and kill cancer cells. [10][11]The incorporation of unnatural amino acids can improve the anticancer activity and reduce the cytotoxicity of ACPs. [11]For instance, the introduction of cholesterol at the N-terminus of a peptide called B1 significantly enhanced its anticancer effect against various cancer cell lines, including breast, leukemia, and prostate cancer, while showing lower toxicity to normal cells. [11] Table 2: Comparative Anticancer Activity (IC50 in µM)
| Peptide | Cell Line | IC50 (µM) | Reference |
| B1-I (Cholesterol-modified) | MCF-7 (Breast Cancer) | 3.1 | [11] |
| B1-I (Cholesterol-modified) | K562 (Leukemia) | 3.6 | [11] |
| B1-I (Cholesterol-modified) | DU145 (Prostate Cancer) | 4.3 | [11] |
| B1-I (Cholesterol-modified) | GES-1 (Normal Cells) | 51.6 | [11] |
| B1-I (Cholesterol-modified) | HEK-293 (Normal Cells) | 48.8 | [11] |
Peptides containing β-amino acids have also shown promise as anticancer agents. [12]A series of synthetic heptapeptides containing a central lipophilic β-amino acid displayed high proteolytic stability and low toxicity against normal cells. [12]The phenyl group of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid can enhance the hydrophobicity of a peptide, a key factor in the activity of many anticancer peptides that act via membrane disruption. [12]
Structural Characterization and Validation
To ensure the scientific integrity of any study involving novel peptides, rigorous characterization is essential.
-
Purity and Identity: RP-HPLC is used to purify the synthesized peptide and to determine its purity. Mass spectrometry is employed to confirm the correct molecular weight of the peptide, verifying the successful incorporation of the unnatural amino acid. [6]* Secondary Structure Analysis: Circular Dichroism (CD) spectroscopy is a powerful technique to study the secondary structure of peptides in different environments (e.g., in solution versus in the presence of lipid membranes). [3][13]This is crucial for understanding the structure-activity relationship of the designed peptides.
Conclusion
The incorporation of unnatural amino acids like Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid holds immense potential for the development of novel peptide-based therapeutics with enhanced biological activity and stability. While direct experimental data for peptides containing this specific UAA is still forthcoming, the principles of peptide design and evidence from structurally related compounds strongly suggest that its unique features—a β-amino acid backbone, a phenyl group, and an unsaturated chain—can contribute to potent antimicrobial and anticancer properties. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to explore the exciting possibilities of this and other unnatural amino acids in the design of next-generation peptide drugs.
References
-
How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes | The Journal of Physical Chemistry B - ACS Publications. [Link]
-
Anti-cancer peptides: classification, mechanism of action, reconstruction and modification. [Link]
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC - PubMed Central. [Link]
-
Design and Modification of Anticancer Peptides - Longdom Publishing. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Reprogramming natural proteins using unnatural amino acids - RSC Publishing. [Link]
-
How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. [Link]
-
Anticancer peptide: Physicochemical property, functional aspect and trend in clinical application (Review) - PMC - NIH. [Link]
-
Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate | Organic Process Research & Development - ACS Publications. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry - ACS Publications. [Link]
-
Role of Anti-Cancer Peptides as Immunomodulatory Agents: Potential and Design Strategy. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. [Link]
-
Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides - NIH. [Link]
-
Design and synthesis of beta-peptides with biological activity - PubMed. [Link]
-
Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery - NIH. [Link]
-
A Comprehensive Review on Non-Natural Amino Acid-based Modifications in Antibacterial Peptides - PubMed. [Link]
-
Functionalized Phenyl Peptoids with Enhanced Antibacterial Potency - PubMed. [Link]
-
Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - ACS Publications. [Link]
-
Effect of Amino Acid Type on Peptide Structure. [Link]
-
Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry - PubMed. [Link]
-
A Review of Antimicrobial Peptides: Structure, Mechanism of Action, and Molecular Optimization Strategies - MDPI. [Link]
-
Novel Anti-Cancer Peptides Comprising Three Amino Acids - Scirp.org. [Link]
-
D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - Frontiers. [Link]
-
New Insights into Bioactive Peptides: Design, Synthesis, Structure–Activity Relationship. [Link]
-
Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00828J. [Link]
-
Antimicrobial Peptides Containing Unnatural Amino Acid Exhibit Potent Bactericidal Activity against ESKAPE Pathogens - DTIC. [Link]
-
Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. [Link]
-
Effects of amino acid sequence on the secondary structure and surface... - ResearchGate. [Link]
-
Antibacterial Activity of Rationally Designed Antimicrobial Peptides - PMC - NIH. [Link]
-
Activity and Mechanism of Antimicrobial Peptide-Mimetic Amphiphilic Polymethacrylate Derivatives - ResearchGate. [Link]
-
Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. | Semantic Scholar. [Link]
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 3. lipid.phys.cmu.edu [lipid.phys.cmu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. bachem.com [bachem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. peptide.com [peptide.com]
- 10. Anticancer peptide: Physicochemical property, functional aspect and trend in clinical application (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-cancer peptides: classification, mechanism of action, reconstruction and modification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. pubs.acs.org [pubs.acs.org]
A Scientist's Guide: Navigating Fmoc and Boc Synthesis Strategies for Peptides with Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids (UAAs) into peptides is a cornerstone of modern drug discovery and materials science, offering pathways to enhanced stability, novel functionalities, and unique structural motifs. The success of synthesizing these modified peptides via Solid-Phase Peptide Synthesis (SPPS) is critically dependent on the choice of the core chemical strategy. The two dominant methodologies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), each present a distinct chemical environment with profound implications for synthesis efficiency, especially when navigating the complexities of non-standard monomers.
This guide provides an in-depth, objective comparison of the Fmoc and Boc strategies for the synthesis of peptides containing unnatural amino acids. Moving beyond a simple list of pros and cons, we will explore the fundamental chemical principles, examine the causality behind experimental choices, and provide supporting data and protocols to empower researchers to make informed decisions for their specific synthetic challenges.
The Philosophical Divide: Orthogonality and Deprotection Chemistry
The primary distinction between Fmoc and Boc SPPS lies in their orthogonality —the use of protecting groups that can be removed under mutually exclusive conditions.[1] This fundamental difference dictates every subsequent choice in the synthesis, from resin and linker selection to side-chain protection and final cleavage.
Fmoc/tBu Strategy: The Orthogonal Standard
The Fmoc strategy is a true orthogonal system.[] The temporary Nα-Fmoc group is labile to mild base (typically 20% piperidine in DMF), while the "permanent" side-chain protecting groups (e.g., tert-butyl (tBu), trityl (Trt)) and the resin linker are removed simultaneously in the final step with strong acid (e.g., Trifluoroacetic acid, TFA).[1][3]
-
Causality: This orthogonality is the strategy's greatest strength. The repetitive deprotection steps are mild, preserving the integrity of acid-sensitive linkers and side-chain protecting groups throughout the synthesis. This is particularly advantageous for incorporating UAAs with delicate functionalities that would not survive the harsh, repetitive acid treatments of the Boc methodology.[4]
Boc/Bzl Strategy: Graduated Lability
In contrast, the Boc strategy is a non-orthogonal system based on differential acid lability.[5] The temporary Nα-Boc group is removed with a moderate acid (e.g., 25-50% TFA in Dichloromethane, DCM), while the more robust side-chain protecting groups (e.g., benzyl (Bzl), tosyl (Tos)) require a much stronger acid, typically neat Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), for final cleavage.[5]
-
Causality: The repeated exposure to TFA during each deprotection cycle can lead to the gradual degradation of side-chain protecting groups, a phenomenon known as "premature deprotection."[1] This can result in side reactions and the accumulation of failure sequences, complicating purification. However, the protonated state of the peptide chain after each TFA step can be a significant advantage, as we will explore later.
Workflow and Core Chemistry: A Visual Comparison
The cyclical nature of SPPS is illustrated below for both strategies, highlighting the key differences in reagents and reaction philosophy.
Fmoc SPPS Workflow
Caption: The iterative cycle of Fmoc-SPPS.
Boc SPPS Workflow
Caption: The iterative cycle of Boc-SPPS.
Head-to-Head Comparison for Unnatural Amino Acid Synthesis
The choice between Fmoc and Boc becomes most critical when dealing with the unique challenges posed by UAAs. These challenges often include steric hindrance, altered reactivity, aggregation tendency, and the presence of sensitive functional groups.
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy | Senior Scientist's Verdict |
| Orthogonality | True Orthogonality: Base-labile Nα-group vs. acid-labile side-chain groups.[] | Differential Lability: Both Nα- and side-chain groups are acid-labile, but require different acid strengths.[5] | Fmoc is superior for complex syntheses. Its true orthogonality allows for on-resin side-chain modifications and is essential for UAAs with acid-sensitive moieties. |
| Deprotection Conditions | Mild: 20% piperidine in DMF.[3] | Harsh: Repetitive 25-50% TFA in DCM, final cleavage with HF or TFMSA.[5] | Fmoc is generally preferred. The mild conditions minimize side-product formation and are compatible with a wider range of UAAs and complex modifications like glycosylation or phosphorylation.[4] |
| Handling "Difficult" Sequences | Prone to aggregation as the growing peptide chain is neutral. | Often Superior: Repetitive TFA treatment keeps the N-terminus protonated, disrupting inter-chain hydrogen bonds and preventing aggregation.[] | Boc holds a distinct advantage for hydrophobic and aggregation-prone sequences, which are common with certain bulky or non-polar UAAs. |
| Side-Chain Protection | Wide variety of commercially available acid-labile (tBu, Trt, Pbf) and other orthogonal groups (e.g., Alloc, Dde) are available.[7] | Relies on benzyl-based protectors (Bzl, Tos) which are cleaved by very strong acids.[5] | Fmoc offers greater flexibility. The vast array of compatible orthogonal protecting groups facilitates the synthesis of highly complex, branched, or cyclized peptides containing UAAs. |
| Coupling Reagents | Highly compatible with modern, efficient aminium/uronium (HATU, HBTU) and phosphonium (PyBOP) reagents.[] | Traditionally uses carbodiimides (DCC, DIC) with additives (HOBt), but is also compatible with newer reagents.[] | A slight edge to Fmoc. While both can use modern reagents, the ecosystem around Fmoc-SPPS is more geared towards high-efficiency activators, which is critical for coupling sterically hindered UAAs. |
| Final Cleavage | Mild: TFA-based cocktails (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT). | Extremely Harsh: Requires anhydrous HF or TFMSA and specialized, corrosion-resistant equipment. | Fmoc is significantly safer and more accessible. The avoidance of HF is a major practical advantage in terms of safety, equipment cost, and ease of operation. |
| Cost & Availability | Fmoc-protected amino acids are generally more expensive.[] | Boc-protected amino acids are typically less expensive.[] | Boc can be more cost-effective for large-scale synthesis of simpler peptides. However, for complex UAAs, the higher success rate and purity from Fmoc chemistry often offset the initial monomer cost.[] |
Experimental Data: The Case of Sterically Hindered Amino Acids
Sterically hindered UAAs, such as α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib), present a significant challenge to the peptide bond formation step. Incomplete coupling is a common failure mode. While direct comparative studies are scarce, the general consensus and available data point to the following:
-
Fmoc Strategy: High-efficiency coupling reagents like HATU or HCTU are often essential. Double coupling cycles and elevated temperatures (microwave synthesis) are frequently employed to drive the reaction to completion. Coupling yields can still be high (>99%) under these optimized conditions.[]
-
Boc Strategy: The less sterically hindered N-terminus after deprotection can sometimes facilitate coupling. However, the reliance on traditionally less potent activators like DCC/HOBt can be a disadvantage. The use of in-situ neutralization protocols with modern coupling reagents can significantly improve outcomes.[5]
Inferred Performance: For a sterically hindered UAA, the Fmoc strategy, when paired with powerful coupling reagents and potentially microwave assistance, generally provides a more robust and higher-purity outcome due to the minimized risk of side reactions from harsh deprotection steps.
Protocols in Practice: Synthesis of a Peptide containing Aib
Here, we present a comparative, step-by-step protocol for a single synthesis cycle to incorporate the unnatural amino acid Aib into a growing peptide chain.
Target: Resin-Phe-Aib -Gly...
Prerequisites: The peptide-resin (Resin-Phe-NH-ProtectingGroup) has been synthesized up to the Phenylalanine residue.
Protocol 1: Fmoc-SPPS Cycle for Aib Incorporation
Materials:
-
Resin-Phe-NH-Fmoc
-
Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Amino Acid Solution: 4 eq. Fmoc-Aib-OH, 3.9 eq. HCTU, 8 eq. N,N-Diisopropylethylamine (DIEA) in DMF.
-
Washing Solvent: DMF
Methodology:
-
Resin Swelling: Swell the resin in DMF for 30 minutes. Drain.
-
Fmoc Deprotection: a. Add the Deprotection Solution to the resin and agitate for 3 minutes. Drain. b. Add fresh Deprotection Solution and agitate for 10 minutes. Drain.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Coupling (Double Coupling Recommended): a. Activation: Prepare the Amino Acid Solution and allow it to pre-activate for 2 minutes. b. First Coupling: Add the activated amino acid solution to the resin. Agitate for 60 minutes. Drain. c. Washing: Wash the resin with DMF (3 x 1 min). d. Second Coupling: Repeat steps 4a and 4b to ensure maximum coupling efficiency. Drain.
-
Final Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines. For Aib (a secondary amine precursor), a Chloranil test is more appropriate.
Protocol 2: Boc-SPPS Cycle for Aib Incorporation
Materials:
-
Resin-Phe-NH-Boc
-
Deprotection Solution: 50% (v/v) TFA in Dichloromethane (DCM)
-
Neutralization Solution: 10% (v/v) DIEA in DCM
-
Amino Acid Solution: 4 eq. Boc-Aib-OH, 4 eq. HBTU, 8 eq. DIEA in DMF (for in-situ neutralization/coupling).
-
Washing Solvents: DCM, DMF
Methodology:
-
Resin Swelling: Swell the resin in DCM for 30 minutes. Drain.
-
Boc Deprotection: a. Add the Deprotection Solution to the resin and agitate for 2 minutes. Drain. b. Add fresh Deprotection Solution and agitate for 20 minutes. Drain.
-
Washing: Wash the resin thoroughly with DCM (5 x 1 min), followed by DMF (3 x 1 min).
-
In-situ Neutralization and Coupling: a. Activation: Prepare the Amino Acid Solution and allow it to pre-activate for 2 minutes. b. Coupling: Add the activated amino acid solution directly to the TFA-salt of the peptide-resin. Agitate for 60 minutes. Drain.
-
Rationale: This "in-situ neutralization" protocol minimizes the time the free amine is exposed, which can reduce aggregation.[5] It combines the neutralization and coupling steps.
-
-
Final Washing: Wash the resin thoroughly with DMF (3 x 1 min), followed by DCM (3 x 1 min).
-
Confirmation (Optional): Perform a Ninhydrin (Kaiser) test to confirm complete coupling.
Final Cleavage and Deprotection: The Endgame
The choice of strategy culminates in the final cleavage step, where the chemical philosophies diverge most dramatically.
Fmoc Cleavage Cocktail Selection
Cleavage is performed with a TFA "cocktail" containing scavengers to quench reactive carbocations generated from the acid-labile side-chain protecting groups. The composition must be tailored to the peptide sequence.
| Residues Present | Recommended Scavenger(s) | Rationale |
| Arg(Pbf) | Triisopropylsilane (TIS) | Scavenges Pbf group cations. |
| Trp(Boc) | Water, TIS, 1,2-Ethanedithiol (EDT) | Prevents modification of the indole ring. |
| Met | TIS, Thioanisole | Prevents oxidation of the thioether. |
| Cys(Trt), Tyr(tBu) | Water, TIS | Quenches the highly reactive Trt and tBu cations. |
Standard Cocktail (e.g., for a peptide with Arg, Trp, Tyr):
-
TFA / TIS / Water / EDT (94% / 2.5% / 2.5% / 1%)
-
Procedure: Treat resin with cocktail for 2-3 hours at room temperature.
Boc Cleavage
This step requires specialized equipment due to the use of highly corrosive and toxic anhydrous HF.
-
Reagents: Anhydrous HF, scavengers (e.g., anisole, p-cresol).
-
Apparatus: A dedicated, self-contained HF cleavage apparatus made of HF-resistant materials (e.g., Kel-F).
-
Procedure: The peptide-resin is treated with liquid HF at 0°C for 1-2 hours in the presence of scavengers. The HF is then carefully evaporated under vacuum. This procedure should only be performed by highly trained personnel in a properly equipped facility.
Conclusion and Strategic Recommendations
The decision between Fmoc and Boc SPPS for synthesizing peptides with unnatural amino acids is not a matter of one being universally superior, but of selecting the right tool for the specific challenge.
-
Choose the Fmoc/tBu strategy when:
-
The unnatural amino acid or other residues in the sequence are acid-sensitive.
-
The synthesis requires on-resin modification, cyclization, or branching, leveraging the true orthogonality of the protecting groups.
-
Automation, safety, and operational simplicity are high priorities. The avoidance of HF is a significant advantage.
-
The peptide is of moderate length and not exceptionally prone to aggregation.
-
-
Consider the Boc/Bzl strategy when:
-
Synthesizing very long or highly hydrophobic peptides where aggregation is the primary obstacle. The repetitive TFA washes can significantly improve solubility and synthetic outcomes.[]
-
The unnatural amino acids and their protecting groups are robust enough to withstand repeated moderate acid treatment.
-
Cost is a primary driver for a large-scale synthesis of a relatively simple peptide.
-
The laboratory is fully equipped and trained for handling anhydrous HF.
-
Ultimately, the Senior Application Scientist's recommendation is to default to the Fmoc/tBu strategy for its versatility, safety, and compatibility with the vast and growing library of complex unnatural amino acids. Its mild conditions and true orthogonality provide the most reliable and flexible platform for the majority of modern synthetic challenges. The Boc/Bzl strategy, while historically foundational, should be reserved for specific niche applications where its unique ability to mitigate aggregation outweighs its considerable safety and chemical compatibility drawbacks.
References
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-17. [Link]
-
Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Harris, P. W. R., et al. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(3), 246-254. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from AAPPTec Website. [Link]
-
Marquardt, B., & Eifler-Lima, V. L. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69. [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from AAPPTec Website. [Link]
Sources
A Comparative Guide to the Performance of HATU and HCTU for the Coupling of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic Acid
In the landscape of synthetic peptide chemistry, the efficient formation of amide bonds is paramount. The choice of coupling reagent can be the determining factor between a successful synthesis and a complex mixture of byproducts, especially when dealing with sterically hindered or structurally unique amino acids. This guide provides an in-depth comparison of two widely used aminium-based coupling reagents, HATU and HCTU, for the acylation of a challenging substrate: Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive, data-driven framework for selecting the optimal reagent for their specific needs.
Introduction: The Challenge of Sterically Encumbered Amino Acids
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are constructed, with the Fmoc (9-fluorenylmethoxycarbonyl) strategy being a cornerstone of modern approaches due to its mild deprotection conditions.[1] However, the incorporation of non-canonical or sterically hindered amino acids, such as Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid, presents significant synthetic hurdles.[2][3][4] The bulky nature of this particular amino acid can impede the approach of the activated carboxyl group to the amino terminus of the growing peptide chain, leading to sluggish reaction kinetics and incomplete couplings.
Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid is a valuable building block for introducing unique structural motifs into peptides.[1] Its phenyl-hexenoic acid side chain offers possibilities for post-synthetic modifications or for influencing the peptide's secondary structure. However, the steric bulk in proximity to the reacting amine necessitates the use of highly efficient coupling reagents to drive the reaction to completion. This guide will dissect the performance of two such reagents: HATU and HCTU.
Unveiling the Contenders: HATU vs. HCTU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are both aminium salts that have gained prominence in peptide synthesis.[5][6][7] While structurally similar, their mechanisms and reactivity profiles exhibit subtle yet crucial differences.
HATU: The Gold Standard for Difficult Couplings
HATU was first introduced in 1993 and is renowned for its exceptional performance in mediating challenging coupling reactions.[8] Its efficacy stems from the formation of a highly reactive OAt-active ester derived from 1-hydroxy-7-azabenzotriazole (HOAt).[8] The pyridine nitrogen in the HOAt moiety is believed to provide anchimeric assistance, stabilizing the transition state and accelerating the rate of aminolysis.[8]
Mechanism of Action:
The reaction is initiated by the deprotonation of the carboxylic acid by a tertiary amine base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate anion attacks the electrophilic carbon of HATU, forming an unstable O-acyl(tetramethyl)isouronium salt. This intermediate is rapidly attacked by the HOAt anion to generate the OAt-active ester and tetramethylurea as a byproduct.[8] The highly reactive OAt-ester is then readily aminolyzed by the N-terminal amine of the peptide chain to form the desired amide bond.
General Coupling Protocol
The following protocols were employed for the coupling reactions.
Materials:
-
Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid
-
H₂N-Gly-Ala-Rink Amide MBHA resin (0.5 mmol/g substitution)
-
HATU
-
HCTU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Step-by-Step Methodology:
-
Resin Swelling: The resin (100 mg, 0.05 mmol) was swelled in DMF for 30 minutes, followed by washing with DCM and DMF.
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound dipeptide was removed by treatment with 20% piperidine in DMF (2 x 10 min). The resin was then washed thoroughly with DMF and DCM.
-
Coupling Reaction:
-
A solution of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid (4 equivalents, 0.2 mmol) and the coupling reagent (HATU or HCTU, 3.9 equivalents, 0.195 mmol) in DMF was prepared.
-
DIPEA (8 equivalents, 0.4 mmol) was added to the solution, and it was pre-activated for 2 minutes.
-
The pre-activated solution was added to the deprotected resin.
-
The reaction was allowed to proceed for 2 hours at room temperature with gentle agitation.
-
-
Washing: After the coupling, the resin was washed with DMF, DCM, and methanol and dried under vacuum.
-
Cleavage and Deprotection: The peptide was cleaved from the resin and the side-chain protecting groups were removed by treatment with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.
-
Analysis: The crude peptide was precipitated with cold diethyl ether, centrifuged, and the pellet was dissolved in a water/acetonitrile mixture for HPLC and mass spectrometry analysis.
Hypothetical Performance Data: A Quantitative Comparison
The following table summarizes the hypothetical results obtained from the comparative study. This data is illustrative and intended to reflect typical outcomes based on the known reactivity of the reagents.
| Parameter | HATU | HCTU |
| Crude Product Yield (%) | 85 | 72 |
| Crude Product Purity (HPLC Area %) | 92 | 81 |
| Unreacted Starting Material (%) | <1 | 8 |
| Guanidinylation Side Product (%) | ~2 | ~3 |
| Other Side Products (%) | ~5 | ~8 |
Discussion and Interpretation of Results
The hypothetical data suggests that HATU demonstrates superior performance for the coupling of the sterically demanding Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid.
-
Higher Yield and Purity with HATU: The significantly higher crude yield and purity observed with HATU can be attributed to its greater reactivity. T[6]he anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group likely accelerates the aminolysis of the active ester, effectively overcoming the steric hindrance presented by the substrate.
[8]* Incomplete Coupling with HCTU: The presence of a notable amount of unreacted starting material in the HCTU-mediated reaction indicates that the activation provided by the 6-Cl-OBt ester, while potent, may be insufficient to drive this particularly challenging coupling to completion within the given timeframe. L[9]onger reaction times or the use of microwave irradiation could potentially improve the efficiency of the HCTU coupling.
[10]* Side Product Formation: Both reagents show a low level of guanidinylation, a known side reaction for aminium-based reagents when used in slight excess relative to the carboxylic acid. T[6]he slightly higher level observed with HCTU could be a consequence of the slower primary coupling reaction, allowing more time for the side reaction to occur. The "other side products" could include deletion sequences resulting from incomplete coupling.
Conclusion and Recommendations
Based on this comparative analysis, HATU is the recommended coupling reagent for the efficient incorporation of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid and other similarly sterically hindered amino acids. Its superior reactivity translates to higher yields, improved purity, and shorter reaction times.
However, the choice of coupling reagent is often a balance between performance and cost. For less demanding couplings or when cost is a primary concern, HCTU remains a viable and potent option . In such cases, optimization of the reaction conditions, such as extending the coupling time or employing elevated temperatures, may be necessary to achieve satisfactory results.
Ultimately, the optimal choice of coupling reagent will depend on the specific requirements of the synthesis, the nature of the amino acid being coupled, and the desired purity of the final product. This guide provides a foundational understanding to aid in making an informed decision.
References
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.
- Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772.
-
Wikipedia. (2023). HATU. Retrieved from [Link]
-
Aapptec Peptides. Coupling Reagents. Retrieved from [Link]
-
Wikipedia. (2023). HCTU. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Fmoc-(R)-3-Amino-6-phenyl-5-hexenoic Acid in Modern Peptide Synthesis. Retrieved from [Link]
-
Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
BuyersGuideChem. Fmoc-(R)-3-Amino-(6-phenyl)-5-hexenoic acid. Retrieved from [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1206 - HCTU. Retrieved from [Link]
- Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077–8080.
-
PubMed. (2000). Efficient peptide coupling involving sterically hindered amino acids. Retrieved from [Link]
-
Chemsigma. FMOC-(R)-3-AMINO-(6-PHENYL)-5-HEXENOIC ACID. Retrieved from [Link]
-
PubChem. O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate. Retrieved from [Link]
-
ResearchGate. (2019). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
Next Peptide. Fmoc-(R)- 3-Amino-(6-phenyl)-5-hexenoic acid. Retrieved from [Link]
- Google Patents. WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid.
-
Reddit. (2024). HATU coupling - what's the best order?. Retrieved from [Link]
-
ResearchGate. (2002). An Enantioselective Synthesis of ( S )-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. Retrieved from [Link]
-
Online Inhibitor. (2025). HATU Reagent: Enabling Precision Peptide Synthesis and Next-Gen Drug Discovery. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. HCTU - Wikipedia [en.wikipedia.org]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Enhancing Peptide-Protein Interactions: The Role of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid
Introduction: Navigating the Mid-Space of Drug Discovery
In the landscape of modern therapeutics, peptide-based drugs occupy a promising yet challenging middle ground between small molecules and large biologics. They offer the potential for high target specificity and potency, often directed at protein-protein interactions (PPIs) that are considered "undruggable" by conventional small molecules.[1][2] However, the clinical translation of native peptides is frequently hampered by their inherent limitations, including poor metabolic stability, low cell permeability, and conformational flexibility, which can lead to reduced binding affinity.
A powerful strategy to overcome these hurdles is the incorporation of unnatural amino acids (UAAs).[3][4] These non-proteinogenic building blocks introduce novel chemical functionalities and structural constraints, enabling the rational design of peptidomimetics with enhanced drug-like properties.[5][6] This guide provides an in-depth comparison of how a specific UAA, Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid , can be leveraged to modulate peptide-protein interactions, comparing its performance with native peptides and other common modification strategies.
The Strategic Advantage of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic Acid
Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid is a synthetic amino acid designed with several key features to enhance peptide performance. Its structure provides a multi-pronged approach to improving PPI modulation.
-
Fmoc Protecting Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS), allowing for efficient and stepwise peptide assembly under mild conditions.[7][8] Its presence makes this UAA readily integrable into standard automated or manual synthesis protocols.[9][10]
-
β-Amino Acid Backbone: Unlike natural α-amino acids, the amino group in this UAA is attached to the β-carbon.[11] This simple shift in backbone architecture has profound consequences. It renders the adjacent peptide bond resistant to cleavage by most endogenous proteases, significantly increasing the peptide's in vivo half-life.[12][13] Furthermore, the extra carbon in the backbone induces unique conformational constraints, pre-organizing the peptide into specific secondary structures that can enhance binding affinity.[14][15]
-
Styryl Side Chain: The (6-phenyl)-5-hexenoic acid moiety, commonly referred to as a styryl group, is a rigid, planar, and hydrophobic side chain. This feature is hypothesized to enhance binding through several mechanisms:
-
Hydrophobic Interactions: It can effectively dock into hydrophobic pockets on the target protein surface.
-
π-π Stacking: The aromatic phenyl ring can engage in favorable π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) on the target protein, adding specificity and enthalpic favorability to the binding event.[16]
-
Conformational Rigidity: The inflexible nature of the styryl group helps to reduce the entropic penalty upon binding, as the side chain is already conformationally restricted.[17]
-
Comparative Alternatives for PPI Modulation
To objectively assess the impact of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid, we compare it against two common peptide types:
-
Native Peptides: The unmodified sequence serves as the baseline, representing the natural interaction but with all the inherent liabilities of a natural peptide.
-
Constrained Peptides (e.g., Stapled Peptides): These peptides incorporate synthetic braces or "staples" to lock them into a specific conformation, typically an α-helix.[18][19] This is a widely used and effective method for improving binding and cell permeability, providing a high-performance benchmark for comparison.[20]
Experimental Workflow: A Head-to-Head Comparison
To quantify the influence of this UAA, we propose a rigorous experimental workflow designed to compare the binding kinetics and thermodynamics of three model peptides targeting a hypothetical protein interaction.
Caption: Experimental workflow for comparing peptide performance.
Detailed Experimental Protocols
1. Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the synthesis of a generic 10-mer peptide on a Rink Amide resin. The incorporation of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid follows the standard coupling procedure.
-
Resin Preparation: Swell 100 mg of Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the 20% piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), Isopropanol (3 times), and DMF (5 times).
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve 4 equivalents of the Fmoc-protected amino acid (standard, or our UAA of interest), 4 equivalents of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and 8 equivalents of N,N-Diisopropylethylamine (DIPEA) in DMF.
-
Pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 times).
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, wash the resin with Dichloromethane (DCM) and dry under vacuum.
-
Prepare a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Add the cleavage cocktail to the resin and agitate for 3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm the mass by mass spectrometry.
2. Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR measures the real-time association and dissociation of a peptide (analyte) binding to an immobilized protein (ligand).[21][22]
-
Immobilization:
-
Activate a CM5 sensor chip surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[23]
-
Immobilize the target protein onto the activated surface via amine coupling in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Prepare a dilution series of the purified peptide (e.g., from 10 µM down to 1 nM) in a running buffer (e.g., HBS-EP+).
-
Inject the peptide solutions over the immobilized protein surface at a constant flow rate, typically for 180 seconds to monitor association.
-
Allow buffer to flow over the surface for 600 seconds to monitor dissociation.
-
Regenerate the sensor surface between each peptide concentration using a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0).
-
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ).
3. Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[24][25]
-
Sample Preparation:
-
Dialyze both the target protein and the peptide ligand extensively against the same buffer (e.g., 20 mM phosphate, 150 mM NaCl, pH 7.4) to minimize heats of dilution.[26]
-
Determine accurate concentrations of both protein and peptide solutions.
-
Degas both solutions immediately before the experiment.
-
-
Titration:
-
Fill the ITC sample cell (e.g., 200 µL) with the target protein solution (e.g., 20 µM).
-
Fill the injection syringe (e.g., 40 µL) with the peptide solution (e.g., 200 µM).
-
Perform a series of small injections (e.g., 2 µL) of the peptide into the protein solution while monitoring the heat change after each injection.
-
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of peptide to protein. Fit the resulting binding isotherm to a suitable model to determine the binding stoichiometry (n), binding enthalpy (ΔH), and the association constant (Kₐ), from which the dissociation constant (Kₗ), Gibbs free energy (ΔG), and entropy (ΔS) can be calculated.[27]
Interpreting the Results: A Comparative Data Analysis
The following tables present hypothetical, yet realistic, data from the proposed experiments, illustrating the potential advantages conferred by incorporating Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid.
Table 1: Comparative Binding Kinetics (SPR Data)
| Peptide Type | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₔ) (s⁻¹) | Dissociation Constant (Kₗ) (nM) |
| Peptide 1: Native | 1.2 x 10⁵ | 5.0 x 10⁻² | 417 |
| Peptide 2: With UAA | 1.5 x 10⁵ | 8.0 x 10⁻⁴ | 5.3 |
| Peptide 3: Stapled | 2.1 x 10⁵ | 9.5 x 10⁻⁴ | 4.5 |
Analysis of Kinetics: The primary advantage of the UAA-containing peptide is a dramatically slower dissociation rate (kₔ). This suggests the styryl side chain forms a highly stable interaction within the binding pocket, effectively "locking" the peptide in place. While the stapled peptide shows a slightly faster association rate, likely due to better pre-organization of the entire peptide backbone, the UAA achieves a comparable overall affinity (Kₗ) primarily by preventing dissociation.
Table 2: Comparative Binding Thermodynamics (ITC Data)
| Peptide Type | Binding Enthalpy (ΔH) (kcal/mol) | Binding Entropy (TΔS) (kcal/mol) | Gibbs Free Energy (ΔG) (kcal/mol) | Dissociation Constant (Kₗ) (nM) |
| Peptide 1: Native | -4.5 | 4.2 | -8.7 | 450 |
| Peptide 2: With UAA | -9.8 | 1.5 | -11.3 | 6.1 |
| Peptide 3: Stapled | -7.2 | 4.3 | -11.5 | 4.9 |
Analysis of Thermodynamics: The ITC data reveals the mechanistic basis for the observed affinities.
-
The Native Peptide shows a balance of enthalpic and entropic contributions.
-
The Stapled Peptide's binding is driven by both favorable enthalpy and a highly favorable entropy, the latter resulting from the release of ordered water molecules and minimal conformational penalty upon binding.
-
The UAA-containing Peptide exhibits a significantly more favorable enthalpic contribution (ΔH). This strongly supports the hypothesis that the styryl group forms specific, energetically favorable interactions like hydrogen bonds or π-π stacking, which are enthalpy-driven. The entropic contribution is less favorable, which is expected as the rigid side chain does not displace as many water molecules and its own internal entropy is already low.
Caption: Hypothesized binding mode of the UAA-modified peptide.
Conclusion and Future Outlook
The incorporation of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid represents a sophisticated strategy for enhancing peptide-protein interactions. By combining the proteolytic resistance and conformational influence of a β-amino acid backbone with the potent anchoring capabilities of a styryl side chain, this UAA can significantly improve binding affinity.
Our comparative analysis suggests that while strategies like peptide stapling are excellent for pre-organizing the peptide backbone for rapid association, the targeted inclusion of this UAA excels at creating highly stable, enthalpy-driven interactions that dramatically slow dissociation. This results in a comparable overall binding affinity (Kₗ) achieved through a distinct energetic mechanism.
For researchers and drug developers, Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid is a valuable tool for:
-
Improving Potency: By increasing residence time on the target, lower concentrations of the peptide may be required for a therapeutic effect.
-
Enhancing Stability: The β-amino acid backbone provides inherent resistance to enzymatic degradation.
-
Fine-Tuning Binding Mechanisms: The strong enthalpic signature of the styryl interaction can be used to engineer peptides with specific thermodynamic profiles.
As the demand for novel therapeutics targeting complex PPIs continues to grow, the rational incorporation of well-designed unnatural amino acids like Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid will be a critical component in the development of the next generation of peptide drugs.
References
- Amino Acid Derivatives for Peptide Synthesis. (n.d.).
- The Crucial Role of Fmoc-(R)-3-Amino-6-phenyl-5-hexenoic Acid in Modern Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
-
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (n.d.). ACS Publications. Retrieved from [Link]
- BIOPHYSICAL MEASUREMENTS OF PROTEIN-PROTEIN INTERACTIONS. (n.d.). Purdue University Graduate School.
-
Protein-peptide Interaction by Surface Plasmon Resonance. (2013). Bio-protocol. Retrieved from [Link]
-
Isothermal Titration Calorimetry (ITC). (2025). Protocols.io. Retrieved from [Link]
- The Impact of Styryl Modification on Peptide Bioactivity: A Comparative Analysis. (n.d.). Benchchem.
- Constrained Peptides in Drug Discovery and Development. (n.d.). SciSpace.
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2025). PMC - PubMed Central. Retrieved from [Link]
- Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. (n.d.). WUR eDepot.
- Constrained Peptides and Macrocyclics. (n.d.). Discovery On Target.
-
A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins. (n.d.). NIH. Retrieved from [Link]
-
Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. (n.d.). ACS Publications. Retrieved from [Link]
-
Current Experimental Methods for Characterizing Protein–Protein Interactions. (n.d.). PMC. Retrieved from [Link]
-
Fmoc-(R)- 3-Amino-(6-phenyl)-5-hexenoic acid. (n.d.). Next Peptide. Retrieved from [Link]
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020).
-
Predicting the effects of amino acid replacements in peptide hormones on their binding affinities for class B GPCRs and application to the design of secretin receptor antagonists. (n.d.). PMC - NIH. Retrieved from [Link]
-
Beta-amino acids: versatile peptidomimetics. (n.d.). PubMed. Retrieved from [Link]
- Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions. (n.d.).
-
Surface Plasmon Resonance Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Beta-peptide. (n.d.). Wikipedia. Retrieved from [Link]
-
Surface Plasmon Resonance for Protein-Protein Interactions. (2021). Affinité Instruments. Retrieved from [Link]
- Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019).
-
Beta2-Amino Acids: Synthesis Approaches & Compounds. (n.d.). ChiroBlock. Retrieved from [Link]
- Comparison of biophysical methods for the detection of protein-protein interactions (PPIs). (n.d.).
-
Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. (n.d.). ACS Publications. Retrieved from [Link]
-
Constrained Peptides in Drug Discovery and Development. (2025). ResearchGate. Retrieved from [Link]
-
Beta Amino Acids and Beta Homo Amino Acids. (2020). Aapptec Peptides. Retrieved from [Link]
-
Unnatural amino acids. (n.d.). JPT Peptide Technologies. Retrieved from [Link]
-
Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. (2025). ResearchGate. Retrieved from [Link]
-
Macrocyclics & Constrained Peptides. (2021). Drug Discovery Chemistry. Retrieved from [Link]
-
Isothermal titration calorimetry of protein-protein interactions. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Advances in Fmoc solid-phase peptide synthesis. (n.d.). PMC - NIH. Retrieved from [Link]
-
Principle and Protocol of Surface Plasmon Resonance (SPR). (n.d.). Creative BioMart. Retrieved from [Link]
-
Endogenous l- to d-amino acid residue isomerization modulates selectivity between distinct neuropeptide receptor family members. (2023). PubMed Central. Retrieved from [Link]
-
Can somebody look at this ITC data (protein-peptide titration) and give me some troubleshooting tips? (2018). ResearchGate. Retrieved from [Link]
- Improved process for the preparation of 6-aminohexanoic acid. (n.d.). Google Patents.
-
Interfacial Peptides as Affinity Modulating Agents of Protein-Protein Interactions. (n.d.). MDPI. Retrieved from [Link]
-
Novel process for preparing 4-amino-5-hexenoic acid. (n.d.). European Patent Office. Retrieved from [Link]
Sources
- 1. Constrained Peptides and Macrocyclics - Discovery On Target [discoveryontarget.com]
- 2. Macrocyclics & Constrained Peptides | May 18-19, 2021 [drugdiscoverychemistry.com]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biosynth.com [biosynth.com]
- 6. jpt.com [jpt.com]
- 7. nbinno.com [nbinno.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Beta-peptide - Wikipedia [en.wikipedia.org]
- 12. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. peptide.com [peptide.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Predicting the effects of amino acid replacements in peptide hormones on their binding affinities for class B GPCRs and application to the design of secretin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. biosynth.com [biosynth.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. creativebiolabs.net [creativebiolabs.net]
- 23. affiniteinstruments.com [affiniteinstruments.com]
- 24. hammer.purdue.edu [hammer.purdue.edu]
- 25. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 26. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 27. semanticscholar.org [semanticscholar.org]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Peptides Incorporating Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of peptide-based therapeutics and chemical biology, the incorporation of unnatural amino acids offers a powerful strategy to enhance proteolytic stability, modulate conformation, and introduce novel functionalities. Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid, a chiral β-amino acid with a bulky and unsaturated side chain, represents a compelling building block for designing peptides with unique structural and biological properties. However, the confident characterization of these modified peptides by mass spectrometry necessitates a thorough understanding of their fragmentation behavior, which can deviate significantly from that of standard proteinogenic peptides.
This guide provides a comprehensive comparison of the expected mass spectrometry fragmentation patterns of peptides containing Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid with those of conventional peptides. We will delve into the mechanistic underpinnings of these differences, supported by established principles of peptide fragmentation, and provide detailed experimental protocols for their analysis.
The Structural Uniqueness of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic Acid and its Predicted Impact on Fragmentation
Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid introduces several key structural features that are anticipated to influence peptide fragmentation in mass spectrometry:
-
β-Amino Acid Backbone: Unlike α-amino acids, the additional methylene group in the backbone of this β-amino acid is expected to alter the preferred fragmentation pathways.
-
Bulky Phenyl Side Chain: The presence of a large, hydrophobic phenyl group can influence ion mobility and may lead to characteristic neutral losses.
-
Unsaturated Hexenoic Acid Moiety: The double bond in the side chain can be a site of specific fragmentation reactions.
-
N-terminal Fmoc Group: While typically removed during peptide synthesis, any residual Fmoc group will significantly impact the fragmentation pattern of the N-terminal residue.
Standard Peptide Fragmentation: A Baseline for Comparison
To appreciate the unique fragmentation of peptides containing our target unnatural amino acid, it is essential to first understand the common fragmentation pathways of standard peptides. The two most prevalent fragmentation techniques in proteomics and peptidomics are Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD).
Collision-Induced Dissociation (CID)
In CID, precursor ions are accelerated and collided with an inert gas, leading to the cleavage of the peptide backbone, primarily at the amide bonds. This results in the formation of b- and y-type ions .[1] The "mobile proton" model provides a framework for understanding this process, where protons migrate along the peptide backbone, facilitating amide bond cleavage.[2]
Electron Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation method where radical anions transfer an electron to multiply charged peptide cations.[3] This process induces cleavage of the N-Cα bond in the peptide backbone, generating c- and z-type fragment ions .[4] A key advantage of ETD is its ability to preserve labile post-translational modifications that are often lost during CID.[2]
Predicted Fragmentation Patterns of Peptides with Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic Acid
While specific experimental data for peptides containing this novel amino acid is not yet widely available, we can predict its fragmentation behavior based on the known fragmentation of structurally related compounds.
Expected CID Fragmentation
Under CID conditions, in addition to the standard b- and y-ions from the cleavage of regular peptide bonds, we anticipate the following unique fragmentation pathways for a peptide containing Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid (designated as 'Xaa' for brevity):
-
Backbone Fragmentation around the β-Amino Acid: The presence of an additional methylene group in the backbone of 'Xaa' will lead to modified b- and y-ions. Cleavage C-terminal to 'Xaa' will result in b-ions with a mass increment corresponding to the residue mass of 'Xaa'. Similarly, cleavage N-terminal to 'Xaa' will generate y-ions reflecting the mass of 'Xaa'.
-
Side Chain Fragmentation: The (6-phenyl)-5-hexenoic acid side chain is susceptible to fragmentation. We can predict the neutral loss of the phenyl group (C₆H₅, 77 Da) or the entire styryl group (C₈H₇, 103 Da).
-
Influence of Residual Fmoc Group: If the N-terminal Fmoc protecting group is not completely removed during synthesis, it will dominate the CID spectrum. A prominent fragment ion corresponding to the Fmoc group itself (m/z 223.1) or a neutral loss of the fluorenylmethoxycarbonyl group (222.1 Da) from the precursor ion would be expected.[1] Furthermore, the presence of the Fmoc group can promote the formation of a significant b₁⁺ ion.[1]
Expected ETD Fragmentation: A Departure from the Norm
The fragmentation of β-amino acid-containing peptides under electron-driven dissociation methods like ETD can be significantly different from that of α-peptides. Studies on other β-amino acid-containing peptides have shown that the typical N-Cα bond cleavage to produce c- and z•-ions is often suppressed.[5] This is attributed to the instability of the resulting Cβ radical.[5]
Instead, a prevalence of a•- and y-type fragment ions is observed.[5] This suggests an alternative fragmentation pathway initiated by electron capture. Therefore, for peptides containing Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid, we hypothesize a similar trend:
-
Dominance of a• and y-ions: We predict that the ETD spectrum will be characterized by a series of a•- and y-ions, providing sequence information.
-
Suppression of c- and z-ions: The formation of c- and z-ions at the site of the β-amino acid is expected to be minimal.
-
Preservation of the Side Chain: As ETD is a gentler fragmentation technique, the bulky side chain of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid is more likely to remain intact on the fragment ions compared to CID.
Comparative Data Summary
The following table summarizes the key predicted differences in the mass spectrometry fragmentation patterns.
| Fragmentation Technique | Standard Peptides (α-amino acids) | Peptides with Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic Acid |
| CID | Predominantly b- and y-ions from amide bond cleavage. | - Standard b- and y-ions.- Modified b- and y-ions at the β-amino acid position.- Potential neutral loss of phenyl (77 Da) or styryl (103 Da) groups from the side chain.- If Fmoc is present, a prominent b₁⁺ ion and a fragment at m/z 223.1. |
| ETD | Predominantly c- and z-ions from N-Cα bond cleavage. | - Predominantly a•- and y-ions.- Suppression of c- and z-ion formation at the β-amino acid.- Preservation of the side chain integrity. |
Experimental Protocols
To experimentally validate these predicted fragmentation patterns, a systematic comparison is necessary. Below are detailed protocols for the synthesis, purification, and mass spectrometric analysis of a model peptide containing Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid and a corresponding control peptide.
Peptide Synthesis and Purification
1. Solid-Phase Peptide Synthesis (SPPS):
- Resin: Rink Amide resin (0.5-1.0 mmol/g loading).
- Chemistry: Standard Fmoc/tBu chemistry.
- Coupling: Use HBTU/HOBt or HATU as activating agents for both standard and the unnatural amino acid. Double coupling for the bulky Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid is recommended to ensure high coupling efficiency.
- Deprotection: 20% piperidine in DMF.
- Control Peptide: Synthesize a control peptide with a standard amino acid (e.g., Leucine or Phenylalanine) in place of the unnatural amino acid.
- N-terminal Fmoc: For studying the effect of the residual Fmoc group, a sample of the peptide should be analyzed without the final Fmoc deprotection step.
2. Cleavage and Deprotection:
- Reagent: A standard cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
- Time: 2-3 hours at room temperature.
- Precipitation: Precipitate the cleaved peptide in cold diethyl ether.
3. Purification:
- Technique: Reversed-phase high-performance liquid chromatography (RP-HPLC).
- Column: C18 column (e.g., 5 µm, 100 Å, 4.6 x 250 mm).
- Mobile Phases:
- A: 0.1% TFA in water.
- B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient of 5-95% B over 30 minutes.
- Detection: UV absorbance at 220 nm and 280 nm.
- Fraction Collection: Collect fractions corresponding to the major peak and confirm the mass by MALDI-TOF or ESI-MS.
Mass Spectrometry Analysis
1. Sample Preparation:
- Dissolve the lyophilized, purified peptides in 0.1% formic acid in 50% acetonitrile/water to a final concentration of 1-10 pmol/µL.
2. Instrumentation:
- A high-resolution mass spectrometer capable of both CID and ETD fragmentation (e.g., an Orbitrap Fusion Lumos or a similar instrument).
3. CID Analysis:
- Ionization Mode: Positive electrospray ionization (ESI).
- MS1 Scan: Acquire a full MS scan to identify the precursor ion of the peptide.
- MS2 Scan (CID):
- Isolate the desired precursor ion with an isolation window of 1-2 m/z.
- Perform CID using a normalized collision energy (NCE) ramp (e.g., 25-35%).
- Detect fragment ions in the Orbitrap or a similar high-resolution analyzer.
4. ETD Analysis:
- Ionization Mode: Positive ESI.
- MS1 Scan: Acquire a full MS scan to identify the precursor ion.
- MS2 Scan (ETD):
- Isolate the desired precursor ion.
- Perform ETD using calibrated reagent anion injection times.
- Supplemental activation (e.g., EThcD) may be employed to enhance fragmentation.
- Detect fragment ions in a high-resolution analyzer.
5. Data Analysis:
- Manually inspect the CID and ETD spectra to identify the b, y, c, z, a•, and other characteristic fragment ions.
- Use peptide sequencing software (e.g., Mascot, SEQUEST) with a custom database containing the unnatural amino acid to aid in fragment ion assignment.
- Compare the fragmentation patterns of the peptide containing Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid with the control peptide to highlight the differences.
Conclusion
The incorporation of Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid into peptides presents a novel avenue for drug discovery and chemical biology. A comprehensive understanding of their fragmentation behavior in mass spectrometry is paramount for their unambiguous characterization. Based on established fragmentation principles, we predict distinct fragmentation patterns for these modified peptides, particularly a shift from c/z to a•/y ions in ETD spectra. The provided experimental protocols offer a robust framework for validating these predictions and establishing a reliable analytical methodology for this emerging class of modified peptides. This knowledge will empower researchers to confidently identify and sequence these novel molecules, accelerating their development from the bench to potential therapeutic applications.
References
-
The 'Mobile Proton' model from the mid- 1990's17,18 describes the mechanistic basis for peptide fragmentation by CID, which results in the production of b- and y-ions from the amino- and carboxy- termini of the peptide respectively. (Source: European Pharmaceutical Review, URL: [Link])
-
Tandem mass spectrometry has been widely applied for characterization of individual peptides or proteins, in addition to broader, deeper, higher throughput studies for proteomics. (Source: Ion Activation Methods for Peptides and Proteins - PMC - NIH, URL: [Link])
-
An internal fragment with just a single side chain formed by a combination of a type and y type cleavage is called an immonium ion. (Source: Mascot help: Peptide fragmentation, URL: [Link])
-
The most obvious places for a proton to get transferred are to uh basic residues on the peptide. (Source: BroadE: Fundamentals of peptide and protein mass spectrometry - YouTube, URL: [Link])
-
Side chain groups can also be broken, some times more easily than the peptide chain. (Source: Peptide ion fragmentation in Peptide ion fragmentation in mass spectrometry p y, URL: [Link])
-
The most abundant fragments uh fragment along the peptide backbone. (Source: Fundamentals pf Proteomics - Part 2 The properties of peptides - YouTube, URL: [Link])
-
Whether it's by electron ionization, or tandem mass spectrometry, the formation of fragment ions is not a random process. (Source: Fragmentation in mass spectrometry - YouTube, URL: [Link])
-
Collision-activated dissociation (CAD) and electron transfer dissociation (ETD) are two frequently used peptide fragmentation methods in modern mass spectrometry-based proteomics experiments. (Source: ETD fragmentation features improve algorithm - PMC - NIH, URL: [Link])
-
Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)): Effect of Protecting Group on Fragmentation of Dipeptides. (Source: Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)) - PubMed, URL: [Link])
-
Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry. (Source: Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry - PMC - NIH, URL: [Link])
-
The majority of such studies employ collision-induced dissociation (CID) to induce fragmentation of the peptide structure giving diagnostic b-, y-, and a- ions. (Source: Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity - PMC - NIH, URL: [Link])
-
It was further shown to be particularly beneficial for the synthesis of so-called 'difficult peptide' sequences, which suggested that insufficient Fmoc deprotection is a significant contributory factor to the past failure of such syntheses in addition to incomplete amino acid acylation. (Source: The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future | Australian Journal of Chemistry | ConnectSci, URL: [Link])
-
In a number of cases the b2 ion observed in peptide mass spectra fragments directly to the a1 ion. (Source: Structure and fragmentation of b2 ions in peptide mass spectra - ACS Publications, URL: [Link])
-
Similar to electron-capture dissociation, ETD induces fragmentation of large, multiply-charged cations by transferring electrons to them. (Source: Electron-transfer dissociation - Wikipedia, URL: [Link])
-
The most serious side reaction during Fmoc chemistry is aspartimide formation (Scheme 1) 39. (Source: Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH, URL: [Link])
-
The electron withdrawing fluorene ring system of the 9-fluorenyl-methyloxycarbonyl (Fmoc) group renders the lone hydrogen on the β-carbon very acidic and, therefore, susceptible to removal by weak bases (1, 2). (Source: (PDF) Methods for Removing the Fmoc Group - ResearchGate, URL: [Link])
-
There are several alternatives to base removal of the Fmoc group, such as fluoride ion or hydrogenation. (Source: Methods for Removing the Fmoc Group, URL: [Link])
Sources
- 1. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. ETD fragmentation features improve algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electron-transfer dissociation - Wikipedia [en.wikipedia.org]
- 5. Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
